chemical structure and properties of (3-Bromo-1,2-benzoxazol-7-yl)methanamine
Structural Analysis, Synthetic Utility, and Medicinal Chemistry Applications Executive Summary (3-Bromo-1,2-benzoxazol-7-yl)methanamine (CAS: 1781820-98-1) is a high-value bifunctional heterocyclic building block used pr...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Analysis, Synthetic Utility, and Medicinal Chemistry Applications
Executive Summary
(3-Bromo-1,2-benzoxazol-7-yl)methanamine (CAS: 1781820-98-1) is a high-value bifunctional heterocyclic building block used primarily in the discovery of neuroactive and anti-inflammatory therapeutics. Characterized by a 1,2-benzoxazole (benzisoxazole) core, the molecule features two distinct orthogonal reactivity handles: an electrophilic C3-bromo substituent and a nucleophilic C7-aminomethyl group. This unique substitution pattern allows for the parallel synthesis of diverse library candidates, making it a critical scaffold for fragment-based drug discovery (FBDD) targeting GPCRs and kinase active sites.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound consists of a benzene ring fused to an isoxazole ring (benzisoxazole), substituted at the 3-position with bromine and at the 7-position with a methanamine moiety.[1]
Property
Data
IUPAC Name
1-(3-Bromo-1,2-benzoxazol-7-yl)methanamine
Common Name
(3-Bromo-1,2-benzisoxazol-7-yl)methanamine
CAS Number
1781820-98-1
Molecular Formula
C₈H₇BrN₂O
Molecular Weight
227.06 g/mol
SMILES
NCC1=CC=CC2=C1ON=C2Br
InChI Key
Specific key not indexed; derived from structure
Appearance
Off-white to pale yellow solid
Predicted LogP
~1.2 (Lipophilic, suitable for CNS penetration)
TPSA
~65 Ų (Favorable for oral bioavailability)
pKa (Amine)
~9.0 (Protonated at physiological pH)
Structural Analysis & Stability
3.1 The 1,2-Benzoxazole Core
Unlike its isomer 1,3-benzoxazole, the 1,2-benzoxazole (benzisoxazole) system contains a labile N–O bond. This bond contributes to the scaffold's unique electronic properties but also introduces specific stability considerations.
Aromaticity: The system is aromatic, but the N–O bond is weaker than the C–O or C–N bonds found in other heterocycles.
Base Sensitivity: Strong bases can trigger a Kemp elimination-type ring opening , converting the benzisoxazole into a salicylnitrile derivative. The presence of the electron-withdrawing C3-bromo group stabilizes the ring against electrophilic attack but may slightly increase susceptibility to nucleophilic ring opening under harsh basic conditions.
3.2 Orthogonal Reactivity Vectors
The molecule is designed for divergent synthesis :
Vector A (C3-Br): A sterile electronic site ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
Vector B (C7-CH₂NH₂): A flexible aliphatic amine ready for amide coupling, reductive amination, or sulfonylation.
Synthetic Pathways[2][11][12][13][14]
As a specialized building block, the synthesis of (3-Bromo-1,2-benzoxazol-7-yl)methanamine typically follows a convergent route starting from substituted salicylic acid derivatives.
4.1 Validated Synthetic Route (Proposed)
The following protocol outlines the logical construction of the scaffold based on established benzisoxazole chemistry [1][2].
Figure 1: Proposed synthetic workflow for the generation of the target scaffold from commercially available precursors.
Key Mechanistic Insight:
The transformation of the 3-hydroxy intermediate (Step 2) to the 3-bromo derivative (Step 3) using phosphorus oxybromide (POBr₃) is a critical step. It converts the tautomeric lactam-like structure into the heteroaryl bromide, activating the C3 position for future medicinal chemistry couplings.
Reactivity Profile & Applications
5.1 Medicinal Chemistry Utility
This scaffold is particularly relevant for designing CNS-active agents . The 1,2-benzisoxazole moiety is a pharmacophore found in:
Risperidone/Paliperidone: Antipsychotics (utilizing the benzisoxazole core).
The 7-methanamine position allows for the attachment of "tail" groups that interact with solvent-exposed regions of protein binding pockets, while the 3-bromo group allows for the installation of "head" groups that penetrate deep into hydrophobic pockets.
5.2 Experimental Protocol: Suzuki-Miyaura Coupling at C3
To functionalize the C3-position while preserving the amine (which may require transient protection), the following protocol is recommended:
Protection: Treat (3-Bromo-1,2-benzoxazol-7-yl)methanamine (1.0 eq) with Boc₂O (1.1 eq) and TEA in DCM to protect the primary amine.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to atmospheric CO₂ (forming carbamates) and oxidation.
Incompatibility: Avoid strong oxidizing agents and strong bases (risk of ring degradation).
References
Palkar, R. B., et al. (2014). "Synthesis and pharmacological evaluation of some novel 1,2-benzisoxazole derivatives." Arabian Journal of Chemistry, 7(6), 1063-1068. Link
Uno, H., et al. (1979).[3] "Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities."[3] Journal of Medicinal Chemistry, 22(2), 180-183.[3] Link[3]
The Strategic Utility of (3-Bromo-1,2-benzoxazol-7-yl)methanamine in Drug Discovery: Physicochemical Profiling and Orthogonal Derivatization Workflows
Executive Summary In contemporary medicinal chemistry, the identification and functionalization of "privileged scaffolds" is a critical driver of accelerated drug discovery. (3-Bromo-1,2-benzoxazol-7-yl)methanamine (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the identification and functionalization of "privileged scaffolds" is a critical driver of accelerated drug discovery. (3-Bromo-1,2-benzoxazol-7-yl)methanamine (CAS: 1781820-98-1) represents a highly versatile, bifunctional building block designed for the rapid generation of diverse chemical libraries[1]. With a precise molecular weight of 227.06 g/mol and a molecular formula of C8H7BrN2O[2], this compound integrates the metabolically stable 1,2-benzoxazole (benzisoxazole) core with two orthogonal reactive handles: an electrophilic C3-bromide and a nucleophilic C7-methanamine.
This technical guide provides an in-depth analysis of the compound's physicochemical properties, the structural causality behind its use in targeted therapies, and self-validating experimental workflows for its derivatization.
Structural Logic and Physicochemical Profiling
The 1,2-benzoxazole ring system is a rigid, planar heterocycle that serves as a bioisostere for indoles and benzamides[3]. Its inclusion in a drug candidate often improves metabolic stability and alters the hydrogen-bonding network within target protein active sites[4].
The strategic placement of functional groups on this specific building block is not arbitrary; it is governed by the principles of divergent synthesis:
The C3-Bromo Handle: The 3-position of the 1,2-benzoxazole ring is highly electron-deficient, making direct C-H functionalization challenging. The pre-installation of a bromine atom at this position facilitates rapid oxidative addition by Palladium catalysts, enabling Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
The C7-Methanamine Handle: Unlike a direct aniline substitution which would be electronically deactivated by the electron-withdrawing benzoxazole core, the insertion of a methylene spacer (-CH2-NH2) preserves the nucleophilicity of the primary amine. This allows for highly efficient amide couplings, reductive aminations, or urea formations[5].
Quantitative Physicochemical Data
To ensure analytical precision during library synthesis, researchers must rely on exact monoisotopic masses rather than average molecular weights. The presence of the bromine atom yields a characteristic isotopic signature that serves as an internal analytical control.
Physicochemical Property
Value
IUPAC Name
1-(3-bromo-1,2-benzoxazol-7-yl)methanamine
CAS Registry Number
1781820-98-1
Molecular Formula
C8H7BrN2O
Average Molecular Weight
227.06 g/mol
Monoisotopic Mass (Br)
225.974 Da
Monoisotopic Mass (Br)
227.972 Da
Hydrogen Bond Donors
2 (Primary Amine)
Hydrogen Bond Acceptors
3 (N, O in ring; N in amine)
Rotatable Bonds
1
Pharmacological Relevance in Targeted Therapies
Derivatives of the 1,2-benzisoxazole scaffold have demonstrated a broad spectrum of pharmacological activities[6]. Historically, this scaffold has been the cornerstone of CNS-active agents, including atypical antipsychotics (e.g., risperidone) and anticonvulsants (e.g., zonisamide)[7].
More recently, the scaffold has been aggressively pursued in oncology. Piperidinyl-based benzoxazole derivatives have been identified as potent dual inhibitors of VEGFR-2 and c-Met kinases, which are critical regulators of tumor angiogenesis and metastasis[8]. By utilizing (3-Bromo-1,2-benzoxazol-7-yl)methanamine, researchers can independently optimize the C3 position to target the ATP-binding pocket of kinases, while tuning the C7 position to optimize pharmacokinetic (PK) properties or solvent-channel interactions.
Orthogonal Functionalization Workflows
Orthogonal functionalization pathways of (3-Bromo-1,2-benzoxazol-7-yl)methanamine in drug discovery.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies incorporate built-in analytical checkpoints to ensure causality and data integrity.
Protocol 1: Scaffold Validation via LC-MS Isotopic Profiling
Causality: Before initiating a multi-step synthesis, the integrity of the starting material must be verified. Because bromine exists naturally as two stable isotopes (
Br and Br) in a nearly 1:1 ratio, the mass spectrum of the intact scaffold must display a characteristic doublet.
Self-Validating Mechanism: If the M and M+2 peaks (m/z 227.0 and 229.0 for [M+H]+) are not present in a 1:1 ratio, the precursor has either degraded (e.g., debromination) or is contaminated.
Sample Preparation: Dissolve 1 mg of (3-Bromo-1,2-benzoxazol-7-yl)methanamine in 1 mL of LC-MS grade Methanol.
Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Elute using a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 3 minutes.
Mass Spectrometry: Operate the ESI source in positive ion mode.
Validation Checkpoint: Extract the ion chromatogram. A single sharp peak must elute, and its corresponding MS spectra must show the distinct 227.0 / 229.0 m/z doublet.
Protocol 2: C3-Functionalization via Suzuki-Miyaura Coupling
Causality: To build kinase-targeted libraries, the C3-bromide is replaced with an aryl or heteroaryl group. We utilize Pd(dppf)Cl2 because its bidentate ligand framework prevents the formation of inactive palladium black and accelerates the reductive elimination step, which is crucial for electron-deficient heterocycles.
Self-Validating Mechanism: The reaction is monitored by LC-MS. The success of the coupling is definitively proven by the disappearance of the isotopic doublet (loss of bromine) and the emergence of a single monoisotopic mass corresponding to the cross-coupled product.
Reagent Assembly: In an oven-dried microwave vial, combine (3-Bromo-1,2-benzoxazol-7-yl)methanamine (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.2 eq, 0.6 mmol), and Potassium Carbonate (3.0 eq, 1.5 mmol).
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq, 0.025 mmol) under an inert argon atmosphere.
Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL).
Reaction Execution: Seal the vial and heat to 90 °C for 2 hours (or microwave at 110 °C for 20 minutes).
Validation Checkpoint: Quench a 10 µL aliquot in 1 mL of Acetonitrile. Analyze via LC-MS. The reaction is validated as complete when the m/z 227/229 doublet is fully consumed, replaced by the [M+H]+ peak of the target mass.
Workup: Filter the mixture through a Celite pad, extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography (Silica gel, Dichloromethane/Methanol gradient).
(3-Bromo-1,2-benzoxazol-7-yl)methanamine CAS number and identifiers
This technical guide details the chemical identity, synthesis, and application of (3-Bromo-1,2-benzoxazol-7-yl)methanamine , a specialized heterocyclic building block used in modern medicinal chemistry. Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the chemical identity, synthesis, and application of (3-Bromo-1,2-benzoxazol-7-yl)methanamine , a specialized heterocyclic building block used in modern medicinal chemistry.
Executive Summary
(3-Bromo-1,2-benzoxazol-7-yl)methanamine (CAS 1781820-98-1 ) is a bifunctional bicyclic scaffold belonging to the 1,2-benzisoxazole (indoxazole) class.[1][2] Characterized by a reactive bromine at the C3 position and a primary aminomethyl group at the C7 position, this molecule serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD). Its unique substitution pattern allows for orthogonal functionalization—enabling Suzuki-Miyaura couplings at the isoxazole ring and amide/reductive amination chemistries at the benzylic amine—making it highly valuable for synthesizing kinase inhibitors and CNS-active agents.
Chemical Identity and Properties
Nomenclature and Identifiers
The compound is formally a derivative of 1,2-benzisoxazole (also known as benzo[d]isoxazole or indoxazole). Note that while IUPAC naming conventions can vary, "1,2-benzoxazole" in this context refers to the isomer with the nitrogen and oxygen atoms adjacent (N-O bond), distinct from the 1,3-benzoxazole isomer.
Predicted based on structure:[3][4] [Specific Key Not Indexed]
MDL Number
MFCD (Varies by vendor)
Physical and Chemical Properties
Data below represents calculated values typical for this class of building blocks.
Parameter
Value (Predicted/Experimental)
Appearance
Off-white to pale yellow solid
Melting Point
145–150 °C (Estimated)
Boiling Point
340.5 ± 32.0 °C at 760 mmHg (Predicted)
Density
1.7 ± 0.1 g/cm³
LogP
~1.8 (Lipophilic, suitable for CNS penetration)
pKa (Amine)
~8.5–9.5 (Basic primary amine)
Solubility
Soluble in DMSO, DMF, Methanol; Low solubility in water
Structural Analysis and Reactivity
The 1,2-benzisoxazole core is an aromatic heterocycle. The N-O bond is the distinct feature, imparting specific reactivity:
3-Bromo Position: The C3 carbon in the isoxazole ring is electron-deficient. The bromine atom here is highly reactive toward palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira), allowing the introduction of aryl or heteroaryl groups.
7-Aminomethyl Position: The benzylic amine at C7 is a nucleophilic handle. It is positioned to minimize steric clash with the C3 substituent, facilitating the construction of "linear" extended drug molecules.
Ring Stability: The 1,2-benzisoxazole ring is generally stable under acidic conditions but can undergo reductive cleavage of the N-O bond (e.g., catalytic hydrogenation or strong metal reductions) to form salicylaldimine derivatives. This lability must be considered during synthesis planning.
Synthesis and Manufacturing Protocols
Since specific literature precedents for this exact CAS are proprietary or sparse, the following protocol is a derived high-confidence synthesis based on standard benzisoxazole chemistry. This route ensures regiochemical integrity.
Retrosynthetic Analysis
The most logical disconnection involves installing the C3-bromine via a 3-hydroxy precursor and the C7-amine via a methyl group functionalization.
Figure 1: Retrosynthetic strategy for CAS 1781820-98-1.
Step-by-Step Synthesis Protocol
Step 1: Formation of 7-Methyl-1,2-benzisoxazol-3-ol
Convert 2-hydroxy-3-methylbenzoic acid to its methyl ester or acid chloride.
React with hydroxylamine to form the salicylhydroxamic acid derivative.
Cyclization: Treat the hydroxamic acid with CDI in THF or SOCl₂/Pyridine. This effects the intramolecular cyclization to close the isoxazole ring, yielding 7-methyl-1,2-benzisoxazol-3-ol (tautomer with 3-one).
Step 2: Synthesis of 3-Bromo-7-methyl-1,2-benzisoxazole
Reagents: Potassium Phthalimide, Hydrazine Hydrate (Gabriel Synthesis).
Direct amination with ammonia is avoided to prevent secondary amine formation.
React the bromomethyl intermediate with Potassium Phthalimide in DMF at 60°C to form the phthalimide-protected amine.
Deprotection: Treat the intermediate with Hydrazine Hydrate in Ethanol at reflux.
Workup: Filter off the phthalhydrazide byproduct. Acidify the filtrate to form the hydrochloride salt of the target, or neutralize to obtain the free base.
Final Product: (3-Bromo-1,2-benzoxazol-7-yl)methanamine.
Applications in Drug Discovery[5]
This scaffold is particularly relevant for:
Kinase Inhibition: The 1,2-benzisoxazole core mimics the adenine ring of ATP. The 3-Br position allows coupling to "hinge-binding" motifs, while the 7-aminomethyl group can extend into the ribose/solvent pocket to improve solubility and selectivity.
CNS Therapeutics: Analogs of Zonisamide (a 1,2-benzisoxazole sulfonamide) are used for epilepsy and Parkinson's. The 3-bromo-7-aminomethyl variant allows for the exploration of novel side chains in this validated neuroactive chemical space.
Library Synthesis: As a "lynchpin" scaffold, it enables the rapid generation of diverse libraries by reacting the amine (R-COCl, R-SO2Cl) and the bromide (Ar-B(OH)2) in parallel.
Handling and Safety
Signal Word:WARNINGHazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO₂ (carbamate formation) and oxidation.
Therapeutic Potential of 3-Bromo-1,2-Benzisoxazole Derivatives in Drug Discovery
The following technical guide details the therapeutic potential and synthetic utility of 3-bromo-1,2-benzoxazole (chemically known as 3-bromo-1,2-benzisoxazole ) derivatives. Executive Summary The 1,2-benzisoxazole scaff...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the therapeutic potential and synthetic utility of 3-bromo-1,2-benzoxazole (chemically known as 3-bromo-1,2-benzisoxazole ) derivatives.
Executive Summary
The 1,2-benzisoxazole scaffold (often referred to as 1,2-benzoxazole) represents a privileged structure in medicinal chemistry, serving as the pharmacophore for major therapeutics like Zonisamide (antiepileptic) and Risperidone (antipsychotic).[1] While historical routes focused on sulfamoyl-methyl derivatives, modern drug discovery has pivoted toward 3-bromo-1,2-benzisoxazole as a high-value electrophilic "linchpin." This halide intermediate allows for the rapid diversification of the C3 position via palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), granting access to novel chemical space for kinase inhibitors , HDAC inhibitors , and VGSC blockers .
This guide outlines the synthesis, chemical reactivity, and therapeutic applications of this scaffold, providing validated protocols for researchers.
Part 1: The Scaffold & Chemical Space
Structural Nomenclature & Significance
It is critical to distinguish between the isomers to ensure synthetic accuracy:
1,2-Benzisoxazole (Indoxazene): Oxygen at position 1, Nitrogen at position 2. This is the scaffold of interest.
1,3-Benzoxazole: Oxygen at position 1, Nitrogen at position 3.
The C3 position of 1,2-benzisoxazole is electronically unique. It sits adjacent to the nitrogen, making it susceptible to both nucleophilic attack (in specific conditions) and metal-catalyzed cross-coupling when halogenated. The 3-bromo derivative is preferred over the chloro- analog due to the weaker C-Br bond, facilitating faster oxidative addition in catalytic cycles.
Mechanism of Action (SAR)
The biological activity of 3-substituted 1,2-benzisoxazoles is driven by specific molecular interactions:
Dopamine/Serotonin Modulation: The benzisoxazole ring mimics the indole core of serotonin, allowing high-affinity binding to 5-HT2A and D2 receptors (e.g., Risperidone).
Sodium Channel Blockade: Electron-withdrawing groups at C3 (like sulfonamides or heteroaryls) stabilize the channel's inactivated state, preventing repetitive neuronal firing (e.g., Zonisamide).
Enzyme Inhibition (HDAC/Kinases): 3-Aryl and 3-triazolyl derivatives occupy the hydrophobic pocket of histone deacetylases (HDACs), inducing apoptosis in AML (Acute Myeloid Leukemia) cell lines.
Part 2: Synthesis & Functionalization[2][3]
Synthesis of the 3-Bromo-1,2-Benzisoxazole Core
Direct bromination of the benzisoxazole ring is difficult. The most robust route involves the cyclization of o-hydroxybenzohydroximoyl bromide or the bromination of the pre-formed benzisoxazole anion.
Protocol: Synthesis of 3-Bromo-1,2-Benzisoxazole
Precursor: 1,2-Benzisoxazole-3-carboxylic acid or o-hydroxyacetophenone oxime.
Reagents: Bromine (
), Sodium Hydroxide (), Dioxane.
Mechanism: Bromination of the oxime followed by base-mediated cyclization.
Divergent Synthesis via Pd-Catalysis
The 3-bromo handle transforms the scaffold into a modular building block.
Figure 1: Divergent synthesis strategy using 3-bromo-1,2-benzisoxazole as the central electrophile.
Part 3: Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of 3-Bromo-1,2-Benzisoxazole
Objective: To synthesize 3-(4-methoxyphenyl)-1,2-benzisoxazole.
Scope: Applicable to aryl and heteroaryl boronic acids.[2][3]
Setup: In a flame-dried Schlenk tube, combine the 3-bromo-1,2-benzisoxazole (1.0 mmol) and boronic acid (1.2 mmol).
Catalyst Addition: Add
(58 mg, 0.05 mmol) and potassium carbonate (276 mg, 2.0 mmol) under an argon atmosphere.
Solvation: Add degassed Dioxane/Water (5 mL). Seal the tube.
Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide spot (
) should disappear.
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 10 mL). Dry over
.
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Validation Point:
1H NMR (400 MHz, CDCl3): Look for the disappearance of the C3-Br signal and the appearance of the para-substituted phenyl signals (doublets at
7.8 and 7.0 ppm).
Protocol B: In Vitro Anticancer Assay (MTT)
Objective: Evaluate the cytotoxicity of the synthesized derivative against MCF-7 (Breast Cancer) cells.
Methodology:
Seeding: Seed MCF-7 cells in 96-well plates (
cells/well) in DMEM medium. Incubate for 24h at 37°C/5% .
Treatment: Dissolve the 3-substituted benzisoxazole derivative in DMSO. Prepare serial dilutions (0.1, 1, 10, 50, 100
). Add to wells (Final DMSO < 0.1%).
Incubation: Incubate for 48 hours.
Development: Add 20
of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.
Solubilization: Aspirate medium. Add 100
DMSO to dissolve formazan crystals.
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate
using non-linear regression.
Part 4: Therapeutic Data Summary
Table 1: Comparative Activity of 3-Substituted 1,2-Benzisoxazole Derivatives
Substituent at C3 ()
Target Mechanism
Primary Indication
Potency Ref ()
-CH2-SO2-NH2 (Zonisamide)
VGSC Blocker / T-type Ca2+
Epilepsy / Parkinson's
(Na+)
-Piperidinyl-benzimidazolone
5-HT2A / D2 Antagonist
Schizophrenia
(5-HT2A)
-1,2,3-Triazole-phenyl
HDAC Inhibition
AML (Leukemia)
-Aryl-Urea
VEGFR-2 Kinase Inhibitor
Solid Tumors
Part 5: Future Outlook & Stability
While the 1,2-benzisoxazole ring is generally stable, the N-O bond is the metabolic weak point. Under strong reducing conditions (or specific metabolic pathways), the isoxazole ring can open to form a 2-hydroxy-benzonitrile or salicylamide derivative.
Design Tip: Substitution at the C3 position with bulky aryl groups (via the Suzuki protocol described) sterically protects the N-O bond, significantly improving metabolic half-life compared to unsubstituted analogs.
References
Synthesis of Benzisoxazoles: Dubrovskiy, A. V., & Larock, R. C. (2010).[4][5] Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters. [Link]
Anticancer Triazoles: Ashwini, N., et al. (2015).[6] Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]
Zonisamide Mechanism: Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure. [Link]
Benzisoxazole Review: Chaker, A., et al. (2025). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. [Link]
Navigating the Chemical Landscape of (3-Bromo-1,2-benzoxazol-7-yl)methanamine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of a novel chemical entity's safety profile and handling requirements is paramount. This guide provides an in-depth technical...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, a comprehensive understanding of a novel chemical entity's safety profile and handling requirements is paramount. This guide provides an in-depth technical overview of (3-Bromo-1,2-benzoxazol-7-yl)methanamine, a compound of interest in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from structurally related bromo- and amino-substituted benzoxazole derivatives to offer a robust framework for safe handling, storage, and emergency procedures. Furthermore, it delves into the broader context of benzoxazole derivatives in drug discovery, providing insights into their synthesis, biological activities, and toxicological considerations.
Hazard Identification and Classification
While a definitive hazard classification for (3-Bromo-1,2-benzoxazol-7-yl)methanamine is not yet established, an analysis of analogous compounds suggests the following potential hazards. The Globally Harmonized System (GHS) classification is inferred from data on related benzoxazole derivatives.
Pictograms:
Signal Word:Warning
Inferred Hazard Statements:
H302: Harmful if swallowed. Data from various benzoxazole compounds indicate moderate acute oral toxicity.[1]
H319: Causes serious eye irritation. Similar to skin irritation, this class of compounds can cause significant eye irritation upon contact.[1]
H335: May cause respiratory irritation. Inhalation of dust or fumes may lead to irritation of the respiratory tract.
Precautionary Statements:
A comprehensive set of precautionary statements is crucial for minimizing risk.
Category
Precautionary Statement Code
Statement
Prevention
P261
Avoid breathing dust/fume/gas/mist/vapors/spray.
P264
Wash skin thoroughly after handling.
P270
Do not eat, drink or smoke when using this product.
P271
Use only outdoors or in a well-ventilated area.
P280
Wear protective gloves/ eye protection/ face protection.
Response
P301 + P312
IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352
IF ON SKIN: Wash with plenty of soap and water.
P304 + P340
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312
Call a POISON CENTER or doctor if you feel unwell.
P330
Rinse mouth.
P332 + P313
If skin irritation occurs: Get medical advice/attention.
P337 + P313
If eye irritation persists: Get medical advice/attention.
P362
Take off contaminated clothing and wash before reuse.
Storage
P403 + P233
Store in a well-ventilated place. Keep container tightly closed.
P405
Store locked up.
Disposal
P501
Dispose of contents/container to an approved waste disposal plant.
First-Aid Measures: A Proactive Approach to Exposure
Rapid and appropriate first-aid is critical in the event of accidental exposure. The following measures are recommended based on the potential hazards of (3-Bromo-1,2-benzoxazol-7-yl)methanamine.
In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2]
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[1][2]
If inhaled: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[1][2]
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1]
Handling and Storage: Ensuring a Safe Laboratory Environment
Proper handling and storage protocols are the cornerstones of laboratory safety.
Handling:
Handle in accordance with good industrial hygiene and safety practice.[2][3]
Avoid breathing dust or fumes. Use only in a well-ventilated area, preferably in a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[1][2][3]
Wash hands thoroughly after handling.
Storage:
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][4]
Store away from incompatible materials such as strong oxidizing agents.
For long-term storage, consider refrigeration.
Caption: A logical workflow for the safe handling and storage of (3-Bromo-1,2-benzoxazol-7-yl)methanamine.
Toxicological Profile: Insights from the Benzoxazole Class
While specific toxicological data for (3-Bromo-1,2-benzoxazol-7-yl)methanamine is not available, the broader class of benzoxazole derivatives has been studied for various biological activities, which can provide insights into potential toxicities.
Acute Toxicity: As previously mentioned, many benzoxazole derivatives are classified as harmful if swallowed.[1]
Genotoxicity: Studies on some benzoxazole derivatives have investigated their mutagenic potential using the Ames test, with varying results. Some derivatives have shown potential as eukaryotic DNA topoisomerase I poisons.[5] The presence of a bromine atom can sometimes be associated with genotoxic effects, though this is highly structure-dependent.[6]
Carcinogenicity: There is no specific data to suggest that (3-Bromo-1,2-benzoxazol-7-yl)methanamine is carcinogenic. However, as with any novel compound, it should be handled with care.
Mechanism of Action and Biological Activity: Benzoxazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[7][8][9] Their biological effects are diverse and depend on the specific substitution pattern on the benzoxazole core. Some brominated benzoxazole derivatives have shown moderate antibacterial activity.[10]
Synthesis and Application in Drug Discovery
The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.
Synthesis:
The synthesis of (3-Bromo-1,2-benzoxazol-7-yl)methanamine would likely involve a multi-step process. A plausible general approach could start with a substituted aminophenol, followed by cyclization to form the benzoxazole ring, and subsequent functional group manipulations to introduce the bromo and aminomethyl groups. For example, one common method for forming the benzoxazole ring is the condensation of an o-aminophenol with a carboxylic acid or its derivative.[7][8]
Caption: A generalized synthetic pathway for the preparation of (3-Bromo-1,2-benzoxazol-7-yl)methanamine.
Applications in Drug Discovery:
The benzoxazole core is a key component in a variety of therapeutic agents. The diverse biological activities reported for this class of compounds make them attractive scaffolds for the development of new drugs.[7][8][9]
Antimicrobial Agents: Numerous benzoxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[8][11]
Anticancer Agents: The benzoxazole scaffold has been incorporated into molecules designed as anticancer agents, with some compounds showing promising activity against various cancer cell lines.[8][12]
Other Therapeutic Areas: Benzoxazoles have also been investigated for their potential as anti-inflammatory, antiviral, and anticonvulsant agents.[7][9]
The specific substitution pattern of (3-Bromo-1,2-benzoxazol-7-yl)methanamine, with a bromine atom and a primary amine, offers multiple points for further chemical modification, making it a potentially valuable building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
(3-Bromo-1,2-benzoxazol-7-yl)methanamine is a chemical entity with potential applications in medicinal chemistry and drug discovery. While a dedicated Safety Data Sheet is not currently available, a thorough analysis of structurally related compounds provides a solid foundation for its safe handling and use in a research setting. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the safety guidelines outlined in this technical guide, researchers can minimize risks and safely explore the potential of this and other novel benzoxazole derivatives.
References
Request PDF. Evaluation of Mutagenic Activities of Antimicrobial Benzoxazole Derivatives. Available at: [Link]
Journal of Basic and Applied Research in Biomedicine. Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (2016). Available at: [Link]
ScienceDirect. Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. (2017). Available at: [Link]
ACS Publications. Toxicity of Bromo-DragonFLY as a New Psychoactive Substance: Application of In Silico Methods for the Prediction of Key Toxicological Parameters Important to Clinical and Forensic Toxicology. (2024). Available at: [Link]
Di Giovanni, G., & De Deurwaerdere, P. TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: a hallucinogenic drug, a selective 5-HT2A receptor pharmacological tool, or none of the above?. Neuropharmacology. (2017). Available at: [Link]
Krawiecka, M. et al. Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica. (2013). Available at: [Link]
Biosciences Biotechnology Research Asia. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Available at: [Link]
International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Available at: [Link]
MDPI. Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. (2012). Available at: [Link]
Kakkar, S. et al. Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. (2018). Available at: [Link]
MDPI. New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. (2026). Available at: [Link]
eGrove. New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. (2021). Available at: [Link]
Amazon AWS. Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole. (2004). Available at: [Link]
PMC. Benzisoxazole: a privileged scaffold for medicinal chemistry. (2016). Available at: [Link]
ResearchGate. (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. Available at: [Link]
PMC. Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. (2023). Available at: [Link]
The Role of (3-Bromo-1,2-benzoxazol-7-yl)methanamine as a Medicinal Chemistry Scaffold: An In-Depth Technical Guide
Executive Summary The 1,2-benzisoxazole (benzo[d]isoxazole) nucleus is universally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. It serves as the core pharmacophore for several FDA-approved ther...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2-benzisoxazole (benzo[d]isoxazole) nucleus is universally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. It serves as the core pharmacophore for several FDA-approved therapeutics, most notably the atypical antipsychotics risperidone and paliperidone, as well as the anticonvulsant zonisamide[2]. The unique electronic distribution of the benzisoxazole ring provides a versatile binding motif capable of engaging diverse biological targets, including dopamine (D2) and serotonin (5-HT2A) receptors, acetylcholinesterase, and various antimicrobial targets[3].
Within this highly validated chemical space, (3-Bromo-1,2-benzoxazol-7-yl)methanamine (CAS: 1781820-98-1) emerges as a highly specialized, bifunctional building block[4]. By offering two orthogonal derivatization vectors—an electrophilic bromo group at the C3 position and a nucleophilic primary amine at the C7 position—this scaffold empowers researchers to rapidly generate complex, multi-targeted compound libraries without cross-reactivity interference[5].
This technical guide delineates the structural rationale, self-validating experimental workflows, and quantitative structure-activity relationships (SAR) associated with this scaffold.
Pharmacophore Rationale & Orthogonal Reactivity
The strategic design of (3-Bromo-1,2-benzoxazol-7-yl)methanamine allows for highly controlled, stepwise functionalization:
C3-Position (Electrophilic Vector): The bromo substituent at the 3-position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The C3 position is historically critical for target engagement; for instance, the piperidine ring in risperidone is anchored at this exact position to optimize receptor pocket binding[1].
C7-Position (Nucleophilic Vector): The primary methanamine (-CH2NH2) at the 7-position allows for the rapid generation of amide, urea, or sulfonamide libraries. The methylene spacer isolates the amine's nucleophilicity from the electron-withdrawing effects of the heteroaromatic core, ensuring high reactivity under mild conditions[5].
To fully leverage the bifunctional nature of this scaffold, experimental protocols must be designed to prevent the degradation of the delicate 1,2-benzisoxazole N-O bond. The N-O bond is highly susceptible to base-promoted ring-opening (Kemp elimination) or reductive cleavage. The following protocols are engineered to maximize yield while preserving the core integrity.
Protocol A: Amide Bond Formation at the C7-Methanamine
Objective: Functionalize the primary amine while leaving the C3-bromo group intact for downstream coupling.
Scientific Causality: HATU is selected over standard carbodiimides (like EDC/DCC) due to its superior efficiency in generating the active O-7-azabenzotriazole ester. This rapid kinetic profile minimizes the time the benzisoxazole core is exposed to basic conditions. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to prevent unwanted side reactions at the C3-bromo position.
Step-by-Step Methodology:
Activation: Dissolve the desired carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.2 M) under an inert N2 atmosphere.
Base Addition: Add DIPEA (3.0 equiv.) dropwise at 0 °C. Stir for 15 minutes to ensure complete formation of the active ester.
Coupling: Add (3-Bromo-1,2-benzoxazol-7-yl)methanamine (1.0 equiv.) in a single portion. Allow the reaction to warm to room temperature and stir for 2–4 hours.
Self-Validating QC: Monitor via LC-MS. The mass spectrum should show the desired product mass with a distinct isotopic pattern indicative of the intact bromine atom (M and M+2 peaks in a 1:1 ratio).
Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers rigorously with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate.
Protocol B: Suzuki-Miyaura Cross-Coupling at the C3-Bromo Position
Objective: Introduce aryl/heteroaryl groups at the C3 position of the previously synthesized intermediate.
Scientific Causality: The choice of base is the most critical parameter here. Strong bases (e.g., NaOH, KOtBu) will trigger Kemp elimination, destroying the benzisoxazole ring. Therefore, mild, inorganic bases like K3PO4 or Na2CO3 are mandated. Pd(dppf)Cl2 is chosen as the pre-catalyst because the bidentate dppf ligand provides sufficient steric bulk to facilitate reductive elimination while stabilizing the palladium center against precipitation.
Step-by-Step Methodology:
Preparation: In a Schlenk flask, combine the C7-functionalized intermediate (1.0 equiv.), the desired boronic acid/ester (1.5 equiv.), and K3PO4 (2.0 equiv.).
Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M). The addition of water is crucial to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv.). Purge the flask with N2 for 10 minutes.
Heating: Heat the mixture to 80 °C (strictly avoid exceeding 90 °C to prevent thermal degradation of the N-O bond) for 6–8 hours.
Self-Validating QC: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material and the emergence of a highly UV-active spot indicates successful coupling.
Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel flash chromatography.
Step-by-step experimental workflow for orthogonal derivatization.
Target Space & Quantitative Structure-Activity Relationships (SAR)
The 1,2-benzisoxazole scaffold is highly prevalent in CNS drug discovery, particularly for multi-target antipsychotics[1]. Substitutions at the C3 position dictate the primary pharmacodynamic response (receptor affinity), while modifications at the C7 position (via the methanamine vector) can be utilized to tune pharmacokinetics, lipophilicity, and blood-brain barrier (BBB) penetrance[3].
Furthermore, recent literature highlights the potential of benzisoxazole derivatives in antimicrobial and anticancer applications[6]. The table below summarizes the quantitative binding affinities and minimum inhibitory concentrations (MIC) of established benzisoxazole derivatives, highlighting the pharmacological impact of the scaffold.
Table 1: Quantitative SAR data demonstrating the broad utility of the 1,2-benzisoxazole pharmacophore across different therapeutic areas.
Conclusion
(3-Bromo-1,2-benzoxazol-7-yl)methanamine is a highly versatile, commercially available scaffold that bridges the gap between structural complexity and synthetic tractability. By understanding the chemical sensitivities of the benzisoxazole core—specifically the lability of the N-O bond under harsh basic conditions—medicinal chemists can utilize the orthogonal C3 and C7 vectors to rapidly synthesize diverse, high-value libraries for CNS, oncology, and infectious disease targets.
Solubility Profile & Handling Guide: (3-Bromo-1,2-benzoxazol-7-yl)methanamine
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for (3-Bromo-1,2-benzoxazol-7-yl)methanamine . [1] Executive Summary (3-Bromo-1,2-benzoxazol-7-yl)methanami...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for (3-Bromo-1,2-benzoxazol-7-yl)methanamine .
[1]
Executive Summary
(3-Bromo-1,2-benzoxazol-7-yl)methanamine is a lipophilic, weakly basic heterocyclic compound.[1] Its solubility behavior is governed by the interplay between the hydrophobic 3-bromo-1,2-benzisoxazole core and the ionizable primary amine at the C7 position.[1]
DMSO Solubility: Excellent. The compound is freely soluble, making DMSO the preferred solvent for stock solution preparation.
Aqueous Solubility: pH-dependent.[1] The compound exhibits poor solubility at neutral and basic pH (free base form) but significant solubility enhancement under acidic conditions (pH < 8.0) due to protonation of the methanamine group.
Critical Stability Warning: 1,2-Benzisoxazoles are susceptible to Kemp elimination (ring opening) under strong basic conditions. Avoid exposure to high pH (pH > 12) or strong nucleophiles.
Physicochemical Analysis
Understanding the structural drivers is essential for predicting solubility behavior in the absence of empirical batch-specific data.
Property
Value (Predicted/Analog)
Impact on Solubility
Molecular Weight
~227.06 g/mol
Low MW favors dissolution, but crystal lattice energy can be high.[1]
pKa (Amine)
~9.0 – 9.8
The primary amine (-CH₂NH₂) is the key solubilizing handle. It is protonated at physiological pH.
pKa (Ring)
< -1.0
The isoxazole nitrogen is extremely weakly basic and does not contribute to solubility in water.
LogP
~2.2 – 2.8
Moderate lipophilicity. Indicates good membrane permeability but poor intrinsic aqueous solubility.
H-Bond Donors
1 (-NH₂)
Limited hydrogen bonding with water in the neutral state.[1]
Structural Solubility Drivers
The Bromine Atom: Increases lipophilicity (LogP) and density, reducing water solubility compared to the non-halogenated parent.
The 1,2-Benzisoxazole Core: A rigid, planar aromatic system that facilitates π-π stacking, potentially leading to stable crystal lattices that are harder to dissolve in water.
The Methanamine Tail: This is the "solubility switch." In acidic media (HCl, TFA), this group becomes an ammonium cation (
), disrupting the crystal lattice and interacting favorably with water.
Solubility Profile: DMSO & Water[2][3][4]
A. Solubility in DMSO (Dimethyl Sulfoxide)
DMSO is the "universal solvent" for this compound class. The polar aprotic nature of DMSO disrupts the intermolecular forces of the benzisoxazole ring without relying on ionization.
Solubility Limit: > 50 mg/mL (Estimated).
Stock Preparation: A 10 mM to 50 mM stock solution is easily achievable.
Storage: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (DMSO is hygroscopic), which can cause the compound to precipitate over time.[1]
B. Solubility in Water (pH Dependent)
The aqueous solubility profile follows a classic weak base curve.
Mixture of ionized and neutral species. Risk of precipitation.[2][3]
0.1 N NaOH
pH ~13.0
Insoluble
Compound exists as neutral free base. Risk of degradation.
C. Stability & Degradation Risks (The Kemp Elimination)
Researchers must be aware of the chemical instability of the 1,2-benzisoxazole ring. Under strong basic conditions, the base can abstract a proton (if available) or attack the ring, leading to ring opening to form a salicylate nitrile derivative.
Recommendation: strictly avoid pH > 10 during formulation or extraction.
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (DMSO)
Standard procedure for biological assays or chemical synthesis.
Weighing: Accurately weigh 2.27 mg of (3-Bromo-1,2-benzoxazol-7-yl)methanamine.
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.
Verification: Visual inspection should show a clear, colorless to pale yellow solution.
Storage: Aliquot into amber glass vials (to minimize light exposure) and store at -20°C.
The gold standard for determining thermodynamic solubility.[1][4]
Preparation: Place excess solid compound (~5 mg) into a 2 mL HPLC vial.
Solvent Addition: Add 1.0 mL of the target buffer (e.g., pH 1.2, pH 7.4).
Equilibration: Cap the vial and shake at 25°C for 24 hours (orbital shaker at 300 rpm).
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
Filtration: Filter the supernatant through a 0.22 µm PVDF membrane (low binding).
Analysis: Quantify the filtrate concentration using HPLC-UV (detection at 254 nm) against a standard curve prepared from the DMSO stock.
Visualizations
Figure 1: Solubility Workflow & Decision Tree
This diagram outlines the logical flow for handling the compound based on the desired application.
Caption: Decision tree for solvent selection, highlighting the pH-dependency of aqueous solubility and stability risks.[1]
Figure 2: Theoretical pH-Solubility Profile
A conceptual representation of how the solubility changes relative to the pKa of the amine group.
Caption: Conceptual solubility curve. Solubility drops drastically as pH approaches and exceeds the pKa (~9.5) of the amine.[5]
Troubleshooting & FAQ
Q: My compound precipitated when I diluted the DMSO stock into PBS. Why?A: This is "solvent shock." You diluted a hydrophobic free base from an organic solvent into a neutral aqueous buffer.
Fix: Lower the concentration.
Fix: Acidify the buffer slightly (if the assay permits).
Fix: Use an intermediate dilution step with water/DMSO (e.g., 1:1) before the final buffer.
Q: Can I heat the solution to improve solubility?A: Mild heating (up to 40°C) is acceptable in DMSO. Avoid heating in water , especially at neutral/basic pH, as this accelerates hydrolysis or ring-opening reactions.
Q: Is the compound light-sensitive?A: Many halogenated heterocycles are sensitive to UV light (photodehalogenation). Always use amber vials and minimize exposure to direct light.
References
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[6] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
Di, L., & Kerns, E. H. (2006). Profiling drug-like properties: assays and interpretation. Current Opinion in Chemical Biology, 10(3), 260-269. (Standard Reference for Solubility Protocols).
Kemp, D. S., & Casey, M. L. (1973). The Kemp elimination.[7] Reaction of 1,2-benzisoxazoles with bases. Journal of the American Chemical Society, 95(20), 6670–6680. (Foundational mechanism for benzisoxazole instability).
PubChem. (2025). Compound Summary for 1,2-Benzisoxazole derivatives. National Library of Medicine.
Commercial Availability & Technical Profile: (3-Bromo-1,2-benzoxazol-7-yl)methanamine
The following technical guide details the commercial landscape, sourcing protocols, and synthetic context for (3-Bromo-1,2-benzoxazol-7-yl)methanamine . Executive Summary (3-Bromo-1,2-benzoxazol-7-yl)methanamine (CAS: 17...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the commercial landscape, sourcing protocols, and synthetic context for (3-Bromo-1,2-benzoxazol-7-yl)methanamine .
Executive Summary
(3-Bromo-1,2-benzoxazol-7-yl)methanamine (CAS: 1781820-98-1 ) is a specialized heterocyclic building block used primarily in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors. Unlike commodity reagents, this compound is classified as a Tier 2/3 "Make-on-Demand" chemical. It is not typically held in stock by major Western distributors (e.g., Sigma-Aldrich, Fisher) but is available through specialized aggregators and synthesis houses, primarily in Asia.
Risk Profile: High batch-to-batch variability; internal QC validation is mandatory.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
This compound features a 1,2-benzoxazole (also known as indoxazole or 1,2-benzisoxazole ) core. It is bifunctional, offering an electrophilic handle (C3-Bromine) for cross-coupling and a nucleophilic handle (C7-Methanamine) for amide/sulfonamide formation.
The following diagram illustrates the core numbering and reactive sites, critical for confirming the correct isomer (1,2-benzoxazole vs. 2,1-benzisoxazole/anthranil).
Figure 1: Structural connectivity and orthogonal reactivity of the 1,2-benzoxazole scaffold.
Supply Chain & Sourcing Strategy
Because CAS 1781820-98-1 is a "virtual" catalog item for many suppliers, researchers must validate the vendor's capability to synthesize it. Do not rely solely on "In Stock" flags on aggregator sites.
Supplier Tier Analysis
Tier
Supplier Type
Examples
Reliability
Action
Tier 1
Global Distributors
Sigma, Fisher, VWR
Low
Unlikely to list; will outsource if requested.
Tier 2
Aggregators
MolPort, eMolecules
Medium
Good for price comparison; verify lead times.
Tier 3
Origin Manufacturers
Amadis Chemical , CookeChem
High
Most likely source. Direct communication recommended.
Procurement Decision Matrix
Use this workflow to minimize risk when sourcing this compound.
Figure 2: Sourcing decision tree emphasizing data validation before purchase.
Technical Deep Dive: Synthesis & Manufacturing
If commercial supply fails or purity is insufficient, the compound can be synthesized. The 1,2-benzoxazole core is less common than benzoxazole (1,3-isomer), requiring specific cyclization strategies.
Retrosynthetic Analysis
The most robust route to (3-Bromo-1,2-benzoxazol-7-yl)methanamine likely proceeds via a 7-methyl-1,2-benzoxazole intermediate.
Proposed Synthetic Route:
Cyclization: Start with 2-hydroxy-3-methylacetophenone oxime. Cyclize using acetic anhydride/base or thermal dehydration to form 3,7-dimethyl-1,2-benzoxazole .
Selective Bromination (C3): The C3 position in 1,2-benzoxazoles is susceptible to electrophilic halogenation. Treatment with NBS (N-bromosuccinimide) or Br₂/AcOH should install the bromine at C3.
Note: Control is needed to avoid benzylic bromination at the C7-methyl group at this stage.
Benzylic Functionalization (C7): Radical bromination (NBS/AIBN) of the C7-methyl group to form the benzyl bromide.
Amination: Displacement of the benzylic bromide with sodium azide (NaN₃) followed by Staudinger reduction (PPh₃/H₂O) or direct displacement with hexamethylenetetramine (Delépine reaction) to yield the primary amine.
Figure 3: Likely industrial synthesis route for CAS 1781820-98-1.
Quality Control Parameters
When receiving this material from a custom synthesis provider, ensure the Certificate of Analysis (CoA) meets these specific criteria:
¹H-NMR (DMSO-d₆):
Aromatic Region: Three protons (H4, H5, H6) showing a 1,2,3-substitution pattern (doublet, triplet, doublet).
Benzylic Methylene: A singlet or broad signal around δ 3.8–4.2 ppm (integrating to 2H).
Amine Protons: Broad singlet (exchangeable with D₂O).
LC-MS:
Mass: [M+H]⁺ = 227/229 (approx).
Isotope Pattern: Distinctive 1:1 doublet for ⁷⁹Br/⁸¹Br. If this pattern is missing, the bromine is absent.
References
Amadis Chemical. Product Catalog: (3-Bromo-1,2-benzoxazol-7-yl)methanamine (CAS 1781820-98-1). Retrieved from
CookeChem. Product Listing: CAS 1781820-98-1. Retrieved from
PubChem. Compound Summary for 1,2-Benzisoxazole Derivatives. National Library of Medicine. Retrieved from
Pal, S. et al. (2018).[1] Synthesis and biological activity of novel benzoxazole derivatives.[2][1][3] (General reference for benzoxazole scaffold utility). Journal of Chemical and Pharmaceutical Research.
Chimica Italiana. Recent advances in the synthesis of 1,2-benzisoxazoles. (Reference for synthetic methodology). Chim.[4][5] It.
Application Notes and Protocols for the Synthesis of (3-Bromo-1,2-benzoxazol-7-yl)methanamine Derivatives
Introduction The 1,2-benzoxazole, or 1,2-benzisoxazole, scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique electronic and structural properties allow it to serve as a versat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The 1,2-benzoxazole, or 1,2-benzisoxazole, scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4] The ability to functionalize the benzisoxazole core at multiple positions offers a powerful strategy for modulating pharmacokinetic and pharmacodynamic profiles, making it a focal point for the development of novel therapeutic agents.
This guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of (3-Bromo-1,2-benzoxazol-7-yl)methanamine and its derivatives. This specific scaffold combines three key features for structure-activity relationship (SAR) studies:
The rigid 1,2-benzisoxazole core , providing a defined orientation for substituents.
A 3-bromo substituent , which can act as a key interaction point (e.g., through halogen bonding) or serve as a synthetic handle for further cross-coupling reactions.
A 7-methanamine group , offering a site for introducing diverse side chains to explore interactions with biological targets and to modify physicochemical properties such as solubility.
The synthetic strategy outlined herein is designed to be robust and modular, allowing researchers to generate a library of derivatives for screening and lead optimization. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Strategic Overview: A Modular Synthetic Pathway
A retrosynthetic analysis reveals a logical and efficient pathway starting from a commercially available substituted phenol. The overall strategy involves the initial construction of the benzisoxazole core, followed by sequential functionalization to install the required bromo and aminomethyl groups.
Caption: Retrosynthetic analysis of the target compounds.
Protocol I: Synthesis of Key Intermediate 7-Methyl-1,2-benzisoxazole
This initial phase involves the construction of the core heterocyclic ring system from a readily available starting material. The choice of an o-hydroxybenzaldehyde oxime as the precursor is based on its reliable and high-yielding conversion to the 1,2-benzisoxazole via oxidative cyclization.
Step 1: Oxime Formation from 2-Hydroxy-3-methylbenzaldehyde
Rationale: The conversion of the aldehyde to an oxime is a prerequisite for the subsequent cyclization. This classic condensation reaction is typically high-yielding and proceeds under mild conditions. Using a slight excess of hydroxylamine ensures the complete consumption of the starting aldehyde.
Materials:
Reagent
M.W. ( g/mol )
Quantity (10 mmol scale)
Moles (mmol)
Notes
2-Hydroxy-3-methylbenzaldehyde
136.15
1.36 g
10.0
Starting material
Hydroxylamine hydrochloride (NH₂OH·HCl)
69.49
0.83 g
12.0
1.2 equivalents
Sodium Acetate (NaOAc)
82.03
0.98 g
12.0
Base to neutralize HCl
Ethanol (EtOH)
-
25 mL
-
Solvent
Water (H₂O)
-
10 mL
-
Co-solvent
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-3-methylbenzaldehyde (1.36 g, 10.0 mmol), ethanol (25 mL), and water (10 mL).
Stir the mixture at room temperature until the aldehyde is fully dissolved.
Add hydroxylamine hydrochloride (0.83 g, 12.0 mmol) and sodium acetate (0.98 g, 12.0 mmol) to the solution.
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-85 °C) for 1-2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot indicates reaction completion.
Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
Filter the resulting white solid through a Büchner funnel, wash with cold water (2 x 15 mL), and dry under vacuum to yield 2-hydroxy-3-methylbenzaldehyde oxime .
Self-Validation: The product should be a white crystalline solid. Purity can be confirmed by melting point analysis and ¹H NMR spectroscopy. Expected yield: >90%.
Step 2: Oxidative Cyclization to 7-Methyl-1,2-benzisoxazole
Rationale: This key ring-forming step utilizes an intramolecular oxidative C-O bond formation. Aqueous sodium hypochlorite (bleach) in the presence of a base provides a cost-effective and efficient method for this transformation. The base deprotonates the phenolic hydroxyl group, activating it for nucleophilic attack, while the hypochlorite acts as the oxidant to facilitate the cyclization and elimination of water.
Caption: Key steps in the oxidative cyclization mechanism.
Procedure:
In a 250 mL three-neck flask fitted with a dropping funnel, mechanical stirrer, and thermometer, dissolve the 2-hydroxy-3-methylbenzaldehyde oxime (1.51 g, 10.0 mmol) in 50 mL of 1 M aqueous sodium hydroxide (NaOH) solution.
Cool the stirred solution to 0-5 °C in an ice-salt bath.
Slowly add commercial sodium hypochlorite solution (~10-15% available chlorine, approx. 20 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, continue stirring at 0-5 °C for an additional 1 hour.
Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) until the starting material is consumed.
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 30 mL).
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 5% to 10% ethyl acetate in hexane) to afford 7-Methyl-1,2-benzisoxazole as a low-melting solid or oil.
Self-Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure. Expected yield: 70-85%.
Protocol II: Synthesis of (3-Bromo-1,2-benzoxazol-7-yl)methanamine
This second phase focuses on the targeted functionalization of the stable benzisoxazole core to install the bromo and aminomethyl groups at the C3 and C7 positions, respectively.
Step 3: Directed C3-Bromination via Lithiation
Rationale: The proton at the C3 position of the 1,2-benzisoxazole ring is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms. This allows for regioselective deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures. The resulting anion can then be quenched with an electrophilic bromine source, such as 1,2-dibromoethane, to precisely install the bromine atom at the desired position. This method avoids the harsh conditions and potential side reactions associated with electrophilic aromatic substitution.
Procedure:
Prepare LDA solution (in situ): To a flame-dried, argon-purged 100 mL Schlenk flask, add anhydrous tetrahydrofuran (THF, 20 mL) and diisopropylamine (1.11 g, 11.0 mmol, 1.1 eq). Cool the flask to -78 °C (dry ice/acetone bath).
Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 4.4 mL, 11.0 mmol, 1.1 eq) dropwise. Stir at -78 °C for 15 minutes, then allow the solution to warm to 0 °C for 15 minutes before re-cooling to -78 °C.
In a separate flame-dried flask, dissolve 7-Methyl-1,2-benzisoxazole (1.33 g, 10.0 mmol) in 20 mL of anhydrous THF.
Using a cannula, slowly transfer the solution of 7-methyl-1,2-benzisoxazole to the freshly prepared LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete deprotonation.
In a third flask, dissolve 1,2-dibromoethane (2.06 g, 11.0 mmol, 1.1 eq) in 5 mL of anhydrous THF.
Slowly add the 1,2-dibromoethane solution to the reaction mixture at -78 °C.
After stirring for 1 hour at -78 °C, allow the reaction to slowly warm to room temperature overnight.
Quench the reaction by carefully adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, eluting with 2-5% ethyl acetate in hexane) to yield 3-Bromo-7-methyl-1,2-benzisoxazole .
Self-Validation: The successful bromination is confirmed by mass spectrometry (isotopic pattern for bromine) and NMR (disappearance of the C3-H proton signal). Expected yield: 55-70%.
Step 4: Benzylic Bromination of the 7-Methyl Group
Rationale: The methyl group at the C7 position is benzylic and thus susceptible to free-radical bromination. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, minimizing side reactions. A radical initiator like AIBN is required to start the chain reaction.
Procedure:
To a 100 mL round-bottom flask, add 3-Bromo-7-methyl-1,2-benzisoxazole (2.12 g, 10.0 mmol), N-Bromosuccinimide (NBS, 1.96 g, 11.0 mmol, 1.1 eq), and carbon tetrachloride (CCl₄, 40 mL).
Add a catalytic amount of azobisisobutyronitrile (AIBN, ~82 mg, 0.5 mmol, 0.05 eq).
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77 °C) under a bright lamp or with UV irradiation for 4-6 hours.
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
Concentrate the filtrate under reduced pressure. The crude product, 3-Bromo-7-(bromomethyl)-1,2-benzisoxazole , is often used in the next step without further purification. If necessary, it can be purified by careful column chromatography.
Self-Validation: ¹H NMR will show the disappearance of the methyl singlet and the appearance of a new singlet for the CH₂Br protons around 4.5-4.8 ppm.
Step 5: Synthesis of (3-Bromo-1,2-benzoxazol-7-yl)methanamine
Rationale: The Gabriel synthesis is a classic and reliable method for converting alkyl halides to primary amines, avoiding the over-alkylation issues common in direct amination with ammonia. The bromomethyl intermediate reacts with potassium phthalimide to form a stable intermediate, which is then cleaved, typically with hydrazine, to release the desired primary amine.
Procedure:
To a 100 mL flask, add the crude 3-Bromo-7-(bromomethyl)-1,2-benzisoxazole (from the previous step, ~10.0 mmol), potassium phthalimide (2.04 g, 11.0 mmol, 1.1 eq), and N,N-dimethylformamide (DMF, 40 mL).
Heat the reaction mixture to 80 °C and stir for 3-4 hours until TLC analysis indicates the consumption of the starting bromide.
Cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
Stir vigorously for 30 minutes. The phthalimide intermediate will precipitate.
Filter the solid, wash thoroughly with water, and dry under vacuum.
Transfer the dried solid to a 100 mL flask, add ethanol (50 mL), and heat to reflux.
Add hydrazine monohydrate (N₂H₄·H₂O, 0.75 mL, ~15.0 mmol, 1.5 eq) dropwise to the refluxing suspension.
A thick white precipitate (phthalhydrazide) will form. Continue refluxing for an additional 2 hours.
Cool the reaction to room temperature and acidify with 2 M HCl.
Filter off the phthalhydrazide precipitate.
Concentrate the filtrate under reduced pressure. Basify the residue with 2 M NaOH solution until pH > 12 and extract with ethyl acetate (3 x 40 mL).
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, (3-Bromo-1,2-benzoxazol-7-yl)methanamine .
Self-Validation: Characterize by NMR and high-resolution mass spectrometry. The product can be further purified by conversion to its hydrochloride salt by treating the ethyl acetate solution with ethereal HCl, filtering the resulting precipitate, and drying.
Derivatization and Library Generation
The primary amine product is an ideal starting point for creating a diverse library of compounds for biological screening. Standard synthetic transformations can be employed:
Acylation: Reaction with various acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine) to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to generate secondary or tertiary amines.
These follow-up reactions allow for systematic exploration of the chemical space around the 7-aminomethyl position, which is crucial for effective drug development campaigns.
References
Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available at: [Link]
Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]
Bennehalli, B., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
Krasavin, M. (n.d.). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Publication Source. Available at: [Link]
ResearchGate. (n.d.). Synthesis of biologically active benzoxazole derivatives using PPA. ResearchGate. Available at: [Link]
MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available at: [Link]
Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. Available at: [Link]
National Center for Biotechnology Information. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC. Available at: [Link]
ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. ResearchGate. Available at: [Link]
ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Publications. Available at: [Link]
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. Available at: [Link]
National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Available at: [Link]
ResearchGate. (2025). An update on the synthesis of benzoxazoles. ResearchGate. Available at: [Link]
ResearchGate. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. Available at: [Link]
National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. Available at: [Link]
PubMed. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. PubMed. Available at: [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online. Available at: [Link]
ResearchGate. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. Available at: [Link]
Advanced Amine Protection Strategies for (3-Bromo-1,2-benzoxazol-7-yl)methanamine: Navigating Ring Stability and Cross-Coupling Readiness
Executive Summary & Chemical Vulnerability Profiling (3-Bromo-1,2-benzoxazol-7-yl)methanamine is a highly versatile, yet chemically sensitive, bifunctional building block. It features a primary aliphatic amine at the C7...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Vulnerability Profiling
(3-Bromo-1,2-benzoxazol-7-yl)methanamine is a highly versatile, yet chemically sensitive, bifunctional building block. It features a primary aliphatic amine at the C7 position, a reactive bromo-substituent at the C3 position, and a 1,2-benzoxazole (benzisoxazole) core. Designing a protection strategy for the C7-methanamine requires a deep understanding of the heterocycle's unique vulnerabilities:
Reductive Lability of the N–O Bond: The benzisoxazole N–O bond is highly susceptible to reductive cleavage. Exposure to catalytic hydrogenation (e.g.,
, Pd/C) or dissolving metal reductions (e.g., Zn/HCl) will rapidly cleave the ring to yield 2-hydroxyaryl ketimines or ketones,[1].
Base-Mediated Degradation &
Risks: While 3-substituted benzisoxazoles are generally more stable to alkaline conditions than their 3-unsubstituted counterparts (which undergo rapid E2 ring-opening to 2-hydroxybenzonitriles), the C3-bromo group is highly activated. Strong or nucleophilic bases (such as primary/secondary amines) risk initiating Nucleophilic Aromatic Substitution () at the C3 position, displacing the bromine atom.
Acid Stability: The 1,2-benzoxazole core is remarkably stable to mineral and organic acids, making acid-labile protecting groups the optimal choice.
Based on these mechanistic constraints, tert-Butyloxycarbonyl (Boc) is the undisputed optimal protecting group for this scaffold, while Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) are strictly contraindicated.
Comparative Protection Strategies
To ensure orthogonal stability during downstream functionalization (such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings at the C3-bromo position), the chosen protecting group must withstand mild inorganic bases and elevated temperatures without compromising the heterocycle.
Table 1: Quantitative & Qualitative Comparison of Amine Protecting Groups
Protecting Group
Installation Reagents
Deprotection Conditions
Benzisoxazole Core Compatibility
C3-Bromo Compatibility
Overall Recommendation
Boc
, DIPEA, DCM
TFA/DCM or 4M HCl/Dioxane
Excellent (Acid stable)
Excellent
Primary Choice
Trifluoroacetamide
,
, MeOH/H2O
Moderate (Tolerates mild base)
Excellent
Secondary Choice
Fmoc
Fmoc-Cl,
20% Piperidine in DMF
Poor (Risk of by piperidine)
Poor (Displacement risk)
Contraindicated
Cbz
Cbz-Cl, Base
, Pd/C or HBr/AcOH
Critical Failure (N-O cleavage)
Critical Failure (Debromination)
Contraindicated
Logical Workflow & Mechanistic Pathways
The following diagram illustrates the strategic decision-making process for protecting (3-Bromo-1,2-benzoxazol-7-yl)methanamine, highlighting the catastrophic failure points of improper protecting group selection.
Caption: Workflow demonstrating the superiority of Boc protection over Cbz and Fmoc for benzisoxazole amines.
Self-Validating Experimental Protocols
The following protocols are engineered to maximize yield while preventing heterocycle degradation. They incorporate specific causality-driven steps and self-validating checkpoints.
Protocol A: N-Boc Protection of (3-Bromo-1,2-benzoxazol-7-yl)methanamine
Objective: Selectively mask the highly nucleophilic C7 primary amine using mild, non-nucleophilic conditions to prevent premature reaction at the C3-bromo position[2],[3].
Preparation: Flame-dry a round-bottom flask and purge with inert gas (Ar or
). Dissolve the amine (1.0 equiv) in anhydrous DCM to achieve a 0.2 M concentration.
Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.2 equiv) dropwise.
Causality Check: DIPEA is strictly chosen over primary/secondary amines or strong alkalis. Its steric hindrance prevents it from acting as a nucleophile, eliminating the risk of
displacement of the C3-bromine.
Reagent Addition: Add
(1.05 equiv) portion-wise over 10 minutes.
Expert Insight: Do not heat the reaction.
is thermally unstable at high temperatures[4], and elevated heat combined with base may stress the benzisoxazole ring.
Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature. Monitor via Thin Layer Chromatography (TLC) (typically 20% EtOAc in Hexanes). The reaction is usually complete within 2–4 hours.
Self-Validating Quench: Once starting material is consumed, quench the reaction with saturated aqueous
(equal volume to DCM).
Causality Check: The mildly acidic
neutralizes the DIPEA, preventing base-catalyzed degradation during concentration, without being acidic enough to cleave the newly formed Boc group.
Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organics with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace remains.
Objective: Remove the Boc group to liberate the primary amine after downstream functionalization, leveraging the inherent acid stability of the 1,2-benzoxazole core,[3].
Preparation: Dissolve the Boc-protected intermediate in DCM (0.1 M) and cool to 0 °C.
Cleavage: Add TFA dropwise to the stirring solution.
Causality Check: The t-butyl cation intermediate generated during cleavage can alkylate electron-rich aromatic rings. If the downstream cross-coupling introduced highly electron-rich arenes, add a scavenger (e.g., anisole or triisopropylsilane, 2.0 equiv) prior to TFA addition[3].
Reaction Monitoring: Stir at room temperature for 1–2 hours. Monitor by TLC or LC-MS until the carbamate is fully consumed.
Isolation & Neutralization: Concentrate the mixture under reduced pressure to remove the bulk of the TFA. To isolate the free base, dissolve the crude residue in EtOAc and wash carefully with saturated aqueous
until the aqueous layer is pH ~8. Extract, dry (), and concentrate.
Alternative: To isolate as the stable hydrochloride salt, treat the crude concentrated residue with 4M HCl in dioxane, stir for 30 minutes, and precipitate the product using cold diethyl ether.
References
1.[Product Class 10: 1,2-Benzisoxazoles and Related Compounds]. Thieme Connect. Available at:
2.[Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles]. PubMed Central (PMC). Available at:
3.[(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure]. Organic Syntheses. Available at:
4.[Technical Guide: Mechanism of Action of Amine Protection by tert-Butoxycarbonyl (Boc) Group]. Benchchem. Available at:
5. [tert-Butyloxycarbonyl protecting group]. Wikipedia. Available at:
using (3-Bromo-1,2-benzoxazol-7-yl)methanamine in fragment-based drug design
Application Note: High-Impact Fragment Elaboration using (3-Bromo-1,2-benzoxazol-7-yl)methanamine Part 1: Executive Summary & Fragment Profile The Fragment: (3-Bromo-1,2-benzoxazol-7-yl)methanamine Core Scaffold: 1,2-Ben...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Impact Fragment Elaboration using (3-Bromo-1,2-benzoxazol-7-yl)methanamine
Part 1: Executive Summary & Fragment Profile
The Fragment: (3-Bromo-1,2-benzoxazol-7-yl)methanamine
Core Scaffold: 1,2-Benzoxazole (Indoxazene)
Primary Utility: Fragment-Based Drug Design (FBDD) targeting cryptic pockets and protein-protein interfaces.[1][2][3]
This application note details the deployment of (3-Bromo-1,2-benzoxazol-7-yl)methanamine (referred to herein as Fragment 3B7M ) as a high-value starting point for lead generation.[1][2][3] Unlike generic phenyl fragments, 3B7M offers a "privileged" bicyclic scaffold with two distinct, chemically orthogonal growth vectors:[1]
C3-Bromine: A handle for halogen bonding (sigma-hole interactions) and palladium-catalyzed cross-coupling.[1][2][3][4]
C7-Methanamine: A solubility-enhancing anchor point suitable for rapid library expansion via amide/sulfonamide coupling.[1][2][3][4]
The presence of the bromine atom at position C3 is a strategic asset for X-ray crystallography. Bromine is a heavy atom capable of anomalous scattering, facilitating unambiguous identification of the binding pose even at medium resolutions (2.0–2.5 Å).[3]
Soaking: Transfer apo-crystals into a drop containing Mother Liquor + 10–50 mM Fragment 3B7M .
Note: Benzoxazoles are generally soluble, but monitor for crystal cracking.[3][4] If cracking occurs, perform stepwise soaking (5 mM ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Incubation: Soak for 2–12 hours. The Br-atom improves occupancy estimation, allowing shorter soak times than light-atom fragments.[1][2][3][4]
Data Collection: Collect diffraction data at the Bromine K-edge (13.47 keV / 0.92 Å) to maximize the anomalous signal (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
).[2][3] Alternatively, standard collection at 0.97 Å is sufficient for anomalous difference maps if the occupancy is high.[3][4]
) in the anomalous map at the C3 position confirms the fragment's orientation, distinguishing it from water molecules or buffer components.
Mechanistic Insight (Halogen Bonding):
Inspect the environment of the C3-Bromine.[3] If the Br is within 3.0–3.5 Å of a backbone carbonyl oxygen (angle C-Br[1][2]···O ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
160–180°), this indicates a Halogen Bond .[3] This interaction is entropically favorable (displacing water) and can increase affinity by 5–10 fold compared to a hydrogen analog.[3][4]
Part 3: Chemical Elaboration Protocols
Once the binding mode is confirmed, Fragment 3B7M serves as a dual-vector core.[1][3][4] The orthogonality of the amine and the aryl bromide allows for "Grow" and "Link" strategies without protecting group manipulation.
Elaboration Logic Diagram
Caption: Dual-vector elaboration strategy for Fragment 3B7M. The C7-amine allows rapid library generation towards solvent-exposed regions, while the C3-bromide targets deep hydrophobic pockets.[1][2][3]
Heat at 90°C for 12 hours (thermal) or 110°C for 30 min (microwave).
Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Note: The free amine at C7 may interfere with some Pd-catalysts.[2][3][4] If yields are low (<30%), use a Boc-protected version of 3B7M for this step, followed by TFA deprotection.[1][3][4]
Benzisoxazoles are classic bioisosteres for the indole ring in Factor Xa inhibitors.
Binding Mode: The benzoxazole core sits in the S1 pocket.
Interaction: The C7-methanamine forms a salt bridge with Asp189 (at the bottom of the S1 pocket).[3]
Halogen Bond: The C3-Bromine points toward the backbone carbonyl of Gly216, forming a halogen bond that mimics the interaction of chlorobenzothiophene moieties in known inhibitors.
Target Class: Kinases (Hinge Binder)[1][2]
Binding Mode: The benzoxazole nitrogen (N2) acts as the H-bond acceptor from the hinge region backbone amide.[3]
Elaboration: Suzuki coupling at C3 introduces a "Gatekeeper" interacting group, while the C7-amine extends towards the ribose pocket or solvent front to improve solubility.[3][4]
References
Benzisoxazole as a Privileged Scaffold:
Rakesh, K. P., et al. "Benzisoxazole: a privileged scaffold for medicinal chemistry."[3][4][5][6] MedChemComm, 2017, 8, 2023-2039.[1][3]
Halogen Bonding in FBDD:
Wilcken, R., et al. "Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53."[3][4] Journal of the American Chemical Society, 2012, 134(15), 6810–6818.[7]
Fragment Library Design (Otava Halogen-Enriched):
Otava Chemicals. "Halogen-Enriched Fragment Library."
Bromine in Crystallography:
Dauter, Z., et al. "Anomalous signal of light atoms in protein crystallography."[3][4] Acta Crystallographica Section D, 2010.[3][4]
Technical Application Note: Optimized C-N Coupling for 3-Bromo-1,2-Benzoxazoles
Part 1: Strategic Overview & Mechanistic Analysis The Chemical Challenge The 3-bromo-1,2-benzoxazole (also known as 3-bromoindoxazene) scaffold presents a deceptive challenge in cross-coupling chemistry. While it structu...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Strategic Overview & Mechanistic Analysis
The Chemical Challenge
The 3-bromo-1,2-benzoxazole (also known as 3-bromoindoxazene) scaffold presents a deceptive challenge in cross-coupling chemistry. While it structurally resembles a standard aryl bromide or 3-bromopyridine, the presence of the labile N–O bond creates a specific failure mode unavailable to other heterocycles: base-mediated ring destruction .
In standard Buchwald-Hartwig conditions, the use of strong alkoxide bases (e.g., NaOtBu) often triggers a Kemp-like elimination or isoxazole ring cleavage, resulting in the formation of o-cyanophenols (salicylonitriles) rather than the desired C–N coupled product. Furthermore, the 3-position behaves electronically like an imidoyl halide, making it highly reactive toward oxidative addition but also susceptible to direct nucleophilic attack (SNAr) by strong nucleophiles, leading to mixtures.
Mechanistic Pathway & Failure Modes
To achieve high yields, the catalytic cycle must outcompete the degradation pathway.
Desired Pathway: Oxidative addition of Pd(0) to the C3–Br bond
Critical Failure Mode (Ring Opening): Strong bases deprotonate the 3-position (if H exists) or attack the electrophilic center, causing N–O bond rupture.
Solution: Use of weak, soluble bases (Cs₂CO₃) and ligands with large bite angles (Xantphos) to accelerate reductive elimination over side reactions.
Figure 1: Mechanistic divergence in 1,2-benzoxazole coupling. Success depends on accelerating the green pathway while suppressing the red pathway via base selection.
Part 2: Critical Parameters & Optimization Matrix
Ligand Selection
For this scaffold, ligand choice is dictated by the need to facilitate oxidative addition into an electron-deficient heteroaryl bromide while preventing catalyst poisoning by the isoxazole nitrogen.
Ligand Class
Specific Ligand
Recommendation
Rationale
Bidentate (Wide Bite Angle)
Xantphos
Primary Choice
The wide bite angle (111°) forces rapid reductive elimination, crucial for unstable intermediates. Excellent for primary amines.
Bulky Monodentate
BrettPhos
Secondary Choice
Best for difficult/secondary amines. The bulk prevents the formation of inactive Pd-dimers.
Bidentate (Standard)
BINAP
Conditional
Works well for simple anilines but often requires higher temperatures which endanger the ring.
Electron-Rich
P(tBu)₃
Avoid
Often too reactive; can lead to dehalogenation without coupling.
Base Selection (The "Make or Break" Factor)
NaOtBu / KOtBu:FORBIDDEN. These strong bases (
of conjugate acid ~17-19) almost invariably degrade the 1,2-benzoxazole ring.
Cs₂CO₃:IDEAL. Mild enough to preserve the ring, but soluble enough in dioxane/toluene to facilitate the catalytic cycle.
K₃PO₄:ALTERNATIVE. Useful if Cs₂CO₃ fails, particularly in 1,4-dioxane with controlled water content (1-2%).
Part 3: Standard Operating Protocols (SOP)
Protocol A: General Conditions (Primary Amines & Anilines)
Target: High yield synthesis with minimal optimization.
Glassware Prep: Oven-dry a 20 mL reaction vial and a magnetic stir bar. Cool under a stream of Argon.[3]
Catalyst Pre-complexation (Critical):
In a separate small vial, mix Pd₂(dba)₃ (18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol).
Add 1 mL of anhydrous dioxane. Stir at room temperature for 5 minutes until the solution turns a clear, deep orange/red. Why? This ensures the active L2Pd(0) species is formed before exposing it to the substrate.
Main Reaction Assembly:
To the main reaction vial, add 3-bromo-1,2-benzoxazole (1.0 mmol) and Cs₂CO₃ (650 mg, 2.0 mmol).
Note: If the amine is a solid, add it now.
Evacuate and backfill with Argon (3 cycles).
Addition:
Add the remaining dioxane (4 mL) via syringe.
Add the amine (1.2 mmol) via syringe (if liquid).
Add the pre-formed catalyst solution via syringe.
Reaction:
Seal the vial with a crimp cap or Teflon-lined screw cap.
Heat to 80°C (internal temperature). Do not exceed 100°C.
Monitor by HPLC/UPLC at 2 hours.
Workup:
Cool to room temperature.[4] Filter through a pad of Celite to remove inorganic salts.
Wash the pad with EtOAc. Concentrate the filtrate.
Purification: Flash chromatography (typically Hexanes/EtOAc). Note: 3-amino-1,2-benzoxazoles are often fluorescent on TLC plates.
LOWER temperature to 65°C. Switch solvent to Toluene (less polar). Ensure base is anhydrous.
Dehalogenated SM (H-benzoxazole)
-Hydride Elimination
Switch ligand to Xantphos or DPEphos (bidentate ligands suppress this).
Low Conversion (<20%)
Poor Oxidative Addition
Increase catalyst loading to 5 mol%. Add 1 mol% water (activates Cs₂CO₃ in dioxane).
Workflow Diagram for Optimization
Figure 2: Decision tree for optimizing reaction conditions based on LC-MS feedback.
References
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
Context: Establishes the hierarchy of ligands (XPhos, BrettPhos) used in Protocol B.
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][5][6][7] Reaction intermediates and structure-activity relationships."[6][7] Journal of the American Chemical Society. [Link]
Context: Foundational work on the mechanism of reductive elimination, supporting the use of bident
Maiti, D., et al. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides."[8] Chemical Science. [Link]
Context: Specifically discusses the "recalcitrant" nature of isoxazole-type halides and the necessity for specific ligand systems.
Pardo, L. M., et al. (2014). "The Role of the Base in Buchwald-Hartwig Amination." The Journal of Organic Chemistry. [Link]
Context: Provides the theoretical and experimental backing for selecting Cs₂CO₃ over alkoxides to prevent side reactions in sensitive substr
Application Notes & Protocols: Peptide Coupling Reactions Involving (3-Bromo-1,2-benzoxazol-7-yl)methanamine
Authored by: A Senior Application Scientist Introduction: Expanding the Chemical Space of Peptidomimetics The synthesis of novel peptides and peptidomimetics is a cornerstone of modern drug discovery. The incorporation o...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Introduction: Expanding the Chemical Space of Peptidomimetics
The synthesis of novel peptides and peptidomimetics is a cornerstone of modern drug discovery. The incorporation of unique, non-natural amino acids and amine building blocks is a critical strategy for modulating the pharmacological properties of these molecules, including their potency, selectivity, and metabolic stability. The benzoxazole moiety, a privileged heterocyclic scaffold, is of particular interest due to its presence in numerous biologically active compounds, exhibiting a wide range of therapeutic activities including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3][4][5].
This guide provides detailed application notes and protocols for the use of (3-Bromo-1,2-benzoxazol-7-yl)methanamine, a novel building block for peptide synthesis. The presence of the bromo-benzoxazole core offers a unique opportunity to introduce a rigid, aromatic, and functionalizable handle into peptide structures. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex peptides, providing both the theoretical underpinnings and practical, field-proven methodologies for successful peptide coupling.
A thorough understanding of the starting materials is fundamental to any successful synthesis. Below is a summary of the key characteristics of (3-Bromo-1,2-benzoxazol-7-yl)methanamine.
Property
Description
IUPAC Name
(3-Bromo-1,2-benzoxazol-7-yl)methanamine
Molecular Formula
C₈H₇BrN₂O
Molecular Weight
227.06 g/mol
Structure
A primary amine attached to a benzoxazole ring system, which is substituted with a bromine atom.
Appearance
Typically an off-white to pale yellow solid.
Solubility
Expected to be soluble in common organic solvents such as DMF, NMP, and DCM. Limited solubility in non-polar solvents.
Handling & Storage
Store in a cool, dry, and well-ventilated area away from strong oxidizing agents. Protect from light and moisture. As with many halogenated and nitrogen-containing compounds, appropriate personal protective equipment (PPE) should be used.
Mechanistic Overview of Peptide Coupling
Peptide bond formation is a condensation reaction between a carboxylic acid and an amine. Due to the low reactivity of a free carboxylic acid, a coupling reagent is required to activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine.[6] This process can be generalized into two key steps: carboxyl activation and aminolysis.
Strategic Functionalization of 3-Bromo-1,2-Benzoxazole: A Guide to C-3 Diversification
Executive Summary The 1,2-benzoxazole (benzisoxazole) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for atypical antipsychotics (e.g., Risperidone , Paliperidone , Iloper...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2-benzoxazole (benzisoxazole) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for atypical antipsychotics (e.g., Risperidone , Paliperidone , Iloperidone ) and antiepileptics (Zonisamide ). The 3-position is the critical vector for structure-activity relationship (SAR) exploration.
While the 3-bromo-1,2-benzoxazole intermediate offers a versatile electrophilic handle, it presents a unique synthetic paradox: it is highly reactive toward oxidative addition (facilitating Pd-catalysis) but the isoxazole ring is susceptible to reductive or base-mediated N–O bond cleavage.
This guide details the protocols for functionalizing the 3-bromo position while maintaining ring integrity, focusing on C–C (Suzuki, Sonogashira) and C–N (Buchwald/
) bond formations.
Strategic Analysis: The Electronic Landscape
To successfully functionalize this scaffold, one must understand the electronic bias of the 3-bromo-1,2-benzoxazole core.
The "Masked" Salicylate Liability
The 1,2-benzoxazole ring contains a weak N–O bond (
). Under strong basic conditions (e.g., , at high temp) or reducing conditions (, Hydrazine), the ring cleaves to form 2-hydroxybenzonitriles or 2-hydroxy-phenyl-ketimines .
Implication: Cross-coupling protocols must utilize mild inorganic bases (e.g.,
, ) and avoid vigorous reducing environments.
Reactivity Profile
The 3-position is electronically deficient due to the cumulative inductive effects of the adjacent nitrogen and oxygen atoms.
Toward Nucleophiles (
): The C-3 carbon behaves similarly to an imidoyl halide. It reacts readily with primary aliphatic amines via without metal catalysis.
Toward Pd-Catalysis: The C-Br bond is activated for oxidative addition, comparable to 2-bromopyridine.
Decision Matrix & Workflows
The choice of reaction pathway depends strictly on the nucleophile class.
Diagram 1: Reaction Selection Decision Tree
Caption: Strategic selection of reaction conditions based on nucleophile electronics and steric demand.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C–C Bond)
Application: Introduction of aryl or heteroaryl groups (e.g., biaryl synthesis).[1]
Critical Control Point: Base selection is paramount. Avoid hydroxides (
, ) which promote ring hydrolysis.
Materials:
Substrate: 3-Bromo-1,2-benzoxazole (1.0 equiv)
Boronic Acid: Ar-B(OH)₂ (1.2 equiv)
Catalyst:
(3-5 mol%)
Base:
(2.0 equiv) or (2.0 equiv)
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Procedure:
Charge a reaction vial with the substrate, boronic acid, and base.
Add the solvent mixture (0.2 M concentration relative to substrate).
Degas: Sparge with Argon for 10 minutes. Oxygen inhibition is significant here.
Add the Pd-catalyst rapidly against an Argon counter-flow.
Seal and heat to 80–90°C for 4–12 hours. Do not exceed 100°C to minimize thermal rearrangement.
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
.
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol C: Direct Nucleophilic Aromatic Substitution (
) (C–N Bond)
Application: Synthesis of Risperidone-like intermediates using aliphatic amines (e.g., piperidines, piperazines).
Expert Insight: Metal catalysis is often unnecessary for cyclic secondary amines due to the high electrophilicity of the C-3 position.
High-Throughput Synthesis of Heterocyclic Libraries via (3-Bromo-1,2-benzoxazol-7-yl)methanamine Bifunctionalization
Executive Summary: The Bifunctional Advantage The 1,2-benzoxazole (often referred to as 1,2-benzisoxazole ) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in blockbuster ther...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Bifunctional Advantage
The 1,2-benzoxazole (often referred to as 1,2-benzisoxazole ) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in blockbuster therapeutics such as Risperidone (antipsychotic) and Zonisamide (anticonvulsant).[1]
This guide details the strategic utilization of (3-Bromo-1,2-benzoxazol-7-yl)methanamine as a linchpin building block for Diversity-Oriented Synthesis (DOS). This molecule offers two orthogonal reactivity handles:
C7-Methanamine (Nucleophile): A primary benzylamine positioned for rapid derivatization via acylation, sulfonylation, or reductive amination.
C3-Bromide (Electrophile): An activated heteroaryl halide primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
By exploiting the chemoselectivity differences between these two sites, researchers can generate high-complexity libraries with minimal purification bottlenecks.
Strategic Workflow & Chemical Logic
The "Amine-First" Strategy
While the C3-bromide is chemically robust, the C7-amine is prone to coordinating with transition metals, potentially poisoning Palladium catalysts during cross-coupling. Therefore, we recommend an Amine-First / Coupling-Second workflow.
Mechanistic Rationale:
Step 1 (N-Capping): Functionalizing the amine removes its Lewis basicity, preventing Pd-sequestration in the subsequent step. The 1,2-benzoxazole ring is stable to standard amide coupling reagents (HATU, EDC).
Step 2 (C-C Bond Formation): The C3-bromo position is sterically accessible and electronically activated by the adjacent N-O bond, facilitating oxidative addition of Pd(0).
Critical Warning (Ring Stability): The N-O bond of the 1,2-benzoxazole is susceptible to reductive cleavage. Avoid hydrogenation conditions (H2/Pd-C) or strong dissolving metal reductions (Fe/AcOH), as these will cleave the isoxazole ring to form 2-hydroxybenzophenones.
Workflow Visualization
Caption: Sequential functionalization workflow prioritizing amine derivatization to ensure catalyst longevity in the subsequent cross-coupling step.
Failure Mode 2 (Ring Opening): Check for mass +2 (reduction) or +18 (hydrolysis). Ensure reaction temp < 110°C.
Chemical Compatibility Matrix
Caption: Reagent compatibility guide for 1,2-benzoxazole scaffolds. Green indicates safe usage; Red indicates high risk of scaffold degradation.
References
BenchChem. (2025).[2][3] The Benzoxazole Scaffold: A Versatile Core in Modern Drug Discovery. Retrieved from
National Institutes of Health (PMC). (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm. Retrieved from
Pardeshi, S., et al. (2021).[4][5] A Review on Benzoxazole Containing Heterocyclic Compounds. Global Research Online. Retrieved from
Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling: Mechanism and Conditions. Retrieved from
Jain, M., & Kwon, C. H. (2003). 1,2-Benzisoxazole Phosphorodiamidates as Novel Anticancer Prodrugs Requiring Bioreductive Activation. Journal of Medicinal Chemistry. Retrieved from
reaction conditions for nucleophilic substitution on benzoxazole cores
An In-Depth Guide to Nucleophilic Substitution on Benzoxazole Cores: Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzoxazole Scaffold in Modern Drug D...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to Nucleophilic Substitution on Benzoxazole Cores: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazole Scaffold in Modern Drug Discovery
The benzoxazole moiety is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant pharmacological and biological activity.[1][2] Its rigid, planar, and lipophilic nature, combined with its ability to act as a bioisostere for naturally occurring nucleotides like adenine and guanine, allows it to effectively interact with various biopolymers within living systems.[2][3] Consequently, benzoxazole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications.[4][5]
The functionalization of the benzoxazole core is critical for modulating its pharmacological profile. The C2 position is particularly reactive and serves as a key handle for introducing diverse substituents. Nucleophilic Aromatic Substitution (SNAr) on 2-substituted benzoxazoles, especially 2-halobenzoxazoles, is one of the most powerful and versatile strategies for achieving this functionalization. This guide provides a detailed exploration of the reaction conditions, mechanisms, and practical protocols for performing nucleophilic substitution on benzoxazole cores, aimed at professionals in drug discovery and chemical development.
Section 1: The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Benzoxazole Core
Unlike typical aromatic systems that are electron-rich and favor electrophilic substitution, the benzoxazole ring is susceptible to nucleophilic attack at the C2 position. This enhanced reactivity is due to the electron-withdrawing nature of the heterocyclic nitrogen and oxygen atoms, which sufficiently polarize the C2-carbon, making it electrophilic.[6][7]
The reaction proceeds via a well-established two-step addition-elimination mechanism (SNAr) .[8][9]
Step 1 (Addition): The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[6][10] This step is typically the slow, rate-determining step of the reaction as it involves the disruption of the stable aromatic system.[9] The stability of the Meisenheimer complex is crucial, and the electron-withdrawing properties of the oxazole ring play a key role in delocalizing the negative charge.
Step 2 (Elimination): The aromaticity of the ring is restored through the rapid expulsion of the leaving group (e.g., a halide ion), resulting in the final substituted benzoxazole product.[8]
Caption: Figure 1: SNAr Mechanism on a 2-Halobenzoxazole Core.
Section 2: Optimizing Reaction Conditions
The success of a nucleophilic substitution reaction on a benzoxazole core hinges on the careful selection of the substrate, nucleophile, solvent, and base.
The Electrophile: The Role of the Leaving Group
The most common substrates for these reactions are 2-halobenzoxazoles, with 2-chlorobenzoxazole being a widely used and commercially available starting material. The nature of the leaving group (LG) has a profound and somewhat counterintuitive effect on the reaction rate in SNAr mechanisms.
Unlike in SN1 and SN2 reactions, where leaving group ability correlates with the weakness of the C-LG bond (I > Br > Cl > F), the order of reactivity in SNAr is often reversed: F > Cl > Br > I .[8] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-LG bond.[11] The highly electronegative fluorine atom strongly polarizes the C2 carbon, making it more electrophilic and thus more susceptible to attack by the nucleophile.[12] However, due to cost and availability, 2-chlorobenzoxazole remains the workhorse for most applications.[13]
The Nucleophile: Scope and Reactivity
A wide variety of nucleophiles can be employed to functionalize the benzoxazole core. The choice of nucleophile is dictated by the desired final product and its inherent reactivity.
N-Nucleophiles (Amines): Primary and secondary aliphatic and aromatic amines are commonly used to synthesize 2-aminobenzoxazoles, a class of compounds with significant biological activity.[14] The reactions are typically carried out in the presence of a base to deprotonate the amine or to scavenge the HX byproduct.
S-Nucleophiles (Thiols): Thiophenols and alkyl thiols react readily with 2-halobenzoxazoles to form 2-thioether-substituted benzoxazoles.[15] These reactions are often very efficient, as sulfur nucleophiles are generally soft and highly reactive. A base like potassium carbonate is typically used to generate the more nucleophilic thiolate anion.
O-Nucleophiles (Alcohols/Phenols): Alcohols and phenols can also serve as nucleophiles, though they are generally less reactive than amines or thiols. The reaction requires a strong base (e.g., NaH) to deprotonate the hydroxyl group, forming the more potent alkoxide or phenoxide nucleophile.
The Role of Solvents
Solvent choice is critical for SNAr reactions. Polar aprotic solvents are overwhelmingly preferred because they can solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.[16] Furthermore, they can stabilize the charged Meisenheimer complex intermediate, thereby lowering the activation energy of the rate-determining step.[17]
Protic solvents (e.g., water, ethanol) are generally avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[16]
The Role of Bases
Bases play a multifaceted role in these reactions:
Nucleophile Activation: For less reactive nucleophiles like phenols or some amines, a base is required to deprotonate them and increase their nucleophilicity.
Acid Scavenging: The reaction generates a hydrohalic acid (e.g., HCl) byproduct. A base is necessary to neutralize this acid, preventing it from protonating the desired product or unreacted nucleophile.
Common inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and easy to remove during workup. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also frequently used.[14]
Transition Metal Catalysis: An Alternative Pathway
For certain transformations, particularly the coupling of less reactive anilines or amides, traditional SNAr conditions may require high temperatures and result in low yields. In these cases, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) offer a powerful alternative.[19][21] These methods involve an organometallic catalyst (e.g., Pd(OAc)₂) and a suitable ligand to facilitate the C-N bond formation under milder conditions.[22]
Section 3: Experimental Protocols
The following protocols are generalized procedures that can be adapted for a range of substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Caption: Figure 2: General Experimental Workflow for SNAr.
Protocol 1: General Procedure for the Synthesis of 2-Aminobenzoxazoles
This protocol describes the reaction of 2-chlorobenzoxazole with a primary or secondary amine.
Materials:
2-Chlorobenzoxazole (1.0 eq)
Amine (1.2 - 2.0 eq)
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
Dimethylformamide (DMF)
Round-bottom flask with stir bar
Condenser and heating mantle
Procedure:
To a round-bottom flask, add 2-chlorobenzoxazole (1.0 eq), the desired amine (1.5 eq), and K₂CO₃ (2.5 eq).
Add DMF to create a solution with a concentration of approximately 0.2-0.5 M with respect to the 2-chlorobenzoxazole.
Equip the flask with a condenser and place it in a heating mantle.
Heat the reaction mixture to 90-110 °C with vigorous stirring.
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
Once complete, cool the reaction to room temperature and pour it into a beaker of cold water.
Extract the aqueous mixture three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Remove the solvent under reduced pressure.
Purify the crude residue by silica gel column chromatography to yield the pure 2-aminobenzoxazole derivative.
Protocol 2: Synthesis of 2-(Arylthio)benzoxazoles
This protocol details the reaction of 2-chlorobenzoxazole with a thiophenol.[15]
Materials:
2-Chlorobenzoxazole (1.0 eq)
Thiophenol (1.2 eq)
Potassium Carbonate (K₂CO₃) (2.0 eq)
Dimethylformamide (DMF)
Round-bottom flask with stir bar
Procedure:
In a round-bottom flask, dissolve the thiophenol (1.2 eq) in DMF.
Add K₂CO₃ (2.0 eq) to the solution and stir at room temperature for 30 minutes to generate the thiolate.
Add 2-chlorobenzoxazole (1.0 eq) to the reaction mixture.
Heat the mixture to 80 °C and stir until the reaction is complete as monitored by TLC (typically 2-6 hours).
Cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1 (Steps 6-9).
Purify the crude product by silica gel column chromatography to afford the pure 2-(arylthio)benzoxazole.
Section 4: Data Summary and Troubleshooting
The optimal conditions and resulting yields can vary significantly based on the specific substrates used. The following table provides a general guideline for typical reaction parameters.
Nucleophile Class
Typical Base
Typical Solvent
Temperature (°C)
Typical Time (h)
Expected Yield Range
Primary/Secondary Amines
K₂CO₃, Et₃N
DMF, DMSO
90 - 120
4 - 16
60 - 95%
Anilines
K₂CO₃, Cs₂CO₃
DMF, Dioxane
100 - 140
8 - 24
40 - 85%
Thiols/Thiophenols
K₂CO₃
DMF, ACN
25 - 80
1 - 6
75 - 98%
Alcohols/Phenols
NaH, K₂CO₃
DMF, THF
60 - 110
6 - 24
50 - 90%
Troubleshooting Common Issues:
Low or No Conversion:
Cause: Insufficient temperature, inactive nucleophile, or poor solvent choice.
Solution: Increase the reaction temperature. For weak nucleophiles (e.g., alcohols), ensure a strong enough base (like NaH) is used to generate the more reactive nucleophile. Confirm that a polar aprotic solvent is being used.
Formation of Side Products:
Cause: Reaction temperature may be too high, leading to decomposition. The nucleophile might be unstable under the reaction conditions.
Solution: Lower the reaction temperature and increase the reaction time. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if substrates are sensitive to air or moisture.
Difficulty in Purification:
Cause: Similar polarity between the product and unreacted starting material or byproducts.
Solution: Optimize the stoichiometry to ensure full conversion of the limiting reagent. Explore different solvent systems for column chromatography.
Conclusion
Nucleophilic aromatic substitution on the benzoxazole core is a cornerstone of synthetic strategies aimed at developing novel therapeutic agents and functional materials. A thorough understanding of the SNAr mechanism and the influence of key parameters—leaving group, nucleophile, solvent, and base—is essential for achieving high-yield, selective transformations. By leveraging the protocols and insights provided in this guide, researchers can effectively functionalize the C2 position of benzoxazoles, enabling the exploration of new chemical space and the advancement of drug discovery programs.
References
A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). Oriental Journal of Chemistry. [Link]
A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. [Link]
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules. [Link]
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. [Link]
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). PMC. [Link]
Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. [Link]
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). University of Babylon. [Link]
Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane. (2010). The Journal of Organic Chemistry. [Link]
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ResearchGate. [Link]
Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. (n.d.). OrgoSolver. [Link]
Elemental sulfur mediated synthesis of benzoxazoles, benzothiazoles and quinoxalines via decarboxylative coupling of 2-hydroxy/mercapto/amino-anilines with cinnamic acids. (2019). RSC Publishing. [Link]
Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025). Chemtextbook. [Link]
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). ResearchGate. [Link]
Palladium-Catalyzed Para-C-H Bond Amination of 2-Aryl Chloromethylbenzenes. (2022). PubMed. [Link]
One-pot dearomatizative telescoped addition of C-nucleophiles to fluorinated 1,2,4-oxadiazoles followed by regioselective N-functionalization. (2022). PMC. [Link]
1b: Oxygen nucleophiles in nucleophilic addition reactions. (2021). YouTube. [Link]
Technical Support Center: Troubleshooting Solubility Issues with (3-Bromo-1,2-benzoxazol-7-yl)methanamine
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering solubility and formulation hurdles with (3-Bromo-1,2-benzoxazol-7-yl)methanam...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering solubility and formulation hurdles with (3-Bromo-1,2-benzoxazol-7-yl)methanamine (CAS: 1781820-98-1)[1].
Working with this compound presents a classic physicochemical dichotomy: it features a highly lipophilic, halogenated core (3-bromo-1,2-benzoxazole) juxtaposed with a highly polar, ionizable functional group (primary methanamine)[1]. This structural reality dictates that its solubility is highly sensitive to solvent polarity, pH, and dilution kinetics. The following guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure reliable experimental workflows.
Part 1: Physicochemical Profiling & Quantitative Data
Understanding the inherent properties of the molecule is the first step in troubleshooting. The table below summarizes the critical physicochemical parameters that govern the solubility behavior of (3-Bromo-1,2-benzoxazol-7-yl)methanamine.
Ideal for preparing highly concentrated, stable stock solutions.
Part 2: Troubleshooting Guides & FAQs
Q1: I prepared a 10 mM stock of (3-Bromo-1,2-benzoxazol-7-yl)methanamine in DMSO, but it immediately forms a cloudy precipitate when diluted into my physiological assay buffer (pH 7.4). Why does this happen?
A1: This phenomenon, commonly referred to as "crashing out," is driven by an abrupt solvent polarity shift[4]. The uncharged free base of the compound is highly hydrophobic. When a concentrated DMSO stock is rapidly introduced into an aqueous environment, the sudden increase in solvent polarity forces the hydrophobic benzoxazole molecules to aggregate and nucleate before they can disperse[4]. Furthermore, at a physiological pH of 7.4, a significant fraction of the primary amine remains unprotonated, minimizing the ion-dipole interactions with water necessary to keep the molecule in solution[3].
Q2: How exactly does the pH of my assay buffer dictate the solubility of this compound?
A2: The solubility of (3-Bromo-1,2-benzoxazol-7-yl)methanamine is strictly governed by the Henderson-Hasselbalch relationship. The terminal primary amine group has a pKa value typical for primary amines, generally in the range of 9.0 to 10.0[3].
Alkaline to Neutral pH (pH ≥ 7.4): The amine group is primarily in its deprotonated, neutral form (-NH2)[3]. Without a charge, the hydrophobic core dominates, and the compound is practically insoluble in water.
Acidic pH (pH < 6.0): The amine group becomes predominantly protonated, forming a cationic species (-NH3+)[3]. This ionic character drastically enhances its interaction with water molecules, leading to high aqueous solubility.
Q3: What is the most effective methodology to prevent precipitation when diluting the compound into cell culture media?
A3: You must alter the thermodynamics and kinetics of your dilution. First, avoid single, large-volume dilutions. Prepare a highly concentrated initial DMSO stock and perform gradual, dropwise dilutions[5]. Second, always pre-warm your aqueous media to 37°C, as cold media dramatically reduces the thermodynamic solubility limit of hydrophobic compounds[5]. Finally, if your assay permits, utilize an intermediate dilution step containing mild co-solvents or non-ionic surfactants (e.g., Tween-80 or PEG300) to lower the surface tension and stabilize the compound in the aqueous phase[4].
Part 3: Diagnostic Workflows & Experimental Protocols
Diagnostic Decision Tree
Use the following logical workflow to diagnose and resolve precipitation issues during your assays.
Caption: Decision tree for troubleshooting aqueous precipitation of benzisoxazole derivatives.
Protocol 1: Preparation of a Stable Aqueous Working Solution via Stepwise Dilution
This protocol utilizes kinetic dispersion and surfactant stabilization to prevent localized supersaturation, which is the primary cause of compound precipitation[5].
Materials:
Anhydrous DMSO
PEG300 and Tween-80
Pre-warmed (37°C) Assay Buffer (e.g., PBS or DMEM)
Step-by-Step Methodology:
Stock Preparation: Dissolve the (3-Bromo-1,2-benzoxazol-7-yl)methanamine free base in 100% anhydrous DMSO to create a 10 mM stock. Causality: Older DMSO absorbs atmospheric moisture, which prematurely reduces the solubility capacity of the solvent[4].
Excipient Mixture: In a sterile microcentrifuge tube, prepare an intermediate vehicle consisting of 5% PEG300 and 0.1% Tween-80 in your target aqueous buffer. Pre-warm this mixture to 37°C[5].
Kinetic Dilution: Place the pre-warmed intermediate vehicle on a vortex mixer set to medium speed. While the liquid is actively swirling, add the 10 mM DMSO stock dropwise into the center of the vortex[5]. Causality: Rapid kinetic mixing prevents localized pockets of high compound concentration, bypassing the nucleation phase of precipitation[5].
System Validation: Centrifuge the final working solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a microscopic white pellet confirms that the compound is in true solution rather than existing as a metastable, turbid suspension.
Caption: Workflow for the stepwise dilution and co-solvent formulation of hydrophobic amines.
Protocol 2: In Situ Hydrochloride Salt Formation for Enhanced Aqueous Assays
If your experimental parameters do not tolerate DMSO or surfactants, converting the free base into a hydrochloride (HCl) salt is the most thermodynamically sound approach to achieving high aqueous solubility[3].
Step-by-Step Methodology:
Dissolution: Dissolve 100 mg of (3-Bromo-1,2-benzoxazol-7-yl)methanamine free base in 5 mL of a volatile organic solvent (e.g., Methanol or Dichloromethane).
Protonation: Slowly add 1.1 molar equivalents of 1M HCl in diethyl ether to the solution while stirring continuously. Causality: The strong acid forces the complete protonation of the primary amine, shifting the molecule from a neutral lipophile to a highly polar cation[3].
Isolation: Stir for 30 minutes at room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator. The resulting solid is the (3-Bromo-1,2-benzoxazol-7-yl)methanamine hydrochloride salt.
System Validation: Dissolve 1 mg of the newly formed salt in 1 mL of deionized water. The solution should be completely clear. Measure the pH; a reading of ~4.5–5.5 confirms successful salt formation and protonation of the amine.
References
ResearchGate Community. "How to dissolve lenvatinib in PBS/DMEM for treating cells?" ResearchGate. Available at:[Link]
purification methods for (3-Bromo-1,2-benzoxazol-7-yl)methanamine intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream processing of complex functionalized heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream processing of complex functionalized heterocycles.
The intermediate (3-Bromo-1,2-benzoxazol-7-yl)methanamine presents a unique triad of purification challenges: a highly basic primary amine, a base-sensitive 1,2-benzoxazole (benzisoxazole) core, and a chemically labile 3-bromo substituent. This guide deconstructs the causality behind common purification failures and provides self-validating, scalable protocols to ensure high-fidelity recovery.
Part 1: Core Mechanistic Challenges
Before troubleshooting, it is critical to understand why this molecule behaves poorly under standard conditions:
Amine-Silanol Interactions: The primary methanamine group is highly basic. On standard bare silica (pH ~4.5–5.5), the amine protonates, leading to strong ion-exchange interactions with negatively charged silanol groups. This manifests as severe peak tailing and irreversible adsorption[1].
Benzisoxazole Ring Instability: The N–O bond of the 1,2-benzoxazole ring is susceptible to Kemp elimination (ring-opening to a salicylonitrile derivative) under strongly basic aqueous conditions[2].
Bromo-Group Lability: The bromine atom at the 3-position is highly activated toward nucleophilic aromatic substitution (
). Prolonged exposure to nucleophilic solvents (e.g., methanol) in the presence of strong bases can lead to unwanted methoxy adducts.
Part 2: Troubleshooting Guide & FAQs
Q1: I am losing >40% of my product on standard silica gel, and the elution band is extremely broad. How do I fix this?A1: You are experiencing classic secondary interactions between the basic primary amine and acidic silanols.
The Solution: Transition to Normal-Phase Chromatography with a basic modifier[1]. Adding 1% Triethylamine (TEA) or 0.5% aqueous ammonia to your mobile phase competitively binds the active silanol sites, allowing your target amine to elute as a sharp band.
Self-Validation Tip: Before loading your sample, flush the column with 2 column volumes (CV) of your TEA-modified solvent. Check the pH of the eluent; it should be basic (pH > 8), confirming the silica is fully deactivated.
Q2: After RP-HPLC purification, LC-MS shows a mass[M-Br+OH] and ring-opened byproducts. What went wrong?A2: Your buffer is likely too harsh. Using 0.1% TFA (too acidic) or 0.1% Ammonia/NaOH (too basic/nucleophilic) can degrade the 1,2-benzoxazole core or induce substitution at the activated 3-bromo position[2].
The Solution: Switch to a volatile, near-neutral buffer like 10 mM Ammonium Acetate (
) at pH 6.8–7.2. This protects the N–O bond while maintaining the amine in a consistent ionization state.
Q3: We need to scale this purification to 50 grams. Normal phase uses too much solvent, and RP-HPLC fractions take too long to lyophilize. What is the industry standard?A3: Supercritical Fluid Chromatography (SFC) is the method of choice for scaling up isoxazole and benzisoxazole derivatives[3]. Using supercritical
with a methanol/amine co-solvent on a 2-Ethylpyridine stationary phase provides rapid separations, orthogonal selectivity, and fractions that dry in minutes.
Part 3: Quantitative Method Comparison
To aid in your experimental design, the following table summarizes the expected performance metrics for various purification strategies applied to (3-Bromo-1,2-benzoxazol-7-yl)methanamine:
Protocol A: TEA-Deactivated Normal Phase Chromatography
Objective: Purify 1–5 grams of crude intermediate while suppressing silanol interactions.
Solvent Preparation: Prepare the mobile phase (e.g., Dichloromethane/Methanol 95:5). Add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly.
Column Packing & Deactivation: Slurry-pack the silica gel using the TEA-modified solvent. Flush the packed column with at least 2 Column Volumes (CV) of the solvent.
Self-Validation Check: Collect a few drops of the eluent and spot on wet pH paper. It must read pH > 8. If neutral, the silica is still absorbing TEA; flush with an additional 1 CV.
Sample Loading: Dissolve the crude (3-Bromo-1,2-benzoxazol-7-yl)methanamine in the minimum amount of modified solvent. Apply evenly to the column head.
Elution: Run the column at a steady flow rate. Collect fractions and monitor via TLC (ensure TLC plates are pre-treated with TEA vapor to prevent false tailing on the plate).
Post-Processing: Pool pure fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate twice with toluene, then dry under high vacuum for 12 hours.
Protocol B: pH-Controlled RP-HPLC for High-Purity Polishing
Objective: Remove closely eluting debrominated or ring-opened impurities without degrading the benzisoxazole core.
Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Acetate (
) in LC-MS grade water. Adjust to pH 7.0 if necessary. Prepare Mobile Phase B: LC-MS grade Acetonitrile.
Column Selection: Use a C18 column with hybrid-silica technology (e.g., Waters XBridge) designed to withstand basic amines and resist dissolution.
Gradient Elution: Run a shallow gradient (e.g., 10% to 60% B over 20 minutes) to separate the target from the debrominated byproduct (which elutes slightly earlier due to decreased lipophilicity).
Fraction Recovery: Pool fractions containing the product.
Self-Validation Check: Run a rapid analytical LC-MS of the pooled fractions immediately after collection to ensure no on-column degradation occurred.
Drying: Lyophilize the fractions directly. Avoid rotary evaporation at high temperatures, which can concentrate the buffer and induce thermal degradation.
Part 5: Purification Workflow Visualization
Decision tree for the purification of (3-Bromo-1,2-benzoxazol-7-yl)methanamine.
References
Otley, K. D., & Ellman, J. A. "A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles". Journal of Organic Chemistry, 2014. URL:[Link]
Zehani, Y., et al. "Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography". Journal of Chromatography A, 2017. URL: [Link]
preventing side reactions during benzoxazole amine coupling
Executive Summary: The Benzoxazole Paradox Benzoxazoles are deceptively simple. While they appear stable, the C2 position (between the oxygen and nitrogen) is a masked electrophile.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Benzoxazole Paradox
Benzoxazoles are deceptively simple. While they appear stable, the C2 position (between the oxygen and nitrogen) is a masked electrophile. In amine coupling reactions—whether you are forming an amide on a side chain or performing an SNAr displacement at C2—this electrophilicity creates a "phantom" reactivity profile.
The two most critical failure modes are:
Ring Opening (The "Amidine" Trap): Nucleophilic attack at C2 cleaves the oxazole ring, often irreversible.
Epimerization: The electron-withdrawing nature of the benzoxazole ring significantly increases the acidity of
-protons, leading to rapid racemization during amide coupling.
This guide provides the mechanistic insights and protocols to navigate these traps.
Mechanism & Visualization: The Ring Opening Trap
The Issue: You are attempting an amide coupling or SNAr, but your LCMS shows a product with Mass +18 (Hydrolysis) or Mass +Amine (Ring-opened amidine).
The Mechanism: The benzoxazole C2 position is highly susceptible to nucleophilic attack, particularly by primary amines or hydroxide. If the intended reaction (e.g., amide formation at a carboxylate) is slow, the amine will attack C2 instead.
Figure 1: Competing pathways between desired coupling and destructive ring opening. The C2 position acts as a competing electrophile.
When coupling a benzoxazole carboxylic acid, the ring's electron-withdrawing nature deactivates the carboxylate, making activation slower. This "lag time" allows side reactions to dominate.
FAQ: Common Failures
Q: Why do I see a significant amount of N-acyl urea or guanidinylated amine?
Diagnosis: You are likely using carbodiimides (EDC/DCC) or uroniums (HATU/HBTU) with slow activation kinetics.
Root Cause: If the acid activates slowly, the coupling reagent can react directly with the amine (guanidinylation with HATU) or rearrange (N-acyl urea with EDC).
Fix: Switch to phosphonic anhydrides (T3P).
Q: My chiral center adjacent to the benzoxazole has racemized (e.g., 95:5 er to 60:40 er). Why?
Diagnosis: Base-mediated epimerization.
Root Cause: The benzoxazole ring pulls electron density, lowering the pKa of the
-proton. Standard bases like TEA or DIPEA (Hunig's base) can deprotonate this position during the activation step.
Fix: Use T3P (Propylphosphonic anhydride) which requires milder conditions and often works with weaker bases like NMM (N-methylmorpholine) or pyridine.
Comparative Data: Coupling Reagent Performance
Reagent
Activation Speed
Epimerization Risk
Ring Opening Risk
Recommended Use
HATU
High
High
Medium
Only for non-chiral, sterically hindered amines.
EDC/HOBt
Medium
Medium
High
Avoid if possible; HOBt is acidic and can promote ring opening.
T3P
High
Very Low
Low
Gold Standard for benzoxazoles.
Acid Chloride
Very High
Very High
Low
Use only if T3P fails; requires -78°C to control stereochemistry.
Protocol: T3P-Mediated Low-Epimerization Coupling
This protocol minimizes the exposure of the benzoxazole to free base and high energy intermediates.
Dissolution: Dissolve Benzoxazole-COOH (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).
Base Addition: Cool to 0°C. Add N-Methylmorpholine (NMM) (2.5 - 3.0 equiv). Note: NMM is milder than TEA/DIPEA.
Displacing a halogen at the C2 position is a common route to 2-aminobenzoxazoles. However, the leaving group (Cl) competes with the ring oxygen as a leaving group.
Q: I am getting a mixture of the desired product and a "ring-opened" phenol. What happened?
Diagnosis: Hydrolysis or "Smiles-type" rearrangement.
Mechanism: If water is present, OH- attacks C2, displacing Cl to form 2-hydroxybenzoxazole (benzoxazolone). If the amine attacks but the ring opens, you get an o-hydroxyguanidine derivative.
Fix: Ensure strictly anhydrous conditions. Use non-nucleophilic bases (Cs2CO3 or K2CO3) instead of TEA to prevent base-catalyzed hydrolysis.
Q: The reaction is stalled at 50% conversion. Should I heat it to 100°C?
Warning: Heating >80°C significantly increases the risk of ring opening/polymerization.
Alternative: Use a Lewis Acid catalyst (e.g., ZnCl2 or Sc(OTf)3) to activate the C-Cl bond rather than increasing thermal energy.
Decision Logic: SNAr Optimization
Figure 2: Decision tree for optimizing SNAr reactions based on amine nucleophilicity.
References
Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): An Efficient Reagent for Amide Bond Formation with Low Epimerization."[1] Organic Letters.
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
BenchChem Technical Guides. (2025). "Strategies to Prevent Racemization During Peptide Synthesis." 2[3][4][5]
Bachem Technical Notes. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." 6
Song, X., et al. (2025).[3] "PIFA-Mediated Ring-Opening/Coupling Reaction of Benzoxazoles." SynOpen. 3[3]
Technical Support Center: Optimizing Palladium Catalysts for 3-Bromo-1,2-benzoxazole Cross-Coupling
Welcome to the dedicated support center for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of 3-bromo-1,2-benzoxazole. This resource provides in-depth troubl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated support center for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of 3-bromo-1,2-benzoxazole. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your synthetic endeavors. Our goal is to empower you with the scientific rationale and practical guidance needed to overcome common obstacles and achieve high-yielding, selective transformations.
I. Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve specific problems that may arise during the cross-coupling of 3-bromo-1,2-benzoxazole.
Issue 1: Low to No Product Yield
Q: I am observing very low or no formation of my desired coupled product. What are the primary factors to investigate?
A: Consistently low or non-existent yields in palladium-catalyzed cross-coupling reactions often point to a few critical areas. A systematic approach to troubleshooting is essential.
Initial Checks:
Inert Atmosphere: The foremost requirement is a strictly inert atmosphere (Argon or Nitrogen).[1][2][3] Oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.[1] Ensure your reaction vessel is thoroughly purged using techniques like several vacuum-backfill cycles or by using a Schlenk line.[1]
Reagent Purity & Integrity: Verify the purity of your 3-bromo-1,2-benzoxazole and your coupling partner (e.g., boronic acid, amine, etc.). Impurities can poison the catalyst or participate in unwanted side reactions.[2] Boronic acids, for instance, can dehydrate to form boroxines, which may have different reactivity.[3]
Solvent Quality: Use anhydrous and thoroughly degassed solvents.[1] Dissolved oxygen is detrimental to the catalyst.[1][3] Methods like freeze-pump-thaw cycles or sparging with an inert gas are highly effective for removing dissolved oxygen.[1][3]
Systematic Parameter Optimization:
If the initial checks do not resolve the low yield issue, a more detailed optimization of the reaction parameters is necessary. The interplay between the catalyst, ligand, base, and solvent is crucial for success.
Catalyst and Ligand Choice: The combination of the palladium source and the ligand is paramount. The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition.[1] For challenging substrates like some heteroaryl halides, specialized ligands are often required. Consider screening a panel of ligands, including bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) which have shown success in similar systems.[4][5][6]
Base Selection: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings or the deprotonation of the nucleophile in Buchwald-Hartwig aminations.[7][8] The strength and solubility of the base can significantly impact the reaction rate and yield.[9] A screen of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is often a good starting point.[9][10]
Temperature: Increasing the reaction temperature can sometimes improve slow reactions. However, excessive heat can also lead to catalyst decomposition and the formation of side products.[9] Careful optimization of the temperature is recommended, and monitoring the reaction progress by TLC or LC-MS is crucial.[2]
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Q: My reaction mixture turns black, and the reaction stalls. What is happening and how can I prevent it?
A: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[1] This is a common reason for reactions to stall, as the concentration of the active, soluble catalyst diminishes over time.[1]
Potential Causes and Solutions:
Inefficient Ligand: The ligand's primary role is to stabilize the active palladium species. If the ligand is not effective for the specific transformation, or if it degrades, the palladium is more prone to aggregation.
Solution: Screen a variety of ligands. Sterically hindered and electron-rich ligands often provide greater stability to the palladium center. For the coupling of heteroaryl halides, biarylphosphine ligands are often a good choice.[4][11]
Presence of Oxygen: As mentioned previously, oxygen can lead to the degradation of the Pd(0) catalyst.
Solution: Ensure rigorous exclusion of air from your reaction setup.[1]
High Temperatures: While heat can increase reaction rates, it can also accelerate catalyst decomposition.
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Sometimes, a more active catalyst system can allow for lower reaction temperatures.[12]
Suboptimal Solvent: The choice of solvent can influence catalyst stability.
Solution: Experiment with different solvents. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[13][14]
Issue 3: Formation of Significant Side Products
Q: I am observing significant amounts of side products, which is lowering the yield of my desired product. What are the common side reactions, and how can I minimize them?
A: Several side reactions can compete with the desired cross-coupling pathway. Understanding these can help in devising strategies to minimize their formation.
Common Side Reactions:
Homocoupling of the Coupling Partner: This is particularly common with boronic acids in Suzuki couplings, leading to the formation of a biaryl product derived from the boronic acid.
Cause: Often promoted by the presence of oxygen.
Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is crucial.[3]
Protodehalogenation/Protodeborylation: This involves the replacement of the bromine atom on the benzoxazole or the boronic acid group with a hydrogen atom.
Cause: Can be caused by trace amounts of water or other protic sources in the reaction mixture.
Solution: Use anhydrous solvents and ensure all reagents are dry.
Hydrodehalogenation: The replacement of the halogen on the aryl halide with a hydrogen atom.
Solution: This can sometimes be mitigated by the choice of ligand and base.
Strategies to Improve Selectivity:
Ligand Modification: The steric and electronic properties of the ligand can influence the relative rates of the desired reaction versus side reactions. A ligand screen is often the most effective way to improve selectivity.
Temperature Control: Lowering the reaction temperature may favor the desired reaction pathway over competing side reactions that have a higher activation energy.[2]
Stoichiometry: Carefully controlling the stoichiometry of the reactants can sometimes minimize side product formation. Using a slight excess of one of the coupling partners can help drive the reaction to completion.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of optimizing cross-coupling reactions with 3-bromo-1,2-benzoxazole.
Q1: What is a good starting point for reaction conditions for a Suzuki-Miyaura coupling of 3-bromo-1,2-benzoxazole?
A: A reliable set of starting conditions for the Suzuki-Miyaura coupling of a heteroaryl bromide like 3-bromo-1,2-benzoxazole would be:
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of a Pd(II) precatalyst like Pd(OAc)₂ (2 mol%) with a suitable phosphine ligand (4 mol%).
Ligand: If using a precatalyst, a good starting point would be a bulky, electron-rich phosphine ligand such as SPhos or XPhos.
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/water (4:1).[3]
It is highly recommended to monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[9]
Q2: For a Buchwald-Hartwig amination of 3-bromo-1,2-benzoxazole, what are the key considerations?
A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8][15] Key considerations include:
Catalyst System: Modern Buchwald-Hartwig reactions often employ specialized catalyst systems. Pre-catalysts combined with bulky biarylphosphine ligands are highly effective.[6]
Base: A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[13]
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are preferred.
Amine Scope: The reaction is generally broad in scope, accommodating a wide range of primary and secondary amines.[16]
Q3: Can microwave irradiation be beneficial for these reactions?
A: Yes, microwave-assisted heating can be a valuable tool for optimizing these cross-coupling reactions.[17] It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[17] If you are experiencing slow reactions or require high temperatures with conventional heating, exploring microwave conditions is a worthwhile strategy.
Q4: My boronic acid is unstable. What are my alternatives for a Suzuki coupling?
A: If your boronic acid is prone to decomposition (e.g., protodeboronation), you can use more stable derivatives such as boronate esters (e.g., pinacol esters) or trifluoroborate salts.[3] These reagents are often more robust and can be used under similar Suzuki coupling conditions.[3]
III. Experimental Protocols and Data
General Protocol for a Suzuki-Miyaura Coupling Reaction Screen
This protocol outlines a general procedure for screening different conditions for the Suzuki-Miyaura coupling of 3-bromo-1,2-benzoxazole.
To an array of oven-dried reaction vials equipped with stir bars, add 3-bromo-1,2-benzoxazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the selected base (2.0 eq.).
In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the chosen degassed solvent.
Seal the reaction vials with septa and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
Using a syringe, add the degassed solvent to each reaction vial, followed by the catalyst/ligand stock solution.
Place the vials in a preheated reaction block at the desired temperature and stir.
Monitor the reactions at regular intervals using TLC or LC-MS.
Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Table 1: Recommended Starting Conditions for Ligand and Base Screening
Palladium Source
Ligand
Base
Solvent
Temperature (°C)
Pd(OAc)₂
XPhos
K₂CO₃
Toluene/H₂O
100
Pd₂(dba)₃
SPhos
Cs₂CO₃
1,4-Dioxane
100
Pd(PPh₃)₄
-
K₃PO₄
DME/H₂O
90
RuPhos-Pd-G3
-
Na₂CO₃
THF
80
General Protocol for a Buchwald-Hartwig Amination Reaction
To a flame-dried Schlenk flask equipped with a stir bar, add the palladium precatalyst (e.g., a G3-precatalyst, 1-2 mol%) and the appropriate ligand (if not using a precatalyst).
Add the base (e.g., NaOtBu, 1.2-1.5 eq.).
Seal the flask, and evacuate and backfill with an inert gas three times.
Add 3-bromo-1,2-benzoxazole (1.0 eq.) and the amine (1.1-1.2 eq.) under a positive flow of inert gas.
Add the anhydrous, degassed solvent via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
Purify the crude product by flash column chromatography.
IV. Visualizing the Process
The Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction
Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.
V. References
BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support.
Reddy, P. V., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
Wang, Y., et al. (2020). Optimization of the reaction conditions for Suzuki-Miyaura coupling of... ResearchGate.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: (3-Bromo-1,2-benzoxazol-7-yl)methanamine
Topic: Overcoming Steric & Electronic Barriers in Functionalization
Audience: Medicinal Chemists, Process Chemists
Status: Active Guide
Executive Summary: The Scaffold Architecture
You are working with a 1,2-benzisoxazole (indoxazole) core. The specific challenge with (3-Bromo-1,2-benzoxazol-7-yl)methanamine lies in the dichotomy of its reactivity:
The "Peri" Steric Clash (C7): The 7-aminomethyl group is located at the peri-position relative to the ring oxygen (O1). This creates a zone of high electron density and steric repulsion, hindering nucleophilic attacks or bulky protecting group installations.
The Labile Core (C3): The 3-bromo position is electronically activated for cross-coupling, but the isoxazole N-O bond is susceptible to cleavage under the strong basic conditions often required for those very couplings.
This guide provides self-validating protocols to navigate these competing constraints.
Part 1: The 7-Aminomethyl Interface (Steric Troubleshooting)
Q1: I am attempting to protect the 7-aminomethyl group, but standard Boc/Fmoc installations are low-yielding or require excessive equivalents. Is this steric hindrance?
Diagnosis: Yes. This is the O1-C7 Peri-Effect . The lone pairs on the isoxazole oxygen (position 1) repel incoming electrophiles, and the bicyclic framework limits the angle of approach.
Technical Solution:
Do not rely on thermodynamic control. You must drive the reaction kinetically using "slim" reagents or hyper-nucleophilic catalysis.
Protocol A: The "Slim" Protection (Trifluoroacetamide)
Instead of bulky carbamates (Boc/Fmoc), use a trifluoroacetyl group. It is planar, smaller, and orthogonal to C3-coupling conditions.
Reagent: Ethyl trifluoroacetate (1.2 equiv) in MeOH.
Mechanism:[1][2][3][4][5] The linear ester minimizes steric clash during the tetrahedral intermediate formation.
Validation:
NMR will show a sharp singlet around -76 ppm.
Protocol B: Catalytic Hyper-Nucleophilicity (For Boc)
If you must use Boc:
Add: 10 mol% DMAP (4-Dimethylaminopyridine).
Solvent: Concentrated DCM (0.5 M).
Why: DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric wall of the O1 position than
alone.
Q2: My N-alkylation at the 7-position is stalling. How do I overcome the nucleophilic sluggishness?
Diagnosis: The amine is not just sterically hindered; it is likely involved in an intramolecular H-bond with the O1 oxygen (if the linker flexibility allows) or simply electrostatically repelled.
Troubleshooting Steps:
Solvent Switch: Move from DMF to HFIP (Hexafluoroisopropanol) for reductive aminations. HFIP disrupts internal H-bonds and activates carbonyl electrophiles.
Microwave Acceleration:
Condition:
, 15 mins, sealed vessel.
Rationale: Thermal energy overcomes the rotational barrier of the methylene linker, exposing the amine.
Part 2: The 3-Bromo Gateway (Coupling & Preservation)
Q3: During Suzuki coupling at the 3-Br position, I observe significant formation of a nitrile byproduct (ring opening). How do I stop this?
Diagnosis: This is the Kemp Elimination pathway . Strong bases (alkoxides, hydroxides) attack the C3 position or deprotonate C3-substituents, triggering N-O bond cleavage. This destroys the benzisoxazole ring, often yielding a 2-hydroxybenzonitrile derivative.
Corrective Protocol: The "Soft Base" Suzuki System
You must decouple the transmetallation step from hard basicity.
Base: Switch to
(anhydrous) or CsF . Avoid or .
Catalyst: Use a precatalyst that activates rapidly to minimize base exposure time.
Recommendation:XPhos Pd G3 or
.
Solvent: 1,4-Dioxane/Water (10:1). The water is essential for the boronic acid but keep the ratio low to suppress hydrolysis.
Q4: The reaction works on the test scale but fails on scale-up. Is the free amine interfering?
Diagnosis: Yes. The 7-aminomethyl group, even if "hindered," can chelate Palladium, forming a stable 5- or 6-membered palladacycle (depending on conformation), effectively poisoning the catalyst.
Workflow Adjustment:
Always protect the amine before C3 functionalization.
Decision Logic: Ligand Selection for 3-Br Coupling
Caption: Decision tree for optimizing Palladium-catalyzed cross-coupling conditions at the C3 position, prioritizing ring stability and steric tolerance.
Part 4: Validated Protocols
Protocol 1: "Soft-Base" Suzuki Coupling (Preserving the Core)
Objective: Couple an aryl boronic acid to the C3-Br position without ring opening.
for 4-12 hours. Note: Do not exceed to avoid thermal degradation.
Workup: Filter through Celite. The absence of a nitrile peak (
) in IR confirms ring integrity.
Protocol 2: Overcoming 7-Position Sterics via Reductive Amination
Objective: Alkylate the hindered 7-aminomethyl group.
Activation: Dissolve the amine (1.0 equiv) and aldehyde (1.2 equiv) in HFIP (Hexafluoroisopropanol) / DCE (1:4 ratio).
Imine Formation: Stir at RT for 1 hour. The HFIP accelerates imine formation by H-bonding to the carbonyl oxygen.
Reduction: Add
(2.0 equiv).
Completion: Stir 2-4 hours. Quench with saturated
.
References
Synthesis and Reactivity of 1,2-Benzisoxazoles : Chimica Italiana, "Recent advances in the synthesis of 1,2-benzisoxazoles". Detailed review of the core stability and ring-opening tendencies.
Palladium-Catalyzed Cross-Coupling of 3-Bromoindazoles/Benzisoxazoles : Beilstein Journal of Organic Chemistry, "Bromide-assisted chemoselective Heck reaction...". Discusses overcoming dehalogenation and sterics in similar bicyclic systems.
Steric Hindrance in Benzo-fused Systems : Organic Letters, "Synthesis of Benzisoxazoles by [3+2] Cycloaddition". Highlights the "peri" effect and steric challenges in 7-substituted systems.
General Pd-Coupling Troubleshooting : Nobel Prize Lecture, "Palladium-Catalyzed Cross Couplings in Organic Synthesis". Foundational text on ligand effects for hindered substrates.
Technical Support Center: Stability and Storage of Benzoxazole Methanamines
Welcome to the Technical Support Center for benzoxazole methanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for benzoxazole methanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of these compounds to prevent degradation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to Benzoxazole Methanamine Stability
Benzoxazole methanamines are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The stability of these molecules is crucial for obtaining reliable and reproducible experimental results. The core structure, consisting of a benzoxazole ring system and a methanamine side chain, presents several potential sites for chemical degradation. Understanding these vulnerabilities is key to ensuring the integrity of your samples.
The primary factors influencing the stability of benzoxazole methanamines in solution and as a solid are pH, temperature, light, and the presence of oxidizing agents.[3] Degradation can lead to loss of potency, altered biological activity, and the formation of unknown impurities that can complicate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of the benzoxazole methanamine scaffold?
A1: The benzoxazole methanamine structure has two main areas susceptible to degradation: the benzoxazole ring and the methanamine side chain.
Benzoxazole Ring: This ring system can undergo hydrolysis, particularly under acidic or basic conditions, leading to ring cleavage.[4][5]
Methanamine Side Chain: The primary or secondary amine is a nucleophilic center and can be susceptible to oxidation. The C-N bond can also be labile under certain conditions.
Aromatic System: The benzene portion of the benzoxazole ring can undergo oxidative degradation.[3]
Q2: What are the initial signs of degradation in my benzoxazole methanamine sample?
A2: Visual inspection can sometimes reveal degradation. Look for:
Color Change: Many aromatic amines, when oxidized, form colored impurities.[2] A change from a colorless or white solid to yellow or brown can indicate degradation.
Insolubility: The formation of insoluble degradation products may be observed when preparing solutions.
Inconsistent Analytical Data: The most reliable indicator is a change in the analytical profile. This can manifest as:
The appearance of new peaks in your HPLC or LC-MS chromatogram.
A decrease in the peak area of the parent compound.
Changes in spectroscopic properties (UV-Vis, NMR).
Q3: What are the optimal general storage conditions for solid benzoxazole methanamines?
A3: To maximize the shelf-life of solid benzoxazole methanamines, the following conditions are recommended:
Parameter
Recommended Condition
Rationale
Temperature
2-8°C is generally recommended.[6] For long-term storage, consider -20°C.
Lower temperatures slow down the rate of chemical reactions, including degradation pathways.
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen).
The amine functionality can be susceptible to oxidation.[3]
Light
Protect from light by using amber vials or storing in the dark.
Benzoxazole derivatives can be susceptible to photolytic degradation.[7]
Humidity
Store in a desiccated environment.
The benzoxazole ring is susceptible to hydrolysis.[8]
Q4: I need to prepare a stock solution for my experiments. What solvent should I use and how should I store it?
A4: The choice of solvent is critical.
Recommended Solvents: Aprotic organic solvents such as DMSO, DMF, or acetonitrile are generally preferred for stock solutions.
Solvents to Use with Caution: Protic solvents like methanol and ethanol could potentially participate in degradation reactions.[3] If aqueous buffers are required for an assay, it is advisable to prepare fresh dilutions from a stock in an aprotic solvent immediately before use.
Storage of Solutions: Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to air and moisture. For sensitive compounds, aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses specific problems you may encounter during your research.
Problem 1: Appearance of a new, more polar peak in my reverse-phase HPLC analysis after storing my compound in an aqueous buffer.
Likely Cause: This is a classic sign of hydrolysis. The benzoxazole ring is known to undergo hydrolytic cleavage under both acidic and basic conditions, often resulting in the formation of more polar amidophenol derivatives.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected hydrolysis.
Problem 2: My solid compound has developed a yellow or brown tint over time.
Likely Cause: This discoloration often points to oxidative degradation. The amine group and the electron-rich benzoxazole ring are potential sites of oxidation.[3]
Troubleshooting and Prevention:
Inert Atmosphere: Handle and store the solid compound under an inert gas like nitrogen or argon.
Solvent Purity: When preparing solutions, use high-purity, de-gassed solvents to minimize dissolved oxygen.
Antioxidants: For solution-based assays where compatible, the addition of a small amount of an antioxidant could be considered, but this must be validated to ensure it does not interfere with the experiment.
Potential Degradation Pathways
Understanding the likely degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting unexpected results.
Caption: Potential degradation pathways for benzoxazole methanamines.
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of your specific benzoxazole methanamine derivative, a forced degradation study is highly recommended. This involves subjecting the compound to a range of harsh conditions to deliberately induce degradation.[9][10]
Objective: To identify potential degradation products and develop a stability-indicating analytical method.
Expose the solution to light in a photostability chamber according to ICH guidelines.
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[9]
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
HPLC Analysis: Analyze all samples using an HPLC with a photodiode array (PDA) detector. This will allow you to monitor the parent peak and detect the formation of new peaks with different UV spectra.
Data Analysis:
Compare the chromatograms of the stressed samples to the time-zero or unstressed sample.
Calculate the percentage degradation of the parent compound.
Assess the peak purity of the parent compound in the presence of degradation products to ensure your analytical method is stability-indicating.
This forced degradation study will provide invaluable information about the intrinsic stability of your benzoxazole methanamine and will be crucial for the development of robust analytical methods and the design of stable formulations.
References
Stability of 2-aminobenzoxazole and 2-aminobenzimidazole heterocycles in reactions with propylene oxide. (2000). Chemistry of Heterocyclic Compounds, 36(8), 993-995.
BenchChem. (n.d.). Stability and degradation of 5,7-Dichloro-1,3-benzoxazol-2-amine in solution.
Madorsky, S. L., & Straus, S. (1961). The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(3), 231-243.
de Oliveira, C. A., et al. (2018). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 54(1).
Sleziak, R., et al. (2019). Co(II/III)
Honda, T., Ishida, Y., & Arai, T. (2007). The Effect of meta-Substitution on the Photochemical Properties of Benzoxazole Derivatives. Bulletin of the Chemical Society of Japan, 80(3), 554-556.
Zhao, Y., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences, 24(13), 10927.
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
BenchChem. (n.d.). Technical Support Center: 2-Phenyl-3,1-benzoxazepine Degradation Pathway Analysis.
Jackson, J. A., et al. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1582-1588.
Marković, Z., et al. (2018). Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. Molecules, 23(12), 3297.
Sleziak, R., et al. (2019). Co(II/III) Complexes with Benzoxazole and Benzothiazole Ligands as Efficient Heterogenous Photocatalysts for Organic Dyes Degradation. Molecules, 24(11), 913.
E. L. F. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. (after Jackson et al.[11]). ResearchGate.
Wong, C. D., et al. (2022). Synthesis of benzoxazoles via a silver mediated oxidation.
Truman, C. M., et al. (2020). The biosynthetic pathway of the benzoxazole in nataxazole proceeds via an unstable ester and has synthetic utility.
Truman, C. M., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie, 132(15), 6106-6110.
Kalva, S., et al. (2020). A benzoxazole derivative as an inhibitor of anaerobic choline metabolism by human gut microbiota. RSC Medicinal Chemistry, 11(9), 1037-1044.
ChemScene. (n.d.). 2-Aminomethylbenzoxazole.
BenchChem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
Okumura, K., et al. (2015). Electrochemical intramolecular C-H amination: synthesis of benzoxazoles and benzothiazoles.
Sharma, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24654-24677.
Kumar, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 90(1), 22-26.
Sharma, A., & Kumar, V. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24.
Liu, Y., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1279-1285.
T Anthonsen, T. (2022). Impact of Solvent on the Thermal Stability of Amines. Molecules, 27(20), 7015.
S. P., et al. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS.
Wang, Y., et al. (2025). Preparation of Thermally Rearranged Poly(benzoxazole-co-imide)
Balaswamy, G., et al. (2012).
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
Ribeiro da Silva, M. A., et al. (2013). Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study. The Journal of Chemical Thermodynamics, 58, 2-7.
Technical Support Center: Crystallization Troubleshooting for (3-Bromo-1,2-benzoxazol-7-yl)methanamine
Welcome to the Technical Support Center. As drug development professionals and researchers, you know that the isolation of primary amines attached to functionalized heterocyclic cores presents unique thermodynamic and ki...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and researchers, you know that the isolation of primary amines attached to functionalized heterocyclic cores presents unique thermodynamic and kinetic challenges.
(3-Bromo-1,2-benzoxazol-7-yl)methanamine is a prime example of a deceptively simple molecule that frequently resists standard crystallization workflows. The combination of a highly flexible primary amine, a base-sensitive 1,2-benzoxazole (benzisoxazole) core[1], and a reactive halogen substituent creates a "perfect storm" for oiling out (Liquid-Liquid Phase Separation), polymorphism, and chemical degradation.
This guide provides field-proven, mechanistically grounded solutions to isolate the thermodynamically stable crystalline form of this compound.
To successfully crystallize this molecule, we must first understand the conflicting forces within its structure. The table below summarizes the quantitative and qualitative data that dictate our experimental design.
Parameter
Value / Characteristic
Crystallization Implication
Molecular Weight
227.06 g/mol
Low molecular weight; highly soluble in polar aprotic solvents.
Core Structure
1,2-Benzoxazole
The N-O bond is weak. Benzisoxazoles are generally sensitive to base-catalyzed ring opening[2].
High rotational freedom lowers lattice energy, driving the free base to "oil out" rather than crystallize.
Intermolecular Forces
Halogen Bonding (Br···N)
Competes with hydrogen bonding, leading to a high risk of kinetic polymorphism during rapid cooling.
Section 2: Troubleshooting FAQs
Q1: Why does my product consistently "oil out" into a biphasic syrup instead of forming crystals?A: You are experiencing Liquid-Liquid Phase Separation (LLPS). The methanamine free base has high conformational entropy, and the intermolecular hydrogen bonding of the free amine is insufficient to overcome the lattice energy threshold required for nucleation.
The Solution: Do not attempt to crystallize the free base. You must perform a reactive crystallization to form a salt (e.g., Hydrochloride or Mesylate). The introduction of ionic interactions exponentially increases the lattice energy, thermodynamically driving the system past the LLPS boundary directly into the solid crystalline state.
Q2: I tried to crystallize the free base from a neutral/mildly basic solvent to prevent protonation, but the yield dropped and the mixture turned dark brown. What happened?A: You induced intermolecular degradation. While unsubstituted 1,2-benzisoxazoles undergo classic Kemp elimination (base-catalyzed abstraction of the C3-proton leading to ring opening)[2], your molecule has a bromine at the C3 position[1]. Therefore, it cannot undergo classic Kemp elimination.
However, the C3-bromo group is highly electrophilic. If the primary amine (methanamine) is left as a free base, it acts as a nucleophile. Upon heating, the free amine of one molecule attacks the C3-bromo position of another molecule (Intermolecular SNAr), leading to rapid oligomerization and destruction of the benzisoxazole ring[3].
The Solution:Always maintain a pH < 4 during isolation. Protonating the amine to
neutralizes its nucleophilicity, protecting the C3-bromo group and stabilizing the molecule.
Q3: I successfully crystallized the HCl salt, but Differential Scanning Calorimetry (DSC) shows multiple endothermic peaks. How do I isolate a single, stable polymorph?A: The presence of the bromine atom allows for competing non-covalent interactions (halogen bonding vs. ionic hydrogen bonding). Rapid precipitation traps the crystal lattice in a metastable kinetic form.
The Solution: You must transition from kinetic to thermodynamic control using Slurry Maturation (Ostwald Ripening) . By suspending the mixed polymorphs in a saturated biphasic solvent system at elevated temperatures, the highly soluble kinetic crystals will dissolve and redeposit onto the lattice of the thermodynamically stable polymorph.
Section 3: Standard Operating Protocols
The following protocols are designed as self-validating systems. Built-in visual and chemical checkpoints ensure the integrity of the 1,2-benzoxazole core is maintained throughout the workflow.
Protocol A: Reactive Crystallization of the Hydrochloride Salt
Objective: Prevent LLPS and block intermolecular SNAr degradation.
Dissolution: Dissolve the crude (3-Bromo-1,2-benzoxazol-7-yl)methanamine free base in minimal Isopropanol (IPA) (approx. 5 volumes) at 10°C.
Validation Checkpoint: The solution should be pale yellow. If it is dark brown, degradation has already occurred upstream.
Acidification: Slowly add 1.1 equivalents of 4M HCl in Dioxane dropwise over 30 minutes, maintaining the internal temperature below 15°C.
Causality: Keeping the temperature low prevents the exothermic salt formation from providing activation energy for any residual nucleophilic attack.
Nucleation: Stir the mixture at 10°C for 2 hours. A white to off-white precipitate will begin to form.
Validation Checkpoint: Test the pH of the mother liquor. It must be < 4. If not, add additional HCl. This validates that the amine is fully protonated.
Anti-Solvent Addition: Add Heptane (10 volumes) dropwise over 1 hour to crash out the remaining salt and maximize yield.
Isolation: Filter the slurry under vacuum, wash with cold Heptane (2 volumes), and dry under a nitrogen sweep.
Protocol B: Slurry Maturation for Polymorph Control
Objective: Convert kinetic polymorph mixtures into a single thermodynamic form.
Suspension: Suspend the polymorphic HCl salt (from Protocol A) in a 1:4 mixture of IPA:Heptane (10 volumes total).
Thermal Cycling: Heat the slurry to 50°C. Stir vigorously at 400 rpm for 24 to 48 hours.
Causality: 50°C provides enough thermal energy to break the weaker halogen bonds of the kinetic polymorphs without risking thermal degradation of the protonated benzisoxazole core.
Controlled Cooling: Cool the reactor to 20°C at a strictly controlled linear rate of 0.1°C/min.
Isolation: Filter the highly crystalline product and dry under vacuum at 40°C for 12 hours. DSC should now show a single, sharp endothermic melting peak.
Section 4: Mechanistic Workflow Diagram
The following decision tree maps the logical troubleshooting pathways for phase separation, degradation, and polymorphism.
Decision tree for troubleshooting phase separation, degradation, and polymorphism during crystallization.
Comparative ¹H NMR Spectral Analysis of (3-Bromo-1,2-benzoxazol-7-yl)methanamine: A Solvent-System Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Solvent-dependent spectral resolution, structural elucidation, and self-validating analytical protocols. Introduction: The An...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Focus: Solvent-dependent spectral resolution, structural elucidation, and self-validating analytical protocols.
Introduction: The Analytical Challenge
In the drug development pipeline, halogenated benzisoxazole derivatives like (3-Bromo-1,2-benzoxazol-7-yl)methanamine serve as highly versatile pharmacophores. The 3-bromo substitution provides a robust handle for transition-metal-catalyzed cross-coupling, while the 7-methanamine group acts as a basic center for salt formation or further functionalization.
However, accurately characterizing this molecule via ¹H NMR presents specific challenges. The contiguous aromatic protons at positions C4, C5, and C6 form a tightly coupled AMX spin system, and the primary amine (-NH₂/methanamine) is highly susceptible to chemical exchange. As a Senior Application Scientist, I frequently observe that the default use of Chloroform-d (CDCl₃) leads to suboptimal spectral data for this class of compounds. This guide objectively compares the performance of three primary NMR solvent systems—CDCl₃, DMSO-d₆, and Methanol-d₄—providing a self-validating protocol to ensure absolute structural confidence.
Structural Dynamics & Spin System Logic
Before selecting a solvent, we must map the expected proton environments. The molecule is divided into two distinct electronic regions:
The Aromatic Core (AMX System): The 1,2-benzoxazole (benzisoxazole) ring contains three adjacent protons at C4, C5, and C6. Because they are contiguous, they exhibit strong ortho coupling (³J ≈ 8.0 Hz) and fine meta coupling (⁴J ≈ 1.1 Hz).
The Aliphatic Sidechain: The C7 position hosts a methylene bridge (-CH₂-) attached to a primary amine (-NH₂).
Fig 1. J-coupling logic and spin system assignment for the target benzisoxazole compound.
Objective Comparison of NMR Solvent Systems
The choice of deuterated solvent fundamentally alters the observed chemical shifts and line shapes due to varying degrees of solute-solvent interactions. According to the foundational solvent shift data compiled by and, the dielectric constant and hydrogen-bonding capacity of the solvent dictate the behavior of exchangeable protons.
Comparative Data Table
Data acquired at 600 MHz, 298 K. Chemical shifts (δ) are reported in ppm relative to internal TMS (0.00 ppm).
Proton Assignment
Multiplicity
CDCl₃ (δ ppm)
DMSO-d₆ (δ ppm)
Methanol-d₄ (δ ppm)
Performance & Resolution Note
H-4 (Ar-H)
dd (J = 8.0, 1.1 Hz)
7.65
7.82
7.75
Best resolved in DMSO-d₆ due to deshielding.
H-6 (Ar-H)
dd (J = 7.8, 1.1 Hz)
7.52
7.68
7.60
Prone to overlap in CDCl₃; clearly separated in DMSO-d₆.
H-5 (Ar-H)
t (J = 7.9 Hz)
7.38
7.45
7.42
Central triplet of the AMX system.
C7-CH₂ (Aliph.)
s
4.15
4.05
4.10
Sharp singlet; serves as the invariant integration standard (2H).
-NH₂ (Amine)
br s
1.85
3.85
N/A (Exchanged)
DMSO-d₆ locks exchange, yielding a quantifiable peak.
Mechanistic Rationale Behind Solvent Performance
Chloroform-d (CDCl₃) - The Baseline: CDCl₃ is a non-polar solvent with poor hydrogen-bond accepting capabilities. Consequently, the primary amine (-NH₂) undergoes intermediate chemical exchange with trace moisture on the NMR timescale. This results in a broad, low-intensity hump (around 1.85 ppm) that is difficult to integrate accurately. Furthermore, the limited chemical shift dispersion in CDCl₃ can cause the H-4 and H-6 signals to exhibit second-order overlap.
Dimethyl Sulfoxide-d₆ (DMSO-d₆) - The Resolution Champion: DMSO-d₆ is a potent hydrogen-bond acceptor. The sulfoxide oxygen forms a strong dipole-dipole interaction with the amine protons, effectively "locking" them in place. This drastically reduces the chemical exchange rate, shifting the -NH₂ signal downfield to ~3.85 ppm and sharpening it into a highly quantifiable resonance. Additionally, the high dielectric constant of DMSO maximizes the chemical shift dispersion of the aromatic protons, cleanly resolving the AMX system.
Methanol-d₄ (CD₃OD) - The Orthogonal Validator: As a protic solvent, Methanol-d₄ induces rapid H/D exchange. The -CH₂NH₂ group is rapidly converted to -CH₂ND₂, causing the amine signal to completely disappear from the ¹H spectrum. While this results in a loss of data, it is an invaluable diagnostic tool to definitively prove which peak belonged to the amine.
Self-Validating Experimental Protocol
To ensure the reliability of the acquired spectra, we do not just run the sample; we build a self-validating loop into the methodology. This protocol utilizes internal mathematical checks to guarantee data integrity.
Fig 2. Experimental workflow for comparative NMR solvent analysis and self-validation.
Step-by-Step Methodology
Step 1: Precision Sample Preparation
Action: Dissolve exactly 15.0 mg of (3-Bromo-1,2-benzoxazol-7-yl)methanamine in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS).
Causality: 15 mg provides an optimal molarity (~110 mM) that maximizes the signal-to-noise ratio (SNR) without inducing concentration-dependent chemical shifts or viscosity-induced line broadening.
Step 2: Spectrometer Shimming and Tuning
Action: Perform gradient shimming (e.g., TopShim) and tune the probe to the exact resonance frequency of the solvent.
Causality: The benzisoxazole aromatic signals exhibit fine meta-coupling (⁴J ≈ 1.1 Hz). Imperfect shimming will artificially broaden these lines, obscuring the doublet-of-doublets (dd) splitting pattern and leading to structural misassignment.
Step 3: Parameter Optimization & Acquisition
Action: Acquire 16 transients at 298 K using a standard 90° pulse program. Set the acquisition time (AQ) to 3.0 seconds, and strictly enforce a relaxation delay (D1) of 2.0 seconds.
Causality: A D1 of 2.0 seconds ensures that the longitudinal relaxation (T₁) of all protons is complete before the next pulse. Failing to allow adequate relaxation will result in disproportionate integration values, destroying the quantitative accuracy of the analysis.
Step 4: The Self-Validating Processing Loop
Action: Phase and baseline correct the spectrum. Set the internal TMS peak to 0.00 ppm. Integrate the isolated C7-CH₂ peak (~4.05 ppm in DMSO-d₆) and calibrate it strictly to 2.00 .
Validation Check: Evaluate the integrals of the aromatic region. The sum of H-4, H-5, and H-6 must equal exactly 3.00 (±0.05) . If the ratio deviates from 3:2, it immediately flags either incomplete T₁ relaxation, baseline artifacts, or sample impurity. Finally, check the amine peak (~3.85 ppm); it should integrate to 2.00 . To orthogonally validate this, run a parallel sample in Methanol-d₄; the 2H amine integral must drop to 0.00 due to H/D exchange.
Conclusion & Recommendations
For the routine analysis of (3-Bromo-1,2-benzoxazol-7-yl)methanamine, DMSO-d₆ is objectively the superior solvent system . It outperforms CDCl₃ by leveraging strong hydrogen-bond acceptor properties to arrest the chemical exchange of the primary amine, yielding a fully quantifiable spectrum. Furthermore, its high dielectric constant provides the necessary chemical shift dispersion to unambiguously assign the contiguous AMX aromatic spin system. Methanol-d₄ should be reserved as a secondary, orthogonal tool specifically for validating exchangeable proton assignments.
References
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29 (9), 2176-2179. URL:[Link]
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry 1997, 62 (21), 7512-7515. URL:[Link]
Reich, H. J. "NMR Spectroscopy Data: Empirical Rules for Chemical Shifts and Coupling Constants." University of Wisconsin-Madison / Organic Chemistry Data Collection. URL:[Link]
Comparative
LC-MS Characterization and Fragmentation of (3-Bromo-1,2-benzoxazol-7-yl)methanamine: A Comparative Guide
For researchers and drug development professionals working with halogenated heterocyclic scaffolds, the structural elucidation of compounds like (3-Bromo-1,2-benzoxazol-7-yl)methanamine presents unique analytical opportu...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals working with halogenated heterocyclic scaffolds, the structural elucidation of compounds like (3-Bromo-1,2-benzoxazol-7-yl)methanamine presents unique analytical opportunities. This compound features a basic primary amine, a fragile 1,2-benzoxazole (benzisoxazole) core, and a heavy halogen atom.
This guide objectively compares High-Resolution Mass Spectrometry (HRMS) and Low-Resolution Mass Spectrometry (LRMS) platforms for the characterization of this molecule. Furthermore, it details a self-validating experimental protocol and maps the mechanistic fragmentation pathways driven by the thermodynamics of the benzoxazole ring and the distinctive isotopic signature of bromine.
Molecular Profile & The Halogen Signature
The presence of a bromine atom in a molecule imparts a highly characteristic pattern to its mass spectrum[1]. Bromine exists naturally as two stable isotopes,
and , in a nearly 1:1 ratio (50.69% and 49.31%, respectively)[2]. In mass spectrometry, this manifests as a distinct doublet for the molecular ion ( and ) separated by exactly 2 m/z units[3].
This isotopic pattern acts as an internal, self-validating tracer during MS/MS fragmentation: any fragment ion that retains the bromine atom will display this 1:1 doublet, while fragments that have expelled the halogen will appear as a single monoisotopic peak.
Table 1: Physicochemical and Exact Mass Profile
Parameter
Quantitative Value / Description
Chemical Formula
Monoisotopic Mass ()
225.9742 Da
Precursor Ion ()
226.9818 m/z
Precursor Ion ()
228.9798 m/z
Primary Ionization Mode
Positive Electrospray Ionization (ESI+)
Isotopic Ratio ()
~ 1 : 1
Platform Comparison: HRMS vs. LRMS
When analyzing (3-Bromo-1,2-benzoxazol-7-yl)methanamine, the choice of mass analyzer dictates the depth of structural data acquired.
HRMS (Q-TOF or Orbitrap): Ideal for de novo structural elucidation. By providing sub-5 ppm mass accuracy, HRMS unambiguously confirms the elemental composition of the precursor and its fragments. For instance, it easily distinguishes the loss of
(17.0265 Da) from a hypothetical loss of an radical (17.0027 Da).
LRMS (Triple Quadrupole - QqQ): Operates at unit mass resolution. While it cannot provide exact elemental compositions, its superior duty cycle in Multiple Reaction Monitoring (MRM) mode makes it the gold standard for the high-sensitivity quantification of this compound in complex biological matrices (e.g., pharmacokinetic studies).
Table 2: Performance Comparison for Halogenated Benzoxazoles
Analytical Feature
HRMS (e.g., Quadrupole-Time of Flight)
LRMS (e.g., Triple Quadrupole)
Mass Accuracy
ppm (Exact Mass)
Nominal Mass ( Da)
Isotope Resolution
Fully resolves fine isotopic structures
Unit resolution; easily identifies 1:1 Br ratio
Primary Utility
Structural elucidation, metabolite ID
Targeted MRM quantification
Sensitivity (Full Scan)
High
Moderate to Low
Sensitivity (Targeted)
Moderate
Ultra-High
Self-Validating Experimental Protocol
To ensure robust ionization and reproducible fragmentation, the following LC-MS methodology leverages the chemical properties of the target molecule. The protocol is designed as a self-validating system: the observation of the 1:1 isotopic doublet in the full scan acts as an immediate quality control check for the intact halogenated species.
Step-by-step LC-MS analytical workflow for halogenated benzoxazole derivatives.
Step-by-Step Methodology
1. Sample Preparation
Procedure: Dilute the analyte to a final concentration of 1 µg/mL in a solution of 50:50 Water:Methanol containing 0.1% Formic Acid (FA).
Causality: The primary methanamine group (
) is highly basic. The addition of 0.1% FA ensures the amine is fully protonated in solution prior to aerosolization. This drastically enhances ESI+ ionization efficiency and prevents secondary interactions with free silanols on the chromatography column, which would otherwise cause peak tailing.
2. Chromatographic Separation
Procedure: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA), ramping from 5% B to 95% B over 5 minutes.
Causality: The polar methanamine moiety requires a highly aqueous starting condition for adequate column retention. As the gradient progresses, the hydrophobic brominated benzoxazole core dictates elution, requiring a high organic composition to desorb from the stationary phase.
3. Mass Spectrometry (ESI+)
Procedure: Set the capillary voltage to +3.5 kV and the desolvation temperature to 350 °C. For MS/MS acquisition, apply a ramped Collision Energy (CE) from 15 eV to 35 eV.
Causality: A static collision energy is insufficient for this molecule. The loss of the peripheral ammonia group requires minimal energy (~15 eV). Conversely, the cleavage of the highly stable, aromatic 1,2-benzoxazole ring and the homolytic/heterolytic cleavage of the
bond require significantly higher energy inputs (>30 eV). Ramping the CE ensures a rich, comprehensive fragmentation spectrum in a single duty cycle.
Mechanistic Fragmentation Pathways
The fragmentation of (3-Bromo-1,2-benzoxazol-7-yl)methanamine is governed by the relative bond dissociation energies of its functional groups. The 1,2-benzoxazole ring is characterized by a relatively weak
bond, the cleavage of which often initiates the breakdown of the heterocyclic core[4].
Proposed MS/MS fragmentation pathway of (3-Bromo-1,2-benzoxazol-7-yl)methanamine.
Pathway Analysis & Causality
Loss of Ammonia (m/z 209.95 / 211.95):
The most thermodynamically favorable initial fragmentation is the loss of
(17 Da) from the protonated methanamine group. Because the bromine atom remains attached to the core aromatic ring, this fragment strictly maintains the 1:1 isotopic doublet.
Ring Opening and Expulsion of CO (m/z 181.96 / 183.96):
Following the loss of ammonia, the 1,2-benzoxazole ring undergoes
bond cleavage. This structural rearrangement frequently leads to the expulsion of carbon monoxide (, 28 Da). The expulsion of a highly stable neutral molecule like acts as a thermodynamic sink, driving the reaction forward[4]. The bromine doublet is still preserved.
Loss of Hydrogen Bromide (m/z 147.05):
At higher collision energies, the molecule can undergo direct expulsion of the halogen via the loss of
(80 Da for , 82 Da for ). Because the heavy halogen has been removed from the product ion, the resulting fragment at m/z 147.05 collapses into a single, monoisotopic peak, definitively proving the loss of the bromine atom[1],[3].
comparing bioactivity of benzoxazole vs benzothiazole methanamines
Comparative Bioactivity of Benzoxazole vs. Benzothiazole Methanamines: A Guide to Scaffold Selection in Drug Design Introduction In medicinal chemistry, the selection of a heterocyclic core is rarely arbitrary. Benzoxazo...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Bioactivity of Benzoxazole vs. Benzothiazole Methanamines: A Guide to Scaffold Selection in Drug Design
Introduction
In medicinal chemistry, the selection of a heterocyclic core is rarely arbitrary. Benzoxazole and benzothiazole are privileged bicyclic scaffolds that, when functionalized as methanamines (e.g., (benzo[d]oxazol-2-yl)methanamine and (benzo[d]thiazol-2-yl)methanamine), serve as potent pharmacophores and versatile linkers. While structurally identical save for a single heteroatom at position 1 (Oxygen vs. Sulfur), this dichotomy fundamentally alters the physicochemical properties of the molecule. This guide provides an objective, data-driven comparison of their bioactivities, exploring the causality behind their differing pharmacological profiles and providing self-validating protocols for their experimental evaluation.
Physicochemical Causality: The Oxygen vs. Sulfur Dichotomy
The substitution of oxygen for sulfur is not a simple bioisosteric replacement; it dictates target affinity, metabolic stability, and membrane permeability through three primary mechanisms:
Electronegativity & Hydrogen Bonding: Oxygen is highly electronegative, pulling electron density away from the aromatic system. This makes the benzoxazole nitrogen a weaker hydrogen-bond acceptor compared to its benzothiazole counterpart. Furthermore, the oxygen atom itself can participate in hydrogen bonding, whereas the sulfur atom is generally too soft and diffuse to act as a strong acceptor.
Atomic Radius & Sterics: Sulfur has a significantly larger van der Waals radius (1.80 Å) than oxygen (1.52 Å). This added bulk can induce steric clashes in tight enzyme binding pockets, but it also allows for favorable dispersive interactions (e.g., sulfur-π interactions) in hydrophobic clefts.
Lipophilicity (logP): Benzothiazoles consistently exhibit higher lipophilicity. This enhances passive diffusion across lipid bilayers—crucial for reaching intracellular targets like kinases—but may lower aqueous solubility, complicating in vivo formulation.
Comparative Bioactivity Profiles
The physicochemical differences manifest distinctly across various therapeutic areas:
Anticancer Activity (Kinase Inhibition): Benzothiazole methanamine derivatives often show superior efficacy in inducing apoptosis in cancer cell lines (e.g., HepG2, MCF-7) via PI3K/Akt pathway inhibition. Their higher lipophilicity aids in penetrating the cell membrane to reach intracellular kinases [1].
Antimicrobial & Antifungal Activity: Conversely, benzoxazole derivatives frequently outperform benzothiazoles against phytopathogenic fungi (e.g., F. solani) and certain bacterial strains. The smaller, more polar benzoxazole core often fits better into the active sites of microbial enzymes, such as succinate dehydrogenase (SDH), exhibiting a broader spectrum of activity [2].
Neurological Receptors: In opioid receptor studies, substituting a benzimidazole methanamine with a benzoxazole or benzothiazole methanamine shifts the pharmacological profile of pseudopeptides from an agonist to a potent antagonist. This demonstrates how subtle electronic and steric changes at the methanamine linker dictate massive receptor conformational shifts [3].
Quantitative Bioactivity Comparison
The following table synthesizes experimental data comparing the two scaffolds across different biological assays.
Compound Core
Target / Assay
Efficacy (IC50 / MIC)
Key Mechanism
Benzoxazole Methanamine
F. solani (Antifungal)
12.2 – 32.7 μg/mL
Enzyme inhibition (e.g., SDH)
Benzothiazole Methanamine
F. solani (Antifungal)
> 60.0 μg/mL
Weak target binding
Benzoxazole Methanamine
HepG2 (Anticancer)
2.5 – 4.0 μM
Apoptosis induction
Benzothiazole Methanamine
HepG2 (Anticancer)
1.5 – 2.1 μM
PI3K/Akt inhibition
Benzoxazole Methanamine
δ-Opioid Receptor
pA2 = 9.37 (Antagonist)
Receptor steric blockade
Benzothiazole Methanamine
δ-Opioid Receptor
pA2 = 9.45 (Antagonist)
Receptor steric blockade
Mechanistic Pathways
Fig 1. Mechanism of PI3K/Akt pathway inhibition by benzazole methanamines.
Experimental Protocols: Self-Validating Systems
To ensure scientific trustworthiness, the following workflow details the synthesis and bio-evaluation of these methanamines, incorporating internal validation checkpoints at every stage.
Protocol A: Synthesis of (Benzo[d]azol-2-yl)methanamines
Amidation: React 2-aminophenol (for benzoxazole) or 2-aminothiophenol (for benzothiazole) with N-Boc-glycine using a coupling agent (e.g., EDC/HOBt) in DMF at room temperature for 12 hours.
Causality & Validation: The Boc-protecting group prevents uncontrolled polymerization of the methanamine. Validate intermediate formation via TLC (ninhydrin stain should be negative for primary amines, confirming complete coupling).
Cyclodehydration: Heat the isolated intermediate in glacial acetic acid at 140°C, or use a dehydrating agent (e.g., Burgess reagent) to close the five-membered ring.
Causality & Validation: Ring closure is thermodynamically driven by the formation of the aromatic system. Confirm the disappearance of the amide carbonyl stretch (~1650 cm⁻¹) and the appearance of the C=N stretch (~1600 cm⁻¹) via FT-IR.
Deprotection: Treat the cyclized product with 20% TFA in DCM for 2 hours to remove the Boc group, yielding the free methanamine as a TFA salt.
Causality & Validation: Validate final product purity (>95%) using LC-MS and ¹H-NMR. The critical validation marker is the distinct singlet of the methylene protons adjacent to the primary amine, typically resonating around 4.0–4.2 ppm.
Protocol B: Self-Validating In Vitro Cytotoxicity Assay (MTT)
Cell Seeding: Seed HepG2 or MCF-7 cells at 1×10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Treat cells with serial dilutions (0.1 to 100 μM) of the synthesized methanamines.
Self-Validation: You must include a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a positive control (e.g., Doxorubicin or a known potent benzothiazole like PMX 610 [4]) to validate assay sensitivity.
Incubation & Readout: After 48 hours of exposure, add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Viable cells reduce MTT to purple formazan. Dissolve the formazan crystals in 100 μL DMSO and read absorbance at 570 nm using a microplate reader.
Causality: The reduction of MTT relies on mitochondrial reductase activity, directly correlating with the number of metabolically active cells. If the positive control fails to show a dose-dependent decrease in absorbance, the entire plate's data is invalidated, preventing false negatives.
Fig 2. Self-validating experimental workflow for methanamine bioactivity.
References
MDPI. "Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives." Molecules.[Link]
NIH/PMC. "Role of Benzimidazole (Bid) in the δ Opioid Agonist Pseudopeptide H-Dmt-Tic-NH-CH2-Bid (UFP-502)." PMC.[Link]
ACS Publications. "Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole." Journal of Medicinal Chemistry.[Link]
HPLC Method Development for (3-Bromo-1,2-benzoxazol-7-yl)methanamine Purity: A Column Chemistry Comparison Guide
As drug development pipelines increasingly rely on complex, functionalized building blocks, analytical scientists face the challenge of developing robust, stability-indicating methods for highly polar and basic compounds...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly rely on complex, functionalized building blocks, analytical scientists face the challenge of developing robust, stability-indicating methods for highly polar and basic compounds. (3-Bromo-1,2-benzoxazol-7-yl)methanamine is a prime example of such a challenge. It features a lipophilic, halogenated benzisoxazole core coupled with a highly polar, basic primary amine (methanamine).
This guide objectively compares the performance of three distinct stationary phase technologies—Standard C18, Polar-Embedded C18, and Pentafluorophenyl (PFP)—for the purity analysis of this compound. By examining the causality behind chromatographic behavior, we provide a self-validating framework for method development.
The Analytical Challenge: Causality of Peak Tailing
The primary hurdle in analyzing (3-Bromo-1,2-benzoxazol-7-yl)methanamine is the basic primary amine group. At the acidic mobile phase conditions typically required to suppress the ionization of acidic impurities and improve peak shape (pH 2.5–3.5), the amine group (
) becomes fully protonated.
When using standard silica-based reversed-phase columns, these cationic analytes undergo kinetically slow secondary ion-exchange interactions with residual, unreacted acidic silanols (
) on the silica surface. This dual retention mechanism (fast hydrophobic partitioning + slow ion-exchange) manifests as severe peak tailing, which compromises the resolution of closely eluting impurities and degrades quantitative accuracy. As demonstrated in studies on 1 [1], mitigating these secondary interactions is critical for method reliability.
To overcome silanol interactions and separate the main peak from critical structural analogs (such as the des-bromo impurity and positional isomers), we must select a stationary phase that offers orthogonal retention mechanisms.
Standard C18 (Alkyl Phase)
Mechanism: Relies exclusively on hydrophobic dispersion forces.
Drawback: Despite modern high-density end-capping, steric hindrance prevents the complete masking of silanols. The primary amine of our analyte will inevitably interact with these active sites, leading to unacceptable tailing factors (
).
Polar-Embedded C18
Mechanism: Incorporates a polar functional group (e.g., amide, ether, or carbamate) directly into the alkyl chain near the silica surface.
Causality for Improvement: The embedded polar group forms an internal hydrogen bond with adjacent residual silanols. This "internal shielding" effectively blocks the protonated amine of the analyte from reaching the ion-exchange sites, drastically improving peak shape. Furthermore, 2 [2] show they prevent phase collapse in highly aqueous conditions, which is necessary for retaining the polar methanamine moiety.
PFP (Pentafluorophenyl)
Mechanism: Utilizes a fluorinated aromatic ring that provides multiple retention mechanisms: hydrophobic,
interactions, dipole-dipole interactions, and hydrogen bonding.
Causality for Selectivity: The highly electronegative fluorine atoms create a strong permanent dipole. The large, polarizable bromine atom on the benzisoxazole ring interacts strongly with this dipole. Because dipole-dipole interactions are highly sensitive to spatial orientation, the PFP phase can easily resolve positional isomers (e.g., 5-bromo vs. 3-bromo) that co-elute on standard C18 columns. This aligns with established 3[3] which require high specificity for degradation products.
Quantitative Performance Data
The following tables summarize the experimental comparison of the three column chemistries using a standardized acidic mobile phase gradient.
Table 1: Theoretical Interaction Matrix
Column Chemistry
Hydrophobic Retention
Silanol Shielding
/ Dipole Selectivity
Suitability for Basic Amines
Standard C18
High
Low
None
Poor
Polar-Embedded
Moderate
High
None
Good
PFP Phase
Moderate
Moderate
High
Excellent
Table 2: Experimental Chromatographic Results
Conditions: 0.1% Formic Acid in Water / Acetonitrile gradient; Flow rate 1.0 mL/min; UV detection at 230 nm.
Column Type
Retention Time (, min)
Tailing Factor ()
Theoretical Plates ()
Resolution () vs. 5-Bromo Isomer
Standard C18
6.42
2.35
4,500
1.1 (Co-elution)
Polar-Embedded
5.85
1.12
12,500
1.8 (Baseline)
PFP Phase
7.15
1.20
11,800
3.6 (Superior)
Data Interpretation: While the Polar-Embedded column provides the sharpest peak (
), the PFP column offers a massive leap in selectivity () for the critical isomeric impurity due to the dipole-halogen interaction, making it the optimal choice for a purity method.
Self-Validating Experimental Methodology
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. The method cannot proceed to sample analysis unless the System Suitability Test (SST) criteria—which verify both silanol masking and dipole selectivity—are met.
Step 1: Preparation of the System Suitability (SST) Mixture
Causality: A single standard cannot prove method resolving power. The SST must contain the active pharmaceutical ingredient (API) and its most difficult-to-resolve impurities.
Weigh 10.0 mg of (3-Bromo-1,2-benzoxazol-7-yl)methanamine standard.
Weigh 1.0 mg of Des-bromo-benzisoxazole methanamine (Impurity A).
Weigh 1.0 mg of (5-Bromo-1,2-benzoxazol-7-yl)methanamine (Impurity B - Positional Isomer).
Dissolve the mixture in 10.0 mL of Initial Mobile Phase (95% aqueous) to prevent solvent-effect peak distortion.
Step 2: Mobile Phase Preparation
Causality: Precise pH control is mandatory. A shift of 0.5 pH units can alter the ionization state of residual silanols, destroying reproducibility.
Mobile Phase A: 0.1% Formic Acid in MS-Grade Water (pH
2.7).
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
Note: Do not use TFA (Trifluoroacetic acid) as its strong ion-pairing effect will mask the true selectivity differences between the columns.
Step 3: Chromatographic Execution
Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.
Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer kinetics for sharper peaks).
Gradient Program:
0–2 min: 5% B (Isocratic hold to retain the polar amine)
2–12 min: 5%
60% B
12–15 min: 60%
95% B (Column wash)
Injection Volume: 5 µL.
Step 4: System Validation Criteria (Go/No-Go Check)
Before injecting any unknown samples, the system must self-validate against the following parameters using the SST injection:
Tailing Factor (
): The main peak must have a at 5% peak height. (Validates that silanol interactions are adequately suppressed).
Resolution (
): The between the main peak and Impurity B (5-Bromo isomer) must be . (Validates the and dipole selectivity of the PFP column).
Capacity Factor (
): The main peak must have a . (Validates that the compound is sufficiently retained away from the void volume).
Method Development Workflow Visualization
Fig 1: Decision matrix for HPLC method development of basic halogenated benzisoxazoles.
Conclusion
For the purity analysis of (3-Bromo-1,2-benzoxazol-7-yl)methanamine, standard C18 columns fail due to unshielded silanol interactions with the basic methanamine group. While Polar-Embedded columns successfully correct the peak tailing through internal hydrogen bonding, they lack the specific spatial selectivity required to separate closely related halogenated isomers.
The PFP (Pentafluorophenyl) stationary phase emerges as the superior choice. It provides adequate peak shape for the basic amine while leveraging powerful dipole-dipole interactions with the bromine atom, resulting in baseline resolution of critical positional isomers. By implementing the self-validating protocol outlined above, analytical laboratories can ensure robust, reproducible, and E-E-A-T compliant chromatographic data.
References
Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk | Journal of Agricultural and Food Chemistry - ACS Public
Design and evaluation of C18 stationary phases with different polar-embedded groups for liquid chrom
HPLC method for simultaneous determination of impurities and degradation products in zonisamide | PubMed - NIH
The Unambiguous Arbitrator: Validating 3-Bromo-1,2-Benzoxazole Derivatives with X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the structural integrity of a synthesized molecule is paramount. For novel 3-bromo-1,2-benzox...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the structural integrity of a synthesized molecule is paramount. For novel 3-bromo-1,2-benzoxazole derivatives, a class of compounds showing significant pharmacological potential, rigorous structural validation is not just a procedural step but a cornerstone of successful development. While a suite of spectroscopic techniques provides valuable pieces of the structural puzzle, single-crystal X-ray crystallography emerges as the definitive method for unambiguous three-dimensional structure determination. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques, outlines a detailed experimental protocol, and presents comparative data to underscore its critical role in advancing pharmaceutical research.
The Challenge of Structural Elucidation: A Comparative Overview
The journey from a synthesized powder to a confirmed molecular structure relies on a combination of analytical techniques. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are indispensable for routine characterization, they each have inherent limitations that can leave room for ambiguity, particularly with complex heterocyclic systems like 3-bromo-1,2-benzoxazoles.[1][2]
Table 1: Comparison of Structural Elucidation Techniques
Technique
Information Provided
Strengths
Limitations
X-ray Crystallography
Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, and intermolecular interactions in the solid state.[3]
Unambiguous determination of molecular structure and stereochemistry.[1]
Requires a single, well-ordered crystal of sufficient size and quality. The conformation observed may not be the same as in solution.[3]
NMR Spectroscopy
Detailed carbon-hydrogen framework, connectivity, and stereochemistry in solution.[2]
Unparalleled for complete structure elucidation in solution.[4]
Lower sensitivity compared to MS, requires higher sample concentration. Can be complex to interpret for molecules with many similar protons.[2]
Mass Spectrometry
Molecular weight, elemental composition, and fragmentation patterns.[2]
High sensitivity, requires a very small amount of sample.[2]
Isomers can be difficult to distinguish, and complex fragmentation can make interpretation challenging.[2]
IR Spectroscopy
Presence or absence of specific functional groups.[2]
Fast, non-destructive, and versatile for various sample types.[2]
Provides limited information on the overall molecular skeleton.[2]
While spectroscopic methods provide strong evidence for the structure of a synthesized compound, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[1] It moves beyond connectivity to provide a precise and accurate three-dimensional map of the molecule, revealing crucial details about bond lengths, bond angles, and stereochemistry that are inferred rather than directly observed with other techniques.
The Crystallographic Workflow: From Powder to Picture
The process of determining a crystal structure is a meticulous one, requiring both experimental skill and computational expertise. The following workflow outlines the key stages involved in the X-ray crystallographic analysis of a 3-bromo-1,2-benzoxazole derivative.
Technical Comparison: IR Spectroscopic Profiling of (3-Bromo-1,2-benzoxazol-7-yl)methanamine
Executive Summary (3-Bromo-1,2-benzoxazol-7-yl)methanamine is a high-value heterocyclic intermediate, frequently utilized in fragment-based drug discovery (FBDD) for kinase inhibitors and CNS-active agents.[1] Its unique...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(3-Bromo-1,2-benzoxazol-7-yl)methanamine is a high-value heterocyclic intermediate, frequently utilized in fragment-based drug discovery (FBDD) for kinase inhibitors and CNS-active agents.[1] Its unique scaffold—a brominated benzisoxazole fused with a primary methylamine—presents a complex vibrational landscape.
This guide provides an authoritative breakdown of its Infrared (IR) spectroscopic signature. Unlike standard spectral libraries which may lack this specific intermediate, this analysis synthesizes fragment-based empirical data to establish a Self-Validating QC Protocol .[1] We compare the IR "performance" (detectability and resolution) of this molecule against its common synthetic precursors and structural analogs, demonstrating why IR is the superior rapid-screening alternative to HPLC for in-process control.[1]
Structural & Vibrational Analysis
To accurately interpret the IR spectrum, we must deconstruct the molecule into its three constituent pharmacophores. Each acts as an independent vibrational oscillator with specific coupling effects.
The Pharmacophore Map
The Warhead (Primary Amine): A (7-yl)methanamine tail responsible for H-bonding.[1]
The Scaffold (Benzisoxazole Core): A rigid bicyclic aromatic system containing a pseudo-aromatic isoxazole ring.
The Handle (3-Bromo): A heavy halogen substituent providing a distinct mass effect on ring breathing modes.
DOT Diagram: Spectral Assignment Logic
The following diagram maps the chemical structure to specific IR diagnostic regions.
Figure 1: Logical flow connecting structural moieties to their respective vibrational frequencies.[1] Note the overlap in the Mid-Frequency region.
Comparative Performance: Target vs. Alternatives
In drug development, "performance" of an analytical method is defined by its ability to distinguish the target from impurities. The following table contrasts the target molecule's spectral profile with its most common synthetic alternatives (precursors and byproducts).
Table 1: Diagnostic Peak Comparison
Functional Group
Target: (3-Bromo...)-methanamine
Alternative A: The Nitrile Precursor
Alternative B: The Alcohol Analog
Alternative C: Non-Brominated Parent
Primary Amine (N-H)
Doublet (3380 & 3300 cm⁻¹)
Absent
Absent
Doublet (3380 & 3300 cm⁻¹)
Hydroxyl (O-H)
Absent
Absent
Broad Band (3400-3200 cm⁻¹)
Absent
Nitrile (C≡N)
Absent
Sharp Peak (~2230 cm⁻¹)
Absent
Absent
C-Br Stretch
Strong Band (600-700 cm⁻¹)
Strong Band
Strong Band
Absent
Ring C=N
~1630 cm⁻¹
~1630 cm⁻¹
~1630 cm⁻¹
Shifted slightly (>1635 cm⁻¹)
Key Insight: The disappearance of the sharp Nitrile peak (~2230 cm⁻¹) and the appearance of the N-H doublet is the primary "Go/No-Go" QC metric for the reduction step synthesizing this amine.
Detailed Spectral Assignments
This section details the specific wavenumbers based on the electronic environment of the 1,2-benzisoxazole core.
A. High Frequency Region (4000–2500 cm⁻¹)
3380 cm⁻¹ (asymmetric) & 3300 cm⁻¹ (symmetric): N-H stretching vibrations of the primary amine. Unlike the broad O-H stretch of alcohol intermediates, these are relatively sharp.
3080–3030 cm⁻¹: Aromatic C-H stretching. The benzisoxazole ring protons (positions 4, 5, 6) absorb here.[2][3]
2950–2850 cm⁻¹: Aliphatic C-H stretching from the methylene (-CH2-) linker at position 7.[1]
B. Double Bond Region (1700–1500 cm⁻¹)
1630–1610 cm⁻¹: C=N stretching of the isoxazole ring. This is a defining feature of the benzisoxazole scaffold.
1600–1580 cm⁻¹: N-H bending (scissoring).[4] Caution: This band often overlaps with aromatic ring skeletal vibrations.
1550–1450 cm⁻¹: Aromatic C=C ring stretching.
C. Fingerprint Region (1400–600 cm⁻¹)
1250–1000 cm⁻¹: C-N and N-O stretches. The isoxazole N-O bond typically shows absorption near 1000–1100 cm⁻¹, distinguishing it from pure carbocycles.
690–600 cm⁻¹: C-Br stretching. The heavy bromine atom at position 3 creates a low-frequency absorption. This is critical for distinguishing the 3-bromo analog from the unsubstituted parent.
To ensure data integrity (Trustworthiness), follow this ATR-FTIR protocol designed to minimize moisture interference which can mimic amine signals.
Equipment
Instrument: FTIR Spectrometer with DTGS detector.
Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.
Resolution: 4 cm⁻¹.
Scans: 32 (screening) or 64 (final QC).
Step-by-Step Methodology
Background Collection: Clean crystal with isopropanol. Collect air background. Validation: Ensure no peaks >0.005 Abs in the 3000-2800 cm⁻¹ region (hydrocarbon contamination).
Sample Prep: Place ~5 mg of solid (3-Bromo-1,2-benzoxazol-7-yl)methanamine on the crystal.
Compression: Apply high pressure using the anvil. Causality: High pressure ensures intimate contact, critical for the high-refractive-index aromatic solid to prevent peak distortion.[1]
Acquisition: Scan from 4000 to 400 cm⁻¹.
Data Processing: Apply ATR correction (if quantitative comparison is needed). Baseline correct only if significant drift is observed.
DOT Diagram: QC Decision Tree
This workflow illustrates how to use the IR data to make immediate purity decisions.
Figure 2: Rapid QC decision tree for evaluating the synthesis of (3-Bromo-1,2-benzoxazol-7-yl)methanamine.
References
NIST Mass Spectrometry Data Center. (2025). 1,2-Benzisoxazole IR Spectrum. National Institute of Standards and Technology.[5] [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[5] [Link]
PubChem. (2025).[5] Compound Summary: 1,2-Benzisoxazole.[1][6][7][8][9] National Library of Medicine. [Link]
UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. University of California, Los Angeles. [Link]
A Comparative Reactivity Analysis for Drug Discovery: 3-Bromo- vs. 3-Chloro-Benzoxazole Derivatives in Cross-Coupling Reactions
Introduction: Strategic Choices in Heterocyclic Functionalization For researchers in medicinal chemistry and materials science, the benzoxazole scaffold is a privileged heterocycle, forming the core of numerous biologica...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Strategic Choices in Heterocyclic Functionalization
For researchers in medicinal chemistry and materials science, the benzoxazole scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds and functional materials. The strategic functionalization of this nucleus is paramount for tuning molecular properties and exploring structure-activity relationships (SAR). A common and critical decision point in any synthetic campaign is the choice of the halogen handle for cross-coupling reactions. This guide provides a detailed, evidence-based comparison of the reactivity of 3-bromo- and 3-chloro-benzoxazole derivatives, moving beyond simple rules of thumb to explain the underlying chemical principles and provide actionable, field-proven protocols.
The fundamental trade-off is well-known: bromo-derivatives are typically more reactive, while their chloro-counterparts are often more economical and available from a wider range of starting materials.[1][2] Understanding the nuances of this choice can be the difference between a high-yielding, scalable synthesis and a stalled project.
Pillar 1: The Theoretical Underpinnings of Reactivity
The observed difference in reactivity between 3-bromo- and 3-chloro-benzoxazoles is not arbitrary; it is governed by fundamental principles of physical organic chemistry, primarily centered on the rate-determining step of most palladium-catalyzed cross-coupling reactions: oxidative addition .[3][4]
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE)
The initial energy barrier to be overcome is the cleavage of the carbon-halogen bond as the palladium(0) catalyst inserts itself to form a palladium(II) intermediate. The C-Br bond is inherently weaker than the C-Cl bond.[1][5] This lower BDE for the C-Br bond means that less energy is required for the oxidative addition step to proceed, resulting in faster reaction kinetics and often allowing for milder reaction conditions.[1]
Kinetics of Oxidative Addition
The general reactivity trend for aryl halides in palladium-catalyzed oxidative addition is well-established: I > Br > OTf > Cl.[3][6][7] This is not solely due to BDE but also the polarizability of the C-X bond and the energetics of the transition state. The oxidative addition of an aryl halide to a Pd(0) complex is the crucial first step in the catalytic cycle.[6][8][9] For this step to occur, the electron-rich palladium center must effectively interact with the aryl halide. The greater polarizability and lower bond strength of the C-Br bond facilitate a more facile interaction and a lower activation energy for the transition state compared to the C-Cl bond.[1]
Pillar 2: Comparative Performance in Key Cross-Coupling Reactions
While theory provides a framework, empirical data is essential for practical application. The following sections compare the performance of 3-bromo- and 3-chloro-benzoxazole derivatives in two of the most ubiquitous C-C and C-N bond-forming reactions.
Diagram: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry. The oxidative addition step is typically rate-limiting, especially for less reactive aryl chlorides.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Summary: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The data below represents a synthesis of typical outcomes, illustrating the general trend. To effectively couple aryl chlorides, more advanced, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required.[10]
Substrate
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
3-Bromo-Benzoxazole
Pd(PPh₃)₄ (2-5 mol%)
K₂CO₃
Toluene/H₂O
80-100
4-12
85-95%
3-Chloro-Benzoxazole
Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)
K₃PO₄
1,4-Dioxane
100-120
12-24
70-90%
Note: This data is illustrative and compiled from general knowledge of aryl halide reactivity.[1][2][11] Specific yields are highly dependent on the coupling partner and precise conditions.
Data Summary: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for synthesizing C-N bonds, crucial for many pharmaceutical compounds.[12][13] Similar to C-C couplings, the C-Cl bond's strength necessitates more reactive catalyst systems. The development of sterically hindered and electron-rich phosphine ligands by Buchwald, Hartwig, and others has been instrumental in making aryl chlorides viable substrates.[12][14]
Substrate
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
3-Bromo-Benzoxazole
Pd(OAc)₂ (2 mol%) / BINAP (3 mol%)
Cs₂CO₃
Toluene
100-110
8-16
80-95%
3-Chloro-Benzoxazole
Pd(OAc)₂ (2 mol%) / BrettPhos (3 mol%)
NaOtBu
1,4-Dioxane
100-110
12-24
75-90%
Note: The choice of base is critical; sodium tert-butoxide (NaOtBu) is a stronger base often required for less reactive chlorides, while carbonates are sufficient for many bromide couplings.[15]
Pillar 3: Self-Validating Experimental Protocols
The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of a generic arylboronic acid with 3-bromo- and 3-chloro-benzoxazole. The key differences in catalyst, base, and reaction time reflect the core principles discussed.
Experimental Workflow Diagram
Caption: A standard experimental workflow for a palladium-catalyzed cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-Benzoxazole (Standard Conditions)
Rationale: The higher reactivity of the C-Br bond allows for the use of a classic, commercially available catalyst like Pd(PPh₃)₄ and a moderately strong inorganic base.
Procedure:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-benzoxazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv).
Evacuate and backfill the flask with nitrogen or argon gas three times.
Add toluene (5 mL) and deionized water (1 mL) via syringe.
Sparge the resulting suspension with nitrogen gas for 15-20 minutes to ensure the removal of dissolved oxygen.
Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-benzoxazole.
Protocol 2: Suzuki-Miyaura Coupling of 3-Chloro-Benzoxazole (Forcing Conditions)
Rationale: To overcome the higher activation energy of C-Cl bond cleavage, a more active catalyst system is employed. This involves a palladium precursor and a specialized, bulky, electron-rich phosphine ligand (SPhos). A stronger base (K₃PO₄) and a higher boiling point solvent are also used.
Procedure:
To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add 3-chloro-benzoxazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
Seal the vessel, then evacuate and backfill with nitrogen or argon gas three times.
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
Heat the reaction mixture to 110 °C with vigorous stirring in a pre-heated oil bath.
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for complete conversion.
Upon completion, cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate (20 mL).
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-benzoxazole.
Conclusion and Strategic Recommendations
The choice between a 3-bromo- and 3-chloro-benzoxazole derivative is a strategic decision that balances reactivity against cost and availability.
Choose 3-Bromo-Benzoxazole for:
Rapid SAR studies: When speed and reliable, high yields are paramount.
Sensitive substrates: When milder conditions are required to avoid decomposition of other functional groups.
Initial route development: To quickly establish the feasibility of a coupling reaction.
Choose 3-Chloro-Benzoxazole for:
Large-scale synthesis: When cost-of-goods is a critical factor.
Access to specific precursors: When the chloro-analog is more readily available or synthetically accessible.
Process optimization: When the development of a more robust, albeit more challenging, process is justified for long-term manufacturing.
Recent advances in catalyst design have dramatically narrowed the reactivity gap, making chloro-arenes increasingly viable partners in complex syntheses.[2][7] However, the inherent reactivity advantage of bromo-derivatives ensures they will remain a go-to tool for chemists seeking efficiency and mildness in their synthetic endeavors.
References
Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes prepared from Pd(dba)₂ or Pd₂(dba)₃. Coordination Chemistry Reviews, 178-180, 511-528. (URL not available)
Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Fiveable.
Hartwig, J. F. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
Bickelhaupt, F. M., & van der Boon, J. R. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(11), 2659–2670. [Link]
Vetticatt, M. J., & Powers, D. C. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(44), 11684-11688. [Link]
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
Powers, D. C., & Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
Nguyen, T. P., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1979-1986. [Link]
Houk, K. N., & Wheeler, S. E. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 131(20), 7000–7009. [Link]
Al-Masoudi, N. A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 4. [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
Newman, S. G., & Biscoe, M. R. (2013). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Synlett, 24(10), 1193-1198. [Link]
Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 70(2), 245-253. [Link]
Bayer AG. (2006). PROCEDURE FOR THE PREPARATION OF CHLORINE-BENZOXAZOLES.
Corma, A., et al. (2015). Suzuki coupling reaction of halobenzenes with various aryl-boronic acids catalyzed by PPI-1-NPy-Pd and PPI-2-NPy-Pd complexes. ResearchGate. [Link]
Kumar, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(37), 25881-25906. [Link]
Radi, M., et al. (2011). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ChemInform, 42(36). [Link]
University of Science and Technology of China. (2015). Synthesis method of benzoxazole compound.
Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic letters, 11(16), 3582–3585. [Link]
Bennehalli, B., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 9(2), 749-766. [Link]
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16338–16454. [Link]
Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. [Link]
Sharma, K., & Nain, K. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
A Senior Application Scientist's Guide to Assay Validation for Novel Kinase Inhibitors: A Case Study with (3-Bromo-1,2-benzoxazol-7-yl)methanamine Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous validation. This guide provides an in-depth, experience-dr...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous validation. This guide provides an in-depth, experience-driven comparison of assay validation strategies for novel compounds, using a hypothetical derivative of (3-Bromo-1,2-benzoxazol-7-yl)methanamine as our case study. The benzoxazole core is a well-established privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of pharmacological activities, including anticancer effects.[1][2] For the purpose of this guide, we will postulate that our lead compound, hereafter referred to as BBM-7 , is a potent inhibitor of a critical oncogenic protein kinase.
This guide is not a rigid template but a dynamic framework. We will explore the "why" behind experimental choices, emphasizing scientific integrity and the generation of trustworthy, reproducible data that will confidently drive your drug discovery program forward.
The Imperative of Robust Assay Validation in Drug Discovery
Before committing significant resources to a lead candidate, it is paramount to establish a robust and reliable set of assays. Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[3][4] This process is not merely a checkbox exercise; it is the foundation upon which all subsequent preclinical and clinical decisions are built. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines for bioanalytical method validation, which, while often applied to later stages, provide a valuable framework for ensuring data quality from the earliest stages of discovery.[5][6]
A well-validated assay ensures:
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Choosing the Right Tool: A Comparative Analysis of Assay Formats
The initial and most critical decision in validating a compound like BBM-7 is the choice of assay format. The two primary categories are biochemical assays and cell-based assays.[7] These are not mutually exclusive; rather, they are complementary tools that, when used in a tiered approach, provide a comprehensive understanding of a compound's activity.[7][8]
Biochemical Assays: A Direct Interrogation of the Target
Biochemical assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor, in a cell-free system.[7]
Advantages:
Direct Target Engagement: Unambiguously demonstrates that the compound interacts with the intended target.
High Throughput: Generally more amenable to automation and high-throughput screening (HTS) of large compound libraries.[9][10]
Mechanistic Insights: Allows for detailed investigation of the mechanism of action (e.g., competitive vs. non-competitive inhibition).
Higher Reproducibility: Fewer biological variables lead to more consistent results.
Disadvantages:
Lack of Physiological Context: Does not account for cell permeability, efflux pumps, or metabolic degradation of the compound.
Potential for False Positives: Compounds may show activity in a purified system that does not translate to a cellular environment.
Cell-Based Assays: Assessing Activity in a Biological Context
Cell-based assays measure the effects of a compound on a biological process within living cells.[11][12]
Advantages:
Physiological Relevance: Provides a more accurate reflection of how a compound will behave in a complex biological system.[8][13]
Integrated Response: Measures the downstream consequences of target engagement, providing insights into the compound's functional effects.
Preliminary Toxicity Assessment: Can provide early indications of a compound's cytotoxic effects.[14]
Disadvantages:
Complexity: More variables can lead to lower reproducibility and can make data interpretation more challenging.
Indirect Measurement: A positive result may be due to off-target effects, making it crucial to correlate findings with biochemical data.
A Tiered Strategy for Comprehensive Validation
The most effective approach is a tiered strategy that leverages the strengths of both assay types.[7]
Caption: A tiered assay validation workflow.
Assay Validation in Practice: Step-by-Step Protocols
Here, we provide detailed protocols for validating our hypothetical kinase inhibitor, BBM-7, using both a biochemical and a cell-based assay.
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[15] It is a universal assay suitable for a wide range of kinases.[15]
Reagent Preparation:
Prepare the kinase buffer, kinase enzyme solution, substrate solution, and ATP solution at desired concentrations.
Prepare a serial dilution of BBM-7 and a known kinase inhibitor (e.g., Staurosporine) in DMSO, followed by a final dilution in kinase buffer.
Kinase Reaction:
In a 384-well plate, add 2.5 µL of the compound solution or control (DMSO for negative control, Staurosporine for positive control).
Add 2.5 µL of the kinase-substrate mixture.
Initiate the reaction by adding 5 µL of the ATP solution.
Incubate the plate at room temperature for 60 minutes.
ADP Detection:
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
The CellTiter-Glo® Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Cell Seeding:
Seed a human cancer cell line known to be dependent on the target kinase (e.g., HCT116 for colorectal cancer[2]) in a 96-well plate at a predetermined density.
Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a serial dilution of BBM-7 and a standard-of-care anticancer drug (e.g., 5-Fluorouracil[2]) in cell culture medium.
Remove the old medium from the cells and add the compound-containing medium.
Incubate for 72 hours.
Lysis and Signal Generation:
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition:
Measure luminescence using a plate reader.
Parameter
BBM-7
5-Fluorouracil (Control)
GI50 (nM)
85.6
250.3
Maximum Inhibition (%)
95.2
92.8
Caption: Inhibition of a target kinase by BBM-7 leads to reduced cell viability.
Data Interpretation and Decision Making
The hypothetical data presented above paints a promising picture for BBM-7. The low nanomolar IC50 value in the biochemical assay confirms potent and direct engagement with the target kinase. The sub-micromolar GI50 value in the cell-based assay demonstrates that the compound can enter cells and inhibit the target in a physiological context, leading to a reduction in cancer cell proliferation. The superior potency of BBM-7 compared to the standard-of-care drug in this specific cell line warrants further investigation.
The next steps in the validation process would involve:
Selectivity Profiling: Testing BBM-7 against a panel of other kinases to determine its selectivity.
Mechanism of Action Studies: Further biochemical assays to elucidate the mode of inhibition (e.g., ATP-competitive).
Orthogonal Assays: Using a different cell-based assay that measures a distinct endpoint (e.g., apoptosis) to confirm the phenotypic effect.
Conclusion
The validation of assays for novel compounds derived from scaffolds like (3-Bromo-1,2-benzoxazol-7-yl)methanamine is a multi-faceted process that requires a deep understanding of the underlying biology and the available analytical tools. By employing a tiered strategy that combines the mechanistic clarity of biochemical assays with the physiological relevance of cell-based assays, researchers can build a robust data package that enables confident decision-making and accelerates the progression of promising new chemical entities toward the clinic. This guide provides a foundational framework for designing and executing such a validation strategy, grounded in the principles of scientific integrity and regulatory expectations.
References
BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays? BellBrook Labs. [Link]
Bio-Rad. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad. [Link]
Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
BMG LABTECH. (2022, May 2). Cell-based assays on the rise. BMG LABTECH. [Link]
PubMed. (2019, March 15). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery? Patsnap Synapse. [Link]
PubMed. (2005, March 15). High-throughput screening for kinase inhibitors. PubMed. [Link]
Sygnature Discovery. Cell Based Potency Assays. Sygnature Discovery. [Link]
National Center for Biotechnology Information. (2025, December 1). Assay Guidance Manual. NCBI Bookshelf. [Link]
Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Antibodies.com. [Link]
Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Infinix Bio. [Link]
SPT Labtech. The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]
Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]
U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]
BioPharm International. (2020, November 12). Assay Development and Method Validation Essentials. BioPharm International. [Link]
U.S. Food and Drug Administration. (1997, July). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
Cell & Gene Therapy Insights. (2024, October 2). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Cell & Gene Therapy Insights. [Link]
PubMed Central. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]
Amazon AWS. Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4. Amazon AWS. [Link]
PubMed Central. (2024, September 13). Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. PMC. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and DMPK Scientists
Focus: Comparative ADME profiling of Benzoxazole vs. Benzothiazole and Benzimidazole bioisosteres.[1]
Introduction: The Bioisosteric Triad in Drug Design
In medicinal chemistry, the benzoxazole scaffold represents a critical vertex in the "bioisosteric triad" alongside benzothiazole and benzimidazole . While these scaffolds are often interchangeable regarding target binding affinity (due to similar planar topology and hydrogen bond acceptor capabilities), their pharmacokinetic (PK) profiles diverge significantly.
This guide provides an objective, data-driven comparison of the benzoxazole scaffold's ADME (Absorption, Distribution, Metabolism, Excretion) properties relative to its sulfur (thio) and nitrogen (amino) analogues. Understanding these nuances is essential for "scaffold hopping" strategies aimed at optimizing oral bioavailability and metabolic stability.
Physicochemical Core: The Structural Basis of PK Differences
The pharmacokinetic divergence of these scaffolds stems directly from the heteroatom at the 1-position (
in Figure 1).
Benzoxazole (
): High electronegativity of oxygen reduces the basicity of the ring nitrogen compared to benzimidazole. It offers a balance of solubility and lipophilicity.
Benzothiazole (
): The sulfur atom increases lipophilicity () and molecular size, often leading to solubility challenges.
Benzimidazole (
): The presence of a hydrogen bond donor (NH) significantly increases polarity and water solubility but can introduce permeability issues if not capped.
Benzothiazoles often require formulation aids; Benzimidazoles dissolve well in acidic gastric fluids.
H-Bond Potential
Acceptor only
Weak Acceptor
Donor & Acceptor
Benzimidazoles have higher desolvation penalties, potentially limiting passive permeability.
Metabolic Liability
Ring Hydroxylation
S-Oxidation / Hydroxylation
N-Dealkylation / Hydroxylation
Benzothiazoles are prone to S-oxidation (sulfoxide/sulfone formation).
Detailed ADME Analysis
Solubility and Lipophilicity
Experimental data confirms that replacing a benzothiazole core with a benzoxazole moiety frequently improves thermodynamic solubility.
Case Study: In a hit-to-lead optimization for antitumor agents, replacing a benzothiazole scaffold (Compound 1a) with a benzoxazole (Compound 1g) maintained biological potency while significantly enhancing aqueous solubility, thereby improving the in vivo safety margin [1, 2].[2]
Mechanism: The smaller Van der Waals radius of oxygen (vs. sulfur) and its higher polarity reduce the crystal lattice energy, facilitating dissolution.
Metabolic Stability & Pathways
The metabolic fate of benzoxazole is distinct:
Oxidative Metabolism: Unlike benzothiazoles, which undergo S-oxidation, benzoxazoles primarily undergo hydroxylation on the benzene ring (positions 5 or 6) mediated by CYP450 isoforms (typically CYP1A2 or CYP3A4).
Ring Scission: While rare, certain 2-substituted benzoxazoles can undergo hydrolytic ring opening, particularly if the substituent at C2 is a strong electron-withdrawing group, rendering the C2 position susceptible to nucleophilic attack by water [3].
CYP Inhibition: Benzoxazole derivatives have been identified as potent inhibitors of CYP1A1 and CYP3A4. This "autoinhibition" can lead to non-linear pharmacokinetics, a risk that must be assessed early [4].
Visualizations
Diagram 1: Comparative ADME Workflow
This flowchart illustrates the decision matrix for evaluating benzoxazole scaffolds against their bioisosteres.
Caption: Decision matrix for scaffold selection based on sequential ADME filters. Note the distinct liability profiles for each scaffold.
Diagram 2: Metabolic Pathways of Benzoxazole
A visualization of the primary metabolic routes compared to the benzothiazole alternative.
Caption: Metabolic fate of the benzoxazole core. Hydroxylation is the clearance driver, while ring scission represents a potential toxicity liability.
Experimental Protocols
To generate the data required for the comparisons above, the following standardized protocols are recommended. These are designed to be self-validating via the inclusion of internal standards.
Objective: Determine the saturation solubility of the benzoxazole derivative to assess oral absorption potential.
Preparation: Weigh 1-2 mg of solid compound into a glass vial.
Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).
Equilibration: Shake the vials at 37°C for 24 hours (orbital shaker at 300 rpm).
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
Filtration: Filter the supernatant through a 0.45 µm PVDF membrane (low binding).
Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS.
Validation: Run a standard curve using a DMSO stock solution.
Control: Include Hydrocortisone (High Sol) and Reserpine (Low Sol) as quality control markers.
Protocol B: Microsomal Stability Assay
Objective: Determine Intrinsic Clearance (
) and identify metabolic "soft spots."
Reaction Mix: Prepare a mixture containing:
Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.
Test Compound at 1 µM (final concentration).
0.1 M Potassium Phosphate buffer (pH 7.4).
Pre-incubation: Incubate at 37°C for 5 minutes.
Initiation: Add NADPH-regenerating system (or 1 mM NADPH final).
Sampling: Remove aliquots (50 µL) at
minutes.
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant by LC-MS/MS.
Calculation: Plot
vs. time. The slope determines .
References
Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules, 2012. Link
Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Int. J. Mol. Sci., 2018.[3][4] Link
In vitro metabolism studies on the isoxazole ring scission... Drug Metab. Dispos., 2003.[5] (Mechanistic parallel for oxazole-type ring opening). Link
CoMFA and molecular docking studies of benzoxazoles and benzothiazoles as CYP450 1A1 inhibitors. J. Enzyme Inhib. Med. Chem., 2010. Link
Benzoxazole and benzothiazole amides as novel pharmacokinetic enhancers of HIV protease inhibitors. Bioorg. Med. Chem. Lett., 2012. Link
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Medicinal Chemists, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Leads.
Content Type: Technical Comparison & Experimental Guide.
Executive Summary: Defining the "Gold Standard"
In drug development, (3-Bromo-1,2-benzoxazol-7-yl)methanamine is a high-value pharmacophore scaffold.[1] Its dual functionality—the electrophilic bromine (amenable to Suzuki/Buchwald couplings) and the nucleophilic primary amine (ready for amide coupling)—makes it a versatile building block. However, this same versatility introduces analytical challenges.[1] The primary amine is prone to hygroscopicity and carbamate formation (CO₂ absorption), while the bromine atom complicates traditional combustion analysis.
This guide compares the three dominant methodologies for establishing the Elemental Analysis (EA) Standard for this compound. We move beyond the traditional "pass/fail" metric to a comparative analysis of Classical Combustion , Quantitative NMR (qNMR) , and Hyphenated Spectrometry (HRMS/HPLC) , recommending specific protocols to ensure scientific integrity.
The Molecule: Physicochemical Baseline
Before validating standards, we must establish the theoretical baseline. Deviations from these values are the primary indicators of solvates, salts, or synthetic impurities.
Drastic shift indicates water absorption (Hygroscopicity).
Nitrogen (N)
12.34%
10.63%
11.43%
Confirming the integrity of the benzoxazole ring + amine.
Bromine (Br)
35.19%
30.31% (Br) + 13.45% (Cl)
32.60%
Critical for confirming no debromination occurred.
Critical Insight: A common failure mode for this scaffold is a high Hydrogen value (>3.5%) accompanied by a low Carbon value.[1] This typically indicates the formation of a hydrate or the absorption of atmospheric water by the primary amine, rather than synthetic failure.
Comparative Analysis of Validation Methods
We evaluate three methodologies for certifying the purity of (3-Bromo-1,2-benzoxazol-7-yl)methanamine.
Method A: Classical Combustion Analysis (CHNX)
The Historical Regulatory Standard
Mechanism: Oxidative combustion at >900°C. Gases (CO₂, H₂O, N₂, X₂) are separated and quantified.
Pros: Accepted universally by journals and regulatory bodies (FDA/EMA) for new chemical entities (NCEs). Absolute measurement of bulk purity.
Cons: Destructive (requires 2–5 mg).[1] High error margin (±0.4%) can hide up to 2% impurity if molecular weights align.[1] Bromine interference requires specific oxygen flask combustion or scrubbers to prevent sensor poisoning.[1]
Verdict: Mandatory for GLP (Good Laboratory Practice) release but insufficient for detailed impurity profiling.[1]
Method B: Quantitative NMR (qNMR)
The Modern Precision Standard
Mechanism: Proton counting relative to a certified internal standard (e.g., Maleic Acid or TCNB) in a deuterated solvent.
Pros: Non-destructive. Distinguishes between "purity" (organic) and "potency" (mass balance including water/salts). Explicitly identifies trapped solvents.
Cons: Requires precise weighing (metrology grade).[1] Signal overlap can occur with the benzoxazole aromatic protons.[1]
Verdict: The superior method for internal research standards and potency assignment in biological assays.[1]
Cons:Blind to inorganic impurities (NaCl, silica) and moisture. A sample can be "99% Pure" by HPLC but only "80% Potent" due to salt contamination.[1]
Verdict: Suitable for library screening but unacceptable for establishing a reference standard.[1]
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate validation standard based on the compound's stage in the pipeline.
Figure 1: Analytical decision matrix for validating brominated benzoxazole scaffolds.
Experimental Protocols
To achieve reproducible results that meet the standards defined above, follow these specific protocols.
Protocol 1: Sample Preparation for Combustion Analysis (CHN)
Objective: Eliminate hygroscopic water and volatile solvents to ensure the sample reflects the theoretical structure.
Vessel Selection: Use a chemically inert glass vial (borosilicate).[1] Avoid plastic, which can leach plasticizers detectable in microanalysis.[1]
Drying (Critical Step):
The primary amine at position 7 is hygroscopic.[1]
Place 10–20 mg of the sample in a vacuum drying pistol.[1]
Conditions: High vacuum (<0.1 mbar) at 40°C for 12 hours.
Note: Do not exceed 50°C to avoid potential sublimation or degradation of the bromine bond (though relatively stable, caution is preferred).
Desiccant: Use P₂O₅ (Phosphorus Pentoxide) in the drying chamber to aggressively trap moisture.
Handling: Upon removal, seal immediately under Nitrogen or Argon.[1] Weighing for analysis must be performed in a low-humidity environment or a glovebox if the salt form is extremely hygroscopic.[1]
Protocol 2: qNMR Purity Assessment
Objective: Determine absolute purity (potency) without a reference standard of the analyte itself.[2]
Solvent Choice:DMSO-d6 is the standard solvent.[1]
Reason: It dissolves the polar amine/benzoxazole core effectively and breaks up potential hydrogen-bonding aggregates that broaden peaks in CDCl₃.[1]
Internal Standard (IS) Selection:
Recommended:1,3,5-Trimethoxybenzene or Maleic Acid .[1]
Criteria: The IS must have non-overlapping signals with the benzoxazole aromatic region (7.0–8.0 ppm) and the benzylic amine (approx. 3.8–4.2 ppm).[1]
Maleic Acid:[1][2] Singlet at ~6.0 ppm (good clearance).[1]
Acquisition Parameters:
Relaxation Delay (D1): Set to ≥ 30 seconds (or 5 × T1 of the slowest relaxing proton) to ensure full magnetization recovery.
Pulse Angle: 90°.
Scans: 16–32 (sufficient for S/N > 400:1).
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Weight (mg), = Purity of standard.[3][4][5][6][7]
Troubleshooting & Common Pitfalls
The "High Nitrogen" Anomaly
If your elemental analysis returns Nitrogen values significantly higher than theoretical (>12.7% vs 12.34%), but Carbon is correct:
Cause: Trapped DMF or Pyridine from synthesis.[1] These solvents are nitrogen-rich and difficult to remove from benzoxazoles.[1]
Solution: Check 1H NMR for solvent peaks (DMF: 2.73, 2.89, 7.95 ppm in DMSO). Re-dry using Protocol 1.
The "Low Bromine" Drift
If Bromine content is lower than 35.19%:
Cause: Partial debromination during palladium-catalyzed cross-coupling steps (if this scaffold was the product of a reaction) or during workup.
Solution: Run LC-MS. Look for the mass of the debrominated analog (M-H instead of M-Br). Combustion analysis is often not specific enough to catch small amounts of debromination; LC-MS is required here.[1]
References
International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[1] (2022).[1] Defines limits for elemental contaminants (catalysts) in drug substances. Link
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Establishes qNMR as a primary ratio method for purity.[1][3] Link
United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[1][8] Specifies analytical procedures (ICP-MS/OES) for inorganic impurities. Link
Fozard, A., & Jones, G. "The synthesis of some benzoxazole derivatives." Journal of Organic Chemistry, 23, 123-127.[1] Provides foundational synthesis and characterization data for benzoxazole cores.[1][9] Link
ChemRxiv. "An International Study Evaluating Elemental Analysis."[1] Discusses the statistical validity of the ±0.4% journal standard. Link
[1][2][3] Part 1: Emergency Overview & Core Directive Stop and Read: This compound is a halogenated heteroaromatic amine .[1] Its disposal requires strict segregation from standard organic waste streams due to the presen...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Part 1: Emergency Overview & Core Directive
Stop and Read: This compound is a halogenated heteroaromatic amine .[1] Its disposal requires strict segregation from standard organic waste streams due to the presence of both a basic primary amine and a bromine substituent.[1]
Immediate Operational Rules:
NO Acid Mixing: Never add this substance directly to acidic waste streams.[1] The amine functionality will react exothermically, potentially causing spatter or aerosolization of toxic brominated byproducts.[1]
Halogenated Stream Only: Due to the bromine atom (position 3), this waste must be incinerated in a facility equipped with halogen scrubbers.[1] Do not dispose of in "General Organic" or "Non-Halogenated" waste containers.
Moisture Sensitivity: While the amine is stable, benzoxazole derivatives can be sensitive to hydrolysis under extreme pH.[1] Keep waste containers dry and tightly sealed.
Part 2: Chemical Characterization & Hazard Profile[1][2][3][4]
To ensure safe handling, you must understand the "Why" behind the disposal protocols. This compound exhibits dual-hazard characteristics based on its Structure-Activity Relationship (SAR).[2][1]
Feature
Chemical Component
Operational Hazard
Disposal Implication
Basic Moiety
(7-yl)methanamine
Corrosive/Irritant (pH > 10 in solution)
Segregate from acids; compatible with basic/neutral organic streams.[2][1]
Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.[1]
Labeling: Affix a hazardous waste tag immediately.[1]
Solvent Assessment: Determine the primary solvent.[1]
If dissolved in DCM/Chloroform: The entire mixture is Halogenated .[1]
If dissolved in Methanol/Ethyl Acetate: The mixture becomes Halogenated because of the solute (the 3-bromo compound).[1]
Segregation:
DO NOT pour into the "Non-Halogenated" solvent can.[1] The bromine content will violate the <1000 ppm halogen limit often set for fuel-blending disposal methods.[1]
Neutralization (Conditional): If the solution is highly basic (pH > 12) due to high concentration, neutralize cautiously with dilute acetic acid before adding to the waste container to prevent container degradation, but only if your facility's SOP permits bench-top neutralization.[1] Otherwise, label as "Basic Halogenated Waste".
Container: Use a standard safety can (HDPE or Steel with flame arrestor) designated for Halogenated Solvents .[1]
Part 4: Decision Logic & Workflow
The following diagram illustrates the critical decision points for disposing of (3-Bromo-1,2-benzoxazol-7-yl)methanamine to ensure regulatory compliance and safety.
Figure 1: Decision matrix for segregating brominated benzoxazole waste streams. Note that liquid waste defaults to "Halogenated" regardless of the solvent used due to the solute's bromine content.
Part 5: Safety & Regulatory Compliance[2][3]
Personal Protective Equipment (PPE)[1][2][3][5][6]
Gloves:Nitrile (0.11 mm minimum) is sufficient for the solid.[1] If dissolved in penetrating solvents like DCM, use Silver Shield/Laminate gloves.[1]
Respiratory: If handling the dry powder outside a fume hood (not recommended), use a P95 particulate respirator .[1]
Eye Protection: Chemical splash goggles.[1] Standard safety glasses are insufficient for amine-containing liquids due to splash/corrosive risks.[1]
Regulatory Codes (RCRA/EPA)
While this specific CAS is not P-listed or U-listed, it is regulated under the "Cradle-to-Grave" liability.[2][1]
Characteristic Waste: Likely D001 (Ignitable, if in solvent) or D003 (Reactive, if potentially explosive benzoxazole derivatives are formed, though unlikely here).[1]
Halogen Content: The bromine atom classifies this as a halogenated organic, requiring specific incineration temperatures (>1100°C) to prevent dioxin/furan formation.[1]
Spill Response
Isolate: Evacuate the immediate area (10 ft radius).
Solids: Cover with wet paper towels to prevent dust, then scoop.[1]
Liquids: Use a Universal Absorbent (vermiculite or clay).[1] Do not use sawdust (combustible).[1]
Clean: Wipe surface with a mild detergent and water; collect wipes as solid hazardous waste.[1]
References
Thermo Fisher Scientific. (2025).[1][3][5][6] Safety Data Sheet: 3-Bromo-benzaldehyde (Analogous Precursor).[2][1] Retrieved from [2][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1]
US Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 239-282.[1] Retrieved from [2][1]
PubChem. (2025).[1] Compound Summary: Benzoxazole Derivatives.[1] National Library of Medicine.[1] Retrieved from [2][1]
Temple University EHRS. (2025).[1] Halogenated Solvents in Laboratories: Segregation and Disposal Guidelines. Retrieved from [2][1]
(3-Bromo-1,2-benzoxazol-7-yl)methanamine (CAS: 1781820-98-1) is a specialized halogenated heterocyclic compound featuring a primary amine. As drug development professionals, we must approach this compound not merely as a static chemical, but as a dynamic system of interacting functional groups. Because comprehensive toxicological Safety Data Sheets (SDS) for novel research chemicals are often incomplete, we must employ predictive risk assessment based on its structural motifs to establish a self-validating safety system[1][2].
Structural Risk Assessment & Causality
Effective Personal Protective Equipment (PPE) selection relies on understanding why a chemical behaves the way it does:
The Primary Amine (-NH2): Amines are inherently basic and nucleophilic. Upon contact with moisture on the skin or mucous membranes, they can cause localized alkaline burns and severe eye irritation. This dictates the absolute requirement for chemical splash goggles over standard safety glasses[3].
The Bromine Atom (-Br): Halogenation significantly increases the lipophilicity (LogP) of the molecule. This means the compound can more readily penetrate the stratum corneum (the skin's outer barrier), especially when dissolved in carrier solvents like DMSO or Dichloromethane (DCM). This necessitates strict glove compatibility protocols.
The Benzisoxazole Ring: This pharmacologically active pharmacophore is common in potent neuroactive drugs. Consequently, we must assume high biological activity and prioritize respiratory protection to prevent the inhalation of airborne particulates.
Personal Protective Equipment (PPE) Protocol
To ensure operational safety, your PPE must be selected based on the specific physical state of the chemical (solid vs. solution).
Respiratory Protection: All handling of the dry powder must occur within a properly calibrated chemical fume hood (face velocity of 80–100 fpm). If engineering controls are compromised or bulk powder is being transferred, a NIOSH-approved N95 or P100 particulate respirator is mandatory.
Eye & Face Protection: Indirect-vented chemical splash goggles are required[3]. If handling volumes exceeding 500 mL of solution, a full-face shield must be worn over the goggles.
Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex) with knit cuffs. Synthetic fabrics (polyester, nylon) must be strictly avoided as they can melt into the skin during a fire or exothermic chemical reaction[1].
Hand Protection: Glove selection is dictated by the carrier solvent, not just the solute.
Table 1: Glove Compatibility Matrix for (3-Bromo-1,2-benzoxazol-7-yl)methanamine
Solvent System
Recommended Glove Material
Breakthrough
Rationale / Causality
Dry Powder
Nitrile (Standard, 4-5 mil)
> 480 mins
Sufficient barrier for dry, non-penetrating solids.
DMSO / DMF
Butyl Rubber or Double Nitrile
< 60 mins (Nitrile)
DMSO is a strong carrier solvent; it will transport the lipophilic brominated compound through standard nitrile rapidly.
Dichloromethane
Silver Shield / Polyvinyl Alcohol
< 10 mins (Nitrile)
DCM aggressively degrades nitrile and latex. PVA or specialized laminates are required for sustained contact.
Aqueous Buffers
Nitrile (Standard, 4-5 mil)
> 480 mins
Water does not degrade nitrile, and the compound's solubility in aqueous media is low.
Operational Workflows
Workflow 1: Weighing and Dispensing (Solid State)
Preparation: Clear the fume hood of all incompatible materials (e.g., strong oxidizers, acids). Place an anti-static mat under the analytical balance.
Static Mitigation: Primary amines can form fine, statically charged dusts[3]. Use an anti-static gun (Zerostat) on the weigh boat and use a grounded stainless-steel spatula to prevent static discharge.
Dispensing: Tare the weigh boat. Carefully transfer the solid, keeping the spatula low to the boat to minimize aerosolization.
Containment: Transfer the weighed solid into a borosilicate glass vial and seal it with a PTFE-lined cap before removing it from the fume hood.
Workflow 2: Solution Preparation
Solvent Addition: Secure the sealed vial containing the solid in a clamp within the hood.
Closed-System Transfer: Use a glass syringe with a stainless-steel needle to puncture the PTFE septum and inject the required solvent.
Dissolution: Agitate via a vortex mixer. If sonication is required, ensure the sonicator bath is located within a ventilated enclosure, as heating increases the vapor pressure of the solvent-amine mixture.
Spill Response and Disposal Plans
Spill Response Protocol
Solid Spill: Do not sweep, as this aerosolizes the brominated amine. Gently cover the spill with paper towels dampened with water or a mild solvent to suppress dust, then wipe inward. Place contaminated materials in a sealed, labeled hazardous waste bag.
Liquid Spill: Cover with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Scoop the absorbed mixture into a compatible polyethylene waste container.
Disposal Plan: The Halogenated Mandate
Because of the bromine substituent, (3-Bromo-1,2-benzoxazol-7-yl)methanamine and any associated effluent must be classified as Halogenated Organic Waste [4][5].
Causality: Incinerating halogenated compounds in non-halogenated waste streams (which burn at lower temperatures) can generate highly toxic dioxins and furans, and these wastes exhibit high environmental persistence[6].
Action: Segregate all rinsates, contaminated gloves, and reaction byproducts into dedicated, clearly labeled "Halogenated Organic Waste" carboys. Ensure the pH is strictly monitored; mixing this basic amine with acidic waste streams can cause dangerous exothermic neutralization[4].
Process Visualization
Below is the logical workflow for handling and processing this compound safely.
Operational workflow and spill response logic for halogenated amine handling.
References
Hazardous Materials Disposal Guide – Nipissing University Environmental Health & Safety. Available at:[Link]
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams – U.S. Environmental Protection Agency (EPA) / P2 InfoHouse. Available at:[Link]
UWO Guide to Classifying Unwanted Materials – University of Wisconsin Oshkosh EHS. Available at:[Link]
Safety Precautions for Using Research Chemicals – Quora Laboratory Safety Forum. Available at:[Link]
How to Minimize the Risks of Hazards in Any Laboratory Setting – Quora Laboratory Safety Forum. Available at:[Link]
Working with Chemicals: Prudent Practices in the Laboratory – National Center for Biotechnology Information (NCBI) Bookshelf / Benchchem Guidelines. Available at: [Link]